(S)-(+)-2-Chloro-1-phenylethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S)-2-chloro-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8,10H,6H2/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCQSILTDPAWDP-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70111-05-6 | |
| Record name | 2-Chloro-1-phenylethanol, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070111056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-(+)-2-Chloro-1-phenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-CHLORO-1-PHENYLETHANOL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/COR4DV3VVW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-(+)-2-Chloro-1-phenylethanol: A Cornerstone Chiral Intermediate in Modern Synthesis
Introduction: The Significance of Chirality and the Role of (S)-(+)-2-Chloro-1-phenylethanol
In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The stereochemistry of a molecule can dictate its biological activity, with one enantiomer often being therapeutically active while the other may be inactive or even harmful. This compound has emerged as a versatile and highly valuable chiral building block, indispensable for the asymmetric synthesis of a range of complex molecules.[1] Its utility is most notably demonstrated in its role as a key intermediate in the production of several phenethylimidazole antifungal agents.[2]
This technical guide provides a comprehensive overview of this compound, delving into its chemical and physical properties, structure, synthesis, and applications. The content herein is curated for researchers, scientists, and drug development professionals, offering not just data, but also insights into the practical application and significance of this important chiral alcohol.
Chemical Properties and Structure
This compound, also known by its synonym (S)-(+)-α-(Chloromethyl)benzyl alcohol, is a chiral secondary alcohol. The "(S)" designation refers to the stereochemical configuration at the carbinol carbon, and the "(+)" indicates that it is dextrorotatory, rotating plane-polarized light to the right.
Molecular Structure:
The structure consists of a phenyl group and a chloromethyl group attached to a stereogenic carbinol center. This specific arrangement of substituents is crucial for its utility as a chiral synthon.
Figure 1: 2D Structure of this compound.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for its handling, storage, and use in chemical reactions.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| CAS Number | 70111-05-6 | [1] |
| Appearance | Colorless to slightly yellow clear liquid | [1] |
| Density | 1.19 g/mL | [1] |
| Boiling Point | 114 °C at 6 mmHg | [1] |
| Optical Rotation | [α]²⁰/D = +47° (c=1.1 in Cyclohexane) | [1] |
| Refractive Index | n²⁰/D = 1.55 | [1] |
| Solubility | Not miscible or difficult to mix with water. Soluble in organic solvents. | [3] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Asymmetric Synthesis: Pathways to Enantiopurity
The synthesis of enantiomerically pure this compound is a critical step in its utilization. The primary route involves the asymmetric reduction of the prochiral ketone, 2-chloroacetophenone. Two main strategies have proven effective: chemical catalysis and biocatalysis.
Chemical Synthesis: The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of ketones to chiral secondary alcohols.[4] This reaction employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol (often proline), and a borane source (e.g., BH₃·THF or BH₃·SMe₂).[5]
Mechanism of Action:
The enantioselectivity of the CBS reduction is governed by the formation of a chiral complex between the oxazaborolidine catalyst, the borane, and the ketone. The ketone coordinates to the Lewis acidic boron of the catalyst in a sterically favored orientation, exposing one of its prochiral faces to the hydride transfer from the coordinated borane.[6]
References
- 1. rsc.org [rsc.org]
- 2. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545) [np-mrd.org]
- 5. CN104860934A - Synthesis method of tioconazole - Google Patents [patents.google.com]
- 6. hmdb.ca [hmdb.ca]
(S)-(+)-2-Chloro-1-phenylethanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
(S)-(+)-2-Chloro-1-phenylethanol is a chiral compound of significant interest in the pharmaceutical and fine chemical industries. Its importance lies in its role as a versatile chiral building block for the synthesis of a variety of more complex, optically active molecules.[1] The presence of two reactive centers—a hydroxyl group and a chlorine atom—on a stereochemically defined backbone makes it a valuable precursor for introducing chirality and functionality in drug discovery and development. This guide provides an in-depth overview of the physical and chemical properties of this compound, its synthesis, key reactions, and essential safety and handling protocols, tailored for researchers and professionals in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and process development. These properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClO | [1] |
| Molecular Weight | 156.61 g/mol | [1] |
| CAS Number | 70111-05-6 | [1] |
| Appearance | Colorless to slightly orange or yellow clear liquid | [1] |
| Density | 1.185 g/mL at 25 °C | [2] |
| Boiling Point | 114 °C at 6 mmHg | [1] |
| Refractive Index (n20/D) | 1.550 | [2] |
| Optical Rotation ([α]20/D) | +47° (c=1.1 in Cyclohexane) | [1] |
| Solubility | Not miscible or difficult to mix with water. Soluble in organic solvents like ethanol, methanol, and ether. | [3][4] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.3 | m | Aromatic protons |
| ~4.9 | dd | CH-OH |
| ~3.7 | m | CH₂-Cl |
| ~2.5 | br s | OH |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~140 | Aromatic C (quaternary) |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~74 | CH-OH |
| ~50 | CH₂-Cl |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| 3550 - 3200 | O-H stretch (alcohol) | Broad, Strong |
| ~3030 | C-H stretch (aromatic) | Medium |
| 2950 - 2850 | C-H stretch (alkyl) | Medium |
| 1700 - 1500 | C=C stretch (aromatic) | Medium |
| ~700-800 | C-Cl stretch | Strong |
Synthesis of this compound
The enantioselective synthesis of this compound is critical to its utility as a chiral building block. While several methods exist, including chemical and enzymatic resolutions, a notable and accessible method involves the asymmetric reduction of a prochiral ketone.
Asymmetric Reduction of 2-Chloroacetophenone
One effective method for the asymmetric synthesis of this compound is the reduction of 2-chloroacetophenone using a chiral reducing agent. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are highly effective for this transformation, affording the desired (S)-enantiomer with high enantioselectivity.[5] Another practical approach utilizes biocatalysis.
Experimental Protocol: Biocatalytic Asymmetric Synthesis using Saccharomyces cerevisiae (Baker's Yeast)
This protocol is adapted from a patented method and offers a green and cost-effective route to the desired product.[6]
Objective: To synthesize this compound via the asymmetric reduction of 2-chloroacetophenone using baker's yeast.
Materials:
-
2-chloroacetophenone
-
Dry baker's yeast (Saccharomyces cerevisiae)
-
Glucose
-
Phosphate buffer (pH 6.8)
-
Methanol (co-substrate)
-
n-Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Erlenmeyer flask
-
Temperature-controlled shaker
-
Separatory funnel
-
Centrifuge
Procedure:
-
Yeast Activation: In an Erlenmeyer flask, prepare a suspension of dry baker's yeast (e.g., 120 g/L) and glucose (e.g., 50 g/L) in a pH 6.8 phosphate buffer. Activate the yeast by incubating the mixture in a temperature-controlled shaker (e.g., at 30°C and 140 rpm) for 30 minutes.
-
Substrate Addition: To the activated yeast suspension, add 2-chloroacetophenone as the substrate (e.g., to a final concentration of 0.006 mol/L) and methanol as a co-substrate (e.g., 5% v/v).
-
Bioreduction: Continue the incubation in the shaker at 30°C and 140 rpm for 48 hours. Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Extraction: Upon completion of the reaction, add n-hexane to the reaction mixture. Extract the product by shaking vigorously for 10 minutes. Transfer the mixture to a separatory funnel, allow the layers to separate, and collect the upper organic layer.
-
Purification: Centrifuge the organic extract to remove any suspended yeast cells. Dry the clear supernatant over anhydrous sodium sulfate.
-
Analysis: Analyze the final product for yield and enantiomeric excess (e.e.) using Gas Chromatography (GC) on a chiral column. This method has been reported to yield the (S)-enantiomer with high enantiomeric excess.[6]
Caption: Biocatalytic synthesis of this compound.
Key Chemical Reactions
The dual functionality of this compound allows for a range of chemical transformations, making it a valuable synthetic intermediate.
Oxidation
The secondary alcohol functionality can be readily oxidized to the corresponding ketone, 2-chloroacetophenone. This reaction is often employed in synthetic sequences where the chiral center is no longer required or is to be modified in a subsequent step. A common and effective method for this transformation is the Jones oxidation.
Experimental Protocol: Jones Oxidation of this compound
Objective: To oxidize this compound to 2-chloroacetophenone using Jones reagent.
Materials:
-
This compound
-
Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid)
-
Acetone
-
Isopropyl alcohol
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve this compound in acetone.
-
Addition of Jones Reagent: Slowly add the Jones reagent dropwise from a dropping funnel to the stirred solution. Maintain the temperature below 20°C. The color of the reaction mixture will change from orange/red to green, indicating the reduction of Cr(VI) to Cr(III).[7][8][9][10]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until all the starting material has been consumed.
-
Quenching: Once the reaction is complete, quench any excess oxidant by the dropwise addition of isopropyl alcohol until the orange color is no longer present.
-
Workup: Dilute the reaction mixture with water and extract the product with diethyl ether. Wash the combined organic layers with water and then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloroacetophenone. The product can be further purified by column chromatography on silica gel if necessary.
Caption: Simplified mechanism of Jones oxidation.
Nucleophilic Substitution
The chlorine atom in this compound is susceptible to nucleophilic substitution, providing a route to a variety of derivatives. The reaction typically proceeds via an Sₙ2 mechanism, leading to an inversion of configuration at the carbon bearing the leaving group, if it were chiral. However, in this case, the substitution occurs at a primary carbon.
Experimental Protocol: Nucleophilic Substitution with Sodium Azide
Objective: To synthesize (S)-2-azido-1-phenylethanol from this compound.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO) or Acetone
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve this compound in DMSO or acetone in a round-bottom flask.[11]
-
Addition of Nucleophile: Add sodium azide (typically 1.5 equivalents) to the solution and stir the mixture at room temperature.[11] The azide ion is an excellent nucleophile for Sₙ2 reactions.[12]
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed, which may take 12-24 hours.[11]
-
Workup: Pour the reaction mixture into water and extract the product with dichloromethane. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (S)-2-azido-1-phenylethanol.[11] Further purification can be achieved by column chromatography.
Caption: Sₙ2 mechanism for the reaction with azide.
Applications in Drug Development
The enantiomeric purity of this compound makes it a crucial intermediate in the synthesis of chiral pharmaceuticals. Its structure is a key component in the synthesis of various biologically active molecules where specific stereochemistry is essential for therapeutic efficacy and to minimize side effects.[1] For example, it is a precursor for the synthesis of certain antifungal agents and other chiral drugs.[6] The ability to use this compound in asymmetric synthesis allows for the efficient creation of complex molecules with high specificity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
GHS Pictograms: Warning
-
Hazard Statements: Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[13] It can also be harmful if swallowed or in contact with skin.
Recommended Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles.[13]
-
Skin Protection: Wear protective gloves and impervious clothing.[13]
-
Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded, use a full-face respirator.[13]
Handling and Storage:
-
Handle in a well-ventilated place.[14]
-
Store in a cool, dry place in a tightly sealed container.[14] Recommended storage temperature is 2-8 °C.[1]
-
Keep away from oxidizing agents.
First Aid Measures:
-
If Inhaled: Move to fresh air.
-
In Case of Skin Contact: Wash off immediately with plenty of water.[15]
-
In Case of Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[15]
-
If Swallowed: Rinse mouth with water.[15]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13][14]
Conclusion
This compound is a highly valuable chiral intermediate with significant applications in the synthesis of pharmaceuticals and other fine chemicals. Its well-defined stereochemistry and versatile reactivity make it an indispensable tool for chemists engaged in asymmetric synthesis. A comprehensive understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for its effective and safe utilization in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. (S)-2-CHLORO-1-PHENYL-ETHANOL | 70111-05-6 [chemicalbook.com]
- 3. 2-Chloro-1-phenylethanol|lookchem [lookchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. mdpi.com [mdpi.com]
- 6. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 7. adichemistry.com [adichemistry.com]
- 8. Jones Oxidation [organic-chemistry.org]
- 9. Jones oxidation - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
(S)-(+)-2-Chloro-1-phenylethanol CAS number 70111-05-6 details
An In-Depth Technical Guide to (S)-(+)-2-Chloro-1-phenylethanol (CAS: 70111-05-6)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Purity
This compound is a chiral alcohol that serves as a high-value building block in modern organic and medicinal chemistry.[1][2] Its importance lies not just in its bifunctional nature—possessing both a hydroxyl and a chloro group—but critically, in its specific stereoconfiguration. In the pharmaceutical industry, the enantiomeric purity of a drug candidate can be the determining factor in its efficacy and safety profile.[1] The (S)-enantiomer of a compound may exhibit desired therapeutic activity while its (R)-enantiomer could be inactive or even responsible for adverse side effects. Consequently, access to enantiomerically pure intermediates like this compound is paramount for the stereoselective synthesis of complex, optically active pharmaceutical ingredients.[1][3] This guide provides a comprehensive overview of its properties, synthesis, applications, and analytical validation, grounded in established scientific principles.
Physicochemical and Optical Properties
A clear understanding of the compound's physical and chemical characteristics is fundamental for its effective use in synthesis and research. These properties dictate storage conditions, solvent selection, and reaction monitoring.
| Property | Value | Source(s) |
| CAS Number | 70111-05-6 | [1][2][4][5] |
| Molecular Formula | C₈H₉ClO | [1][5] |
| Molecular Weight | 156.61 g/mol | [1][4][5] |
| Appearance | Colorless to slightly orange or yellow clear liquid | [1][2] |
| Density | ~1.19 g/mL at 20-25°C | [1][4][6] |
| Boiling Point | 114°C at 6 mmHg; 110-112°C at 5 mmHg | [1][7] |
| Refractive Index (n20/D) | ~1.55 | [1][4][6] |
| Optical Rotation ([α]20/D) | +47° (c=1.1 in Cyclohexane) | [1] |
| Purity | ≥98% (by GC) | [1][2][4] |
| Storage Conditions | 2 - 8°C, desiccated | [1][8] |
Stereoselective Synthesis: The Gateway to Enantiopurity
The synthesis of this compound with high enantiomeric excess (e.e.) is a critical challenge. The most common and effective strategies involve the asymmetric reduction of the prochiral ketone, 2'-chloroacetophenone.[9][10] Below, we detail two field-proven methodologies: a biocatalytic approach valued for its sustainability and a chemical approach renowned for its predictability.
Caption: Key stereoselective synthesis routes to this compound.
Protocol 1: Biocatalytic Reduction with Saccharomyces cerevisiae
This method leverages the enzymatic machinery of common baker's yeast to perform a highly stereoselective reduction.[11] It is favored for its operational simplicity, mild reaction conditions, and environmental friendliness ("green chemistry"). The yeast's keto-reductase enzymes preferentially produce the (S)-alcohol.
Causality: The enzymes within the yeast create a chiral pocket around the ketone's carbonyl group. The hydride delivery, often from a cofactor like NADH regenerated in situ, is geometrically constrained, leading to the formation of one enantiomer over the other. The addition of a co-substrate like glucose is essential for regenerating this NADH cofactor, thereby sustaining the catalytic cycle.[12]
Step-by-Step Methodology:
-
Yeast Activation: In a sterile flask, suspend 90 g of dry baker's yeast in 1 L of a pH 7.0 phosphate buffer solution. Add 50 g of glucose. Agitate the suspension at 140 rpm and 30°C for 30 minutes to activate the yeast.[11]
-
Substrate Addition: Dissolve 2'-chloroacetophenone in a minimal amount of a co-substrate like ethanol and add it to the activated yeast culture to a final concentration of 0.01-0.06 mol/L.[11] The use of ethanol can enhance conversion rates.[12]
-
Reaction: Maintain the reaction at 30°C with continuous agitation (140-160 rpm) for 24-60 hours.[11] Monitor the reaction progress by periodically taking aliquots and analyzing them via GC or TLC.
-
Extraction: Once the reaction is complete, add an equal volume of n-hexane or ethyl acetate to the flask. Agitate vigorously for 15 minutes to extract the product.[11]
-
Purification: Separate the organic layer. Centrifuge to remove any remaining yeast cells.[11] Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved via column chromatography if necessary.
-
Validation: Determine the final yield. Assess chemical purity using GC and enantiomeric excess (e.e.) using chiral HPLC. Yields can reach over 74% with an e.e. of >97%.[11]
Protocol 2: Asymmetric Chemical Reduction (Corey-Bakshi-Shibata - CBS)
The CBS reduction is a powerful and reliable method for the asymmetric reduction of prochiral ketones.[13] It utilizes a chiral oxazaborolidine catalyst, which complexes with borane to form a highly structured super-acid that delivers a hydride to the ketone with high facial selectivity.
Causality: The choice of the (S)-oxazaborolidine catalyst predetermines the stereochemical outcome, reliably producing the (S)-alcohol.[13] The ketone coordinates to the boron atom of the catalyst in a sterically controlled manner, exposing one face of the carbonyl to hydride attack from the borane molecule. The reaction is conducted under anhydrous conditions as water would quench the borane reductant.
Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas (nitrogen or argon) throughout the reaction.
-
Catalyst Introduction: To the flask, add a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol-based oxazaborolidine catalyst (5-10 mol%) in anhydrous tetrahydrofuran (THF).[13]
-
Borane Addition: Cool the flask to 0°C. Slowly add a 1M solution of borane-THF complex (BH₃·THF) (0.6-1.0 equivalents) to the catalyst solution via the dropping funnel. Stir for 15 minutes.
-
Substrate Addition: Dissolve 2'-chloroacetophenone (1 equivalent) in anhydrous THF and add it dropwise to the reaction mixture, maintaining the temperature between 0°C and room temperature.
-
Reaction & Quenching: Stir the reaction at room temperature for several hours until completion (monitor by TLC). Once complete, cautiously quench the reaction by the slow, dropwise addition of methanol at 0°C until gas evolution ceases.
-
Workup & Purification: Remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product. Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
-
Validation: Characterize the purified product by ¹H NMR and ¹³C NMR. Determine purity by GC and enantiomeric excess by chiral HPLC. This method routinely achieves e.e. values in the 93-97% range.[14]
Core Applications in Drug Development
This compound is a quintessential chiral pool reagent. Its primary application is as a precursor for synthesizing more complex chiral molecules, particularly phenylethanolamines, which form the structural core of many therapeutic agents.[1][15][16]
Caption: Role as a key intermediate in pharmaceutical synthesis.
-
Synthesis of Chiral Amines: The chloro group is an excellent leaving group, readily displaced by nitrogen nucleophiles. Reaction with ammonia, primary, or secondary amines provides direct access to a wide range of chiral 2-amino-1-phenylethanol derivatives.[14] These are crucial intermediates for drugs like the antifungal agent tioconazole and β-receptor agonists like (R)-chlorprenaline.[11][12]
-
Chiral Auxiliary: While less common for this specific molecule, similar chiral alcohols can be used as chiral auxiliaries, where they are temporarily attached to a prochiral molecule to direct the stereochemical course of a subsequent reaction.[16][17]
-
Flavor and Fragrance Industry: This compound and its derivatives are also utilized in the formulation of unique flavors and fragrances, leveraging their specific aromatic profiles.[1][3]
Analytical Quality Control
Ensuring the identity, purity, and enantiomeric integrity of this compound is non-negotiable. A two-pronged analytical approach is standard.
Caption: Standard analytical workflow for quality control.
-
Purity Determination via Gas Chromatography (GC):
-
Principle: GC separates compounds based on their volatility and interaction with a stationary phase. It is the industry standard for determining the chemical purity of volatile compounds like this one.[1][4]
-
Typical Protocol: A dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected into the GC. Using a non-polar capillary column (e.g., DB-5) and a standard temperature gradient, the area percent of the main peak relative to any impurity peaks is calculated to determine purity.
-
-
Enantiomeric Excess (e.e.) Determination via Chiral High-Performance Liquid Chromatography (HPLC):
-
Principle: Chiral HPLC uses a stationary phase that is itself chiral. This allows for the separation of enantiomers, as they will interact differently with the chiral stationary phase, leading to different retention times.
-
Typical Protocol: A solution of the sample is injected into an HPLC system equipped with a chiral column (e.g., Chiralcel OD-H).[13] An isocratic mobile phase, typically a mixture of hexane and isopropanol, is used. The two enantiomers will appear as separate peaks. The e.e. is calculated from the area of the two peaks using the formula: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.
-
Safety and Handling
Proper handling and storage are crucial for laboratory safety and maintaining the integrity of the compound.
-
Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[18][19] It can cause skin and serious eye irritation.[19][20]
-
Personal Protective Equipment (PPE): Always wear protective gloves (nitrile or neoprene), safety goggles with side-shields, and a lab coat.[20][21] Handle in a well-ventilated area or a chemical fume hood.[18][21]
-
Handling: Avoid breathing vapors.[21] Wash hands thoroughly after handling.[20] Keep away from sources of ignition.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, typically at refrigerator temperatures (2-8°C).[1][20]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[20][21]
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for the precise construction of chiral molecules. Its value in the pharmaceutical and fine chemical industries is directly tied to the high enantioselectivity with which it can be synthesized. By understanding the principles behind its synthesis—whether through the elegant specificity of biocatalysis or the predictable control of asymmetric chemical reduction—and by applying rigorous analytical methods to verify its purity, researchers can confidently employ this compound to build the next generation of stereochemically defined molecules.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 70111-05-6 | TCI EUROPE N.V. [tcichemicals.com]
- 3. chemimpex.com [chemimpex.com]
- 4. labproinc.com [labproinc.com]
- 5. scbt.com [scbt.com]
- 6. (S)-2-CHLORO-1-PHENYL-ETHANOL | 70111-05-6 [chemicalbook.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. calpaclab.com [calpaclab.com]
- 9. 2′-氯苯基乙酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Manufacturers of 2'-Chloroacetophenone, 97%, CAS 2142-68-9, C 1473, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 11. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 12. [Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. Phenylethanolamine - Wikipedia [en.wikipedia.org]
- 16. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. 2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. echemi.com [echemi.com]
- 21. fishersci.com [fishersci.com]
A Spectroscopic Guide to (S)-(+)-2-Chloro-1-phenylethanol: Elucidating Structure and Purity
This technical guide provides an in-depth analysis of the spectroscopic data for the chiral compound (S)-(+)-2-Chloro-1-phenylethanol. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of spectra, this guide delves into the causal relationships behind experimental choices and provides field-proven insights into data interpretation, ensuring a robust and self-validating understanding of this important chiral building block.
This compound is a vital intermediate in the asymmetric synthesis of various pharmaceuticals and fine chemicals. Its stereochemical purity is often paramount to the efficacy and safety of the final product. Therefore, a thorough understanding of its spectroscopic signature is essential for quality control, reaction monitoring, and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom in this compound.
The "Why" Behind the Experiment: Causality in NMR Analysis
The choice of NMR experiments and parameters is dictated by the need to unambiguously assign every proton and carbon in the molecule. For a relatively simple molecule like this compound, ¹H and ¹³C NMR are the primary techniques. The use of a deuterated solvent, typically chloroform-d (CDCl₃), is standard practice to avoid overwhelming the spectrum with solvent protons. High-field NMR spectrometers (e.g., 400 MHz or higher) are preferred to achieve better signal dispersion and resolve complex splitting patterns.
Experimental Protocol: Acquiring High-Fidelity NMR Data
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in ~0.6 mL of chloroform-d (CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the sample is free of particulate matter.
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): A range covering approximately -2 to 12 ppm.
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans, as ¹³C has a low natural abundance.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width (sw): A range covering approximately 0 to 200 ppm.
Data Interpretation: Decoding the Spectra
¹H NMR Spectrum Analysis:
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene protons adjacent to the chlorine atom, and the hydroxyl proton.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl (Ar-H) | ~7.3-7.4 | Multiplet | - | 5H |
| Methine (CH-OH) | ~4.9-5.0 | Doublet of doublets (dd) | ~8.5, 3.5 | 1H |
| Methylene (CH₂-Cl) | ~3.6-3.8 | Multiplet | - | 2H |
| Hydroxyl (OH) | Variable (broad singlet) | Singlet (broad) | - | 1H |
-
Aromatic Protons (Ar-H): The five protons on the phenyl ring typically appear as a complex multiplet in the downfield region (around 7.3-7.4 ppm) due to their varied electronic environments and spin-spin coupling.
-
Methine Proton (CH-OH): This proton is deshielded by the adjacent oxygen and phenyl group, appearing around 4.9-5.0 ppm. It is split by the two diastereotopic protons of the adjacent methylene group, resulting in a doublet of doublets.
-
Methylene Protons (CH₂-Cl): These two protons are diastereotopic due to the adjacent chiral center. They are deshielded by the electronegative chlorine atom and appear as a multiplet around 3.6-3.8 ppm. They split the methine proton and are in turn split by it.
-
Hydroxyl Proton (OH): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to chemical exchange and is therefore not always reliably observed with clear coupling.
¹³C NMR Spectrum Analysis:
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic (C-ipso) | ~140-142 |
| Aromatic (C-ortho, C-meta, C-para) | ~125-129 |
| Methine (C-OH) | ~73-75 |
| Methylene (C-Cl) | ~50-52 |
-
Aromatic Carbons: The phenyl group will show four distinct signals: one for the ipso-carbon (the carbon attached to the chiral center), and three for the ortho, meta, and para carbons. The ipso-carbon is typically the most downfield of the aromatic signals.
-
Methine Carbon (C-OH): The carbon bearing the hydroxyl group is significantly deshielded by the oxygen atom, appearing in the range of 73-75 ppm.
-
Methylene Carbon (C-Cl): The carbon bonded to the chlorine atom is also deshielded, with its signal appearing around 50-52 ppm.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of different bonds.
The "Why" Behind the Experiment: Causality in IR Analysis
For this compound, the primary goal of IR spectroscopy is to confirm the presence of the hydroxyl (-OH) group and the carbon-chlorine (C-Cl) bond, as well as the aromatic ring. The position and shape of the -OH stretching band can also provide information about hydrogen bonding.
Experimental Protocol: Acquiring the IR Spectrum
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (Neat Liquid):
-
Place a single drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Gently press the plates together to form a thin liquid film.
-
Mount the plates in the spectrometer's sample holder.
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Resolution: 4 cm⁻¹.
-
A background spectrum of the empty salt plates should be acquired and subtracted from the sample spectrum.
Data Interpretation: Identifying Key Vibrational Bands
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Description |
| O-H Stretch | 3200-3600 | Strong, Broad | Indicates the presence of the hydroxyl group. The broadness is due to intermolecular hydrogen bonding. |
| Aromatic C-H Stretch | 3000-3100 | Medium | Characteristic of C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | 2850-3000 | Medium | Corresponds to the C-H bonds of the methine and methylene groups. |
| Aromatic C=C Bending | 1450-1600 | Medium to Weak | Overtone and combination bands characteristic of the phenyl ring. |
| C-O Stretch | 1050-1150 | Strong | Indicates the presence of the alcohol C-O bond. |
| C-Cl Stretch | 600-800 | Medium to Strong | Confirms the presence of the alkyl chloride. |
The presence of a strong, broad absorption in the 3200-3600 cm⁻¹ region is a definitive indicator of the hydroxyl group. The strong C-O stretch and the C-Cl stretch further confirm the structure of the halohydrin.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization. This data is invaluable for confirming the molecular formula and gaining insights into the molecule's structure.
The "Why" Behind the Experiment: Causality in MS Analysis
The primary objectives of mass spectrometry for this compound are to determine its molecular weight and to observe the characteristic isotopic pattern of chlorine. Electron Ionization (EI) is a common technique that induces fragmentation, providing a unique "fingerprint" for the molecule.
Experimental Protocol: Obtaining the Mass Spectrum
Instrumentation:
-
A mass spectrometer, often coupled with a Gas Chromatograph (GC-MS) for sample introduction.
GC-MS Parameters:
-
Injection: A small volume of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
-
GC Column: A suitable capillary column (e.g., DB-5ms) is used to separate the analyte from any impurities.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
Data Interpretation: Analyzing the Molecular Ion and Fragments
The mass spectrum of 2-Chloro-1-phenylethanol will exhibit several key features:
Molecular Ion Peak (M⁺):
-
The molecular weight of C₈H₉ClO is approximately 156.61 g/mol .
-
Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will show two molecular ion peaks:
-
M⁺ at m/z 156: Corresponding to the molecule containing the ³⁵Cl isotope.
-
[M+2]⁺ at m/z 158: Corresponding to the molecule containing the ³⁷Cl isotope.
-
-
The ratio of the intensities of the M⁺ and [M+2]⁺ peaks will be approximately 3:1, which is a characteristic signature of a monochlorinated compound.[1][2]
Key Fragmentation Pathways:
-
Alpha-Cleavage: The bond between the benzylic carbon and the chloromethyl group can break, leading to the formation of a stable benzylic cation.
-
Loss of •CH₂Cl: [M - CH₂Cl]⁺ → C₇H₇O⁺ at m/z 107 . This is often the base peak in the spectrum.
-
-
Benzylic Cleavage: Cleavage of the C-C bond adjacent to the phenyl group.
-
Formation of the tropylium ion: C₇H₇⁺ at m/z 91 .
-
-
Loss of HCl: Elimination of a molecule of hydrogen chloride.
-
[M - HCl]⁺ → C₈H₈O⁺ at m/z 120 .
-
| m/z | Relative Intensity | Proposed Fragment |
| 158 | Low | [M+2]⁺ (³⁷Cl isotope) |
| 156 | Moderate | M⁺ (³⁵Cl isotope) |
| 107 | High (Base Peak) | [C₇H₇O]⁺ |
| 91 | Moderate | [C₇H₇]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Determination of Enantiomeric Purity
For a chiral molecule like this compound, confirming the enantiomeric purity is crucial. This is typically achieved through chiral chromatography or by measuring the specific optical rotation.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for separating and quantifying enantiomers.[3]
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a chiral stationary phase (CSP) column and a UV detector.
-
Chiral Column: Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective for separating chiral alcohols.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
-
Quantification: The enantiomeric excess (% ee) is calculated from the relative peak areas of the two enantiomers.
Optical Rotation
The specific optical rotation is a physical property of a chiral compound that can be used to assess its enantiomeric purity.
-
The reported specific optical rotation for this compound is [α]D²⁰ = +47° (c = 1.1 in cyclohexane) .
-
By measuring the optical rotation of a sample under the same conditions and comparing it to the literature value, the enantiomeric purity can be estimated.
Workflow and Data Integration
The comprehensive analysis of this compound involves a logical workflow where the results from each spectroscopic technique complement and validate one another.
Caption: Integrated workflow for the characterization of this compound.
Conclusion
The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, IR, and MS, complemented by techniques to determine enantiomeric purity. This guide has outlined the theoretical underpinnings, practical experimental protocols, and detailed data interpretation for each of these methods. By following this comprehensive approach, researchers and drug development professionals can confidently verify the structure, confirm the identity, and assess the quality of this critical chiral intermediate, ensuring the integrity of their scientific endeavors.
References
Literature review on (S)-(+)-2-Chloro-1-phenylethanol synthesis
An In-depth Technical Guide to the Synthesis of (S)-(+)-2-Chloro-1-phenylethanol for Researchers and Drug Development Professionals
Abstract
This compound is a critical chiral building block in the synthesis of various pharmaceuticals. Its precise stereochemistry is often paramount to the biological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the principal synthetic strategies for producing this valuable intermediate with high enantiomeric purity. We will explore both biocatalytic and chemocatalytic approaches, focusing on the asymmetric reduction of 2-chloroacetophenone. This document will delve into the mechanistic details, provide field-proven experimental protocols, and offer a comparative analysis to guide researchers and process chemists in selecting the optimal synthetic route for their specific needs.
Introduction: The Significance of this compound in Drug Development
Chirality plays a pivotal role in modern drug design and development. The spatial arrangement of atoms in a molecule can drastically alter its interaction with biological targets, leading to differences in efficacy, metabolism, and toxicity between enantiomers. This compound serves as a key precursor for a range of pharmaceuticals, where the (S)-configuration at the hydroxyl-bearing carbon is essential for the desired therapeutic effect. The development of robust, scalable, and stereoselective synthetic methods is therefore a matter of significant industrial and academic interest.
Core Synthetic Strategy: Asymmetric Reduction of 2-Chloroacetophenone
The most direct and widely adopted approach for synthesizing this compound is the asymmetric reduction of the prochiral ketone, 2-chloroacetophenone. This strategy's success hinges on the ability of a chiral catalyst or reagent to control the facial selectivity of hydride delivery to the carbonyl group.
Biocatalysis: Leveraging Nature's Precision with Ketoreductases (KREDs)
Biocatalysis has emerged as a powerful and sustainable tool in chemical synthesis. Ketoreductases (KREDs) are a class of enzymes that exhibit remarkable efficiency and stereoselectivity in the reduction of ketones to their corresponding alcohols.
Causality Behind Experimental Choices: The use of KREDs is driven by the desire for exceptionally high enantioselectivity (>99% e.e.) under mild, environmentally benign conditions (aqueous media, ambient temperature, and pressure). The enzyme's active site creates a chiral pocket that forces the substrate, 2-chloroacetophenone, to bind in a specific orientation. This pre-determined orientation ensures that the hydride, delivered from a nicotinamide cofactor (NADH or NADPH), attacks the carbonyl carbon from a single face, leading to the exclusive formation of the (S)-enantiomer.
Self-Validating System: A critical aspect of a successful biocatalytic process is cofactor regeneration. The nicotinamide cofactor is expensive and used in catalytic amounts. To make the process economically viable, a secondary enzymatic system is employed. For example, glucose dehydrogenase (GDH) can be used to oxidize glucose, a cheap sugar, thereby regenerating the NADPH required by the KRED. This creates a closed-loop, self-sustaining system for the hydride source.
Experimental Protocol: KRED-Mediated Asymmetric Reduction
-
Bioreactor Preparation: To a temperature-controlled bioreactor, add a potassium phosphate buffer solution (e.g., 100 mM, pH 7.0).
-
Reagent Assembly: Dissolve NADP⁺ (or NAD⁺), glucose, and the substrate, 2-chloroacetophenone, in the buffer.
-
Enzyme Introduction: Add the selected ketoreductase and glucose dehydrogenase to the reaction mixture.
-
Reaction Execution: Maintain the reaction at a constant temperature (e.g., 30°C) with gentle agitation. Monitor the pH and adjust as necessary.
-
Process Monitoring: Track the conversion of 2-chloroacetophenone and the formation of this compound using chiral High-Performance Liquid Chromatography (HPLC).
-
Product Isolation: Upon completion, extract the product from the aqueous phase with an organic solvent like ethyl acetate.
-
Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The resulting product is often of sufficient purity for subsequent steps.
Chemocatalysis: Asymmetric Transfer Hydrogenation
Asymmetric transfer hydrogenation (ATH) is a robust and scalable chemocatalytic method for the reduction of ketones. This technique utilizes a stable, easily handled hydrogen donor, such as isopropanol or formic acid, in place of high-pressure hydrogen gas.
Causality Behind Experimental Choices: This method is often chosen for its operational simplicity and high catalyst efficiency. Chiral ruthenium(II) complexes, such as those derived from TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine), are highly effective for the reduction of α-haloketones. The chiral ligand creates a well-defined steric and electronic environment around the metal center, which directs the hydride transfer from the hydrogen donor to the ketone with high facial selectivity.
Self-Validating System: The catalytic cycle is self-contained. The chiral Ru(II) catalyst is first activated by the hydrogen donor. It then delivers a hydride to the ketone and is subsequently regenerated by another molecule of the hydrogen donor, allowing for high turnover numbers with low catalyst loading.
Experimental Protocol: Ru-Catalyzed Asymmetric Transfer Hydrogenation
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: To a clean, dry reaction vessel, add 2-chloroacetophenone and the chiral Ru(II) catalyst.
-
Solvent and Hydrogen Donor: Add a suitable solvent and hydrogen donor, such as a formic acid/triethylamine azeotropic mixture or isopropanol with a base (e.g., sodium isopropoxide).
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 40°C) and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent.
-
Purification and Analysis: Wash the combined organic layers with brine, dry, and concentrate. Determine the enantiomeric excess using chiral HPLC. The crude product can be purified further by column chromatography if needed.
Comparative Analysis of Synthetic Routes
| Parameter | Biocatalytic Reduction (KRED) | Asymmetric Transfer Hydrogenation (ATH) |
| Enantioselectivity (e.e.) | Typically >99% | Often >98% |
| Reaction Conditions | Mild (ambient temp., aq. media) | Mild to moderate heating, organic solvent |
| Substrate Scope | Can be specific to the enzyme | Generally broader |
| Catalyst Source | Renewable (enzymes) | Precious metal (Ruthenium) |
| Process Scalability | Well-established for large scale | Highly scalable |
| Downstream Processing | Product extraction from aqueous phase | Catalyst removal and solvent recovery |
| Key Advantage | "Green" process, exceptional selectivity | High catalyst turnover, operational simplicity |
Visualizing the Synthetic Workflows
Caption: Comparative workflow for the synthesis of this compound.
Conclusion and Future Outlook
Both biocatalytic and chemocatalytic methods provide highly effective and reliable pathways for the synthesis of enantiomerically pure this compound. The choice of method ultimately depends on a variety of factors including scale, cost of goods, available equipment, and downstream processing considerations. Biocatalysis, with its exceptional selectivity and green credentials, is increasingly favored in the pharmaceutical industry. However, the robustness, high throughput, and broad applicability of asymmetric transfer hydrogenation ensure its continued relevance. Future advancements will likely focus on the development of more robust and recyclable enzymes, as well as non-precious metal catalysts, to further enhance the sustainability and cost-effectiveness of producing this vital chiral intermediate.
The Emergence of a Chiral Workhorse: A Technical Guide to the Discovery and Synthesis of 2-Chloro-1-phenylethanol
For decades, the quest for enantiomerically pure pharmaceuticals has driven innovation in synthetic chemistry. At the heart of many of these innovations lies a class of versatile building blocks: chiral halohydrins. Among them, chiral 2-chloro-1-phenylethanol has emerged as a pivotal intermediate, its stereocenter dictating the biological activity of a range of important drugs. This technical guide provides an in-depth exploration of the discovery, history, and evolving synthetic strategies for producing this valuable molecule, offering researchers, scientists, and drug development professionals a comprehensive understanding of its significance and practical application.
From Racemate to Resolution: The Genesis of Chiral 2-Chloro-1-phenylethanol
The initial synthesis of 2-chloro-1-phenylethanol, like many chiral molecules of its time, resulted in a racemic mixture—an equal combination of its (R) and (S) enantiomers. Early methods for its preparation were straightforward but lacked stereocontrol, typically involving the reduction of 2-chloroacetophenone using achiral reducing agents like sodium borohydride. While effective in producing the desired chemical structure, these early approaches were insufficient for the burgeoning pharmaceutical industry, which was beginning to recognize the profound impact of chirality on drug efficacy and safety.
The paradigm shift towards single-enantiomer drugs was significantly propelled by regulatory mandates, such as the 1992 policy statement from the U.S. Food and Drug Administration (FDA), which required that chiral drugs be developed as single enantiomers unless the racemic mixture was justified.[1] This directive underscored the critical understanding that enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.
This regulatory and scientific evolution spurred the development of methods to isolate the individual enantiomers of 2-chloro-1-phenylethanol. Early efforts focused on classical resolution, a technique that involves separating enantiomers by converting them into diastereomeric salts using a chiral resolving agent. While successful in providing access to the pure enantiomers, this method is inherently inefficient, with a maximum theoretical yield of only 50% for the desired enantiomer.[1][2] This limitation paved the way for the development of more sophisticated and efficient asymmetric synthetic methods.
The Rise of Asymmetric Synthesis: Crafting Chirality with Precision
The pursuit of more efficient routes to enantiomerically pure 2-chloro-1-phenylethanol has led to the development of a diverse array of asymmetric synthetic strategies. These can be broadly categorized into two main approaches: chemo-catalytic and biocatalytic methods. Each offers distinct advantages and is chosen based on factors such as desired scale, cost, and environmental impact.
Chemo-Catalytic Asymmetric Reduction: The Power of Chiral Catalysts
The asymmetric reduction of the prochiral ketone, 2-chloroacetophenone, using chiral catalysts stands as a cornerstone of modern organic synthesis. Two particularly effective methods have been widely applied to the synthesis of chiral 2-chloro-1-phenylethanol: the Corey-Bakshi-Shibata (CBS) reduction and asymmetric transfer hydrogenation.
The CBS reduction, a landmark in asymmetric synthesis developed by E.J. Corey, R. K. Bakshi, and S. Shibata, employs a chiral oxazaborolidine catalyst to stereoselectively reduce ketones.[3][4][5] The catalyst, typically derived from a chiral amino alcohol like proline, coordinates with both the reducing agent (borane) and the ketone substrate, creating a highly organized transition state that directs the hydride transfer to one face of the carbonyl group.[6][7] This method is renowned for its high enantioselectivity and predictable stereochemical outcome.[3][4]
Experimental Protocol: Corey-Bakshi-Shibata (CBS) Reduction of 2-Chloroacetophenone
-
Catalyst Preparation: To a stirred solution of (S)-2-methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF), add borane-THF complex (1.0 M in THF, 0.6 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., argon or nitrogen). Stir the solution for 15 minutes at this temperature.
-
Substrate Addition: Cool the reaction mixture to -78 °C. Add a solution of 2-chloroacetophenone (1.0 equivalent) in anhydrous THF dropwise to the catalyst mixture.
-
Reduction: Stir the reaction mixture at -78 °C for 1 hour. Then, add an additional portion of borane-THF complex (1.0 M in THF, 0.5 equivalents) dropwise over 1 hour.
-
Warming and Quenching: Gradually warm the reaction mixture to -40 °C over 30 minutes and continue stirring for another 30 minutes.
-
Workup: Quench the reaction by the slow addition of methanol, followed by 1 M HCl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield (R)-2-chloro-1-phenylethanol. The enantiomeric excess can be determined by chiral HPLC analysis.
Asymmetric transfer hydrogenation (ATH) offers a practical and efficient alternative for the enantioselective reduction of ketones. This method typically employs a chiral ruthenium or rhodium complex as the catalyst and a readily available hydrogen donor, such as a mixture of formic acid and triethylamine or isopropanol.[8] The catalyst facilitates the stereoselective transfer of hydrogen from the donor to the ketone, yielding the chiral alcohol with high enantioselectivity.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-Chloroacetophenone
-
Reaction Setup: Under an inert atmosphere, add 2-chloroacetophenone (1.0 equivalent) and the chiral ruthenium catalyst (e.g., RuCl--INVALID-LINK--, 0.005 equivalents) to a reaction vessel containing the solvent (e.g., dichloromethane).
-
Addition of Hydrogen Source: Add the hydrogen donor, typically a 5:2 mixture of formic acid and triethylamine (2.0 equivalents), to the reaction mixture.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 28 °C) for the required reaction time (typically 12-24 hours), monitoring the progress by TLC or GC.
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography. Determine the enantiomeric excess by chiral HPLC.
Biocatalysis: Nature's Approach to Chirality
Biocatalysis has emerged as a powerful and environmentally benign alternative to traditional chemical methods for the synthesis of chiral compounds. The high stereoselectivity of enzymes, coupled with their ability to operate under mild reaction conditions, makes them ideal catalysts for industrial applications.
Baker's yeast (Saccharomyces cerevisiae) is a readily available, inexpensive, and easy-to-handle biocatalyst that contains a variety of reductases capable of asymmetrically reducing ketones.[9][10] The reduction of 2-chloroacetophenone and its derivatives using baker's yeast can produce the corresponding (S)- or (R)-2-chloro-1-phenylethanol with high enantiomeric excess, depending on the specific enzymes present and the reaction conditions.[11]
Experimental Protocol: Baker's Yeast Reduction of a 2-Chloroacetophenone Derivative
-
Yeast Activation: In a flask, suspend dry baker's yeast (e.g., 90 g/L) and glucose (e.g., 50 g/L) in a phosphate buffer (pH 7.0). Incubate the mixture in a shaker at a controlled temperature (e.g., 30 °C) for 30 minutes to activate the yeast.[11]
-
Substrate Addition: Add the 2-chloroacetophenone derivative (e.g., 0.06 mol/L) to the activated yeast suspension. A co-substrate such as methanol (e.g., 5% v/v) can be added to improve solubility and enzyme activity.[11]
-
Bioreduction: Continue to incubate the reaction mixture in the shaker at 30 °C for 24-48 hours.[11]
-
Extraction: After the reaction is complete, extract the product from the reaction mixture using an organic solvent like n-hexane or ethyl acetate. The mixture may need to be filtered through celite to remove yeast cells.
-
Purification and Analysis: Dry the organic extract over anhydrous sodium sulfate and concentrate it. Purify the product by column chromatography if necessary. Determine the yield and enantiomeric excess by GC or HPLC analysis.[11]
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, allowing for their separation. Lipases are a class of enzymes that are highly effective in the kinetic resolution of racemic alcohols through enantioselective acylation.[12][13] In the case of racemic 2-chloro-1-phenylethanol, a lipase can selectively acylate one enantiomer, leaving the other unreacted. The resulting ester and the unreacted alcohol, now enriched in opposite enantiomers, can then be separated.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of Racemic 2-Chloro-1-phenylethanol
-
Reaction Setup: In a sealed vial, dissolve racemic 2-chloro-1-phenylethanol in an anhydrous organic solvent such as n-hexane.
-
Enzyme and Acyl Donor Addition: Add an immobilized lipase (e.g., Novozym 435, 10-20% by weight of the substrate) and an acyl donor (e.g., vinyl acetate, 0.5-1.5 equivalents).
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral GC or HPLC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.
-
Enzyme Removal: Once the desired conversion is reached, filter off the immobilized lipase. The enzyme can often be washed and reused.
-
Separation: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography to yield the two enantiomerically enriched compounds.
Comparative Analysis of Synthetic Methods
The choice of synthetic method for chiral 2-chloro-1-phenylethanol depends on a variety of factors, including the desired scale of production, cost considerations, and environmental impact. The following table provides a comparative overview of the methods discussed.
| Method | Typical Yield | Typical Enantiomeric Excess (ee) | Key Advantages | Key Disadvantages |
| Corey-Bakshi-Shibata (CBS) Reduction | Good to Excellent | >95% | High enantioselectivity, predictable stereochemistry, broad substrate scope.[4][6] | Requires stoichiometric borane, sensitive to moisture, catalyst can be expensive.[7] |
| Asymmetric Transfer Hydrogenation | Good to Excellent | >95% | Uses readily available hydrogen donors, high catalyst turnover.[8] | Metal catalysts can be expensive and require removal from the final product. |
| Baker's Yeast Bioreduction | Moderate to Good | >97% | Inexpensive, environmentally friendly, mild reaction conditions.[11] | Can have lower substrate loading, workup can be challenging.[14] |
| Lipase-Catalyzed Kinetic Resolution | Max. 50% for each enantiomer | >99% | High enantioselectivity, mild conditions, reusable enzyme. | Theoretical yield is limited to 50% for the desired enantiomer. |
Applications in Pharmaceutical Synthesis
The primary driver for the development of efficient synthetic routes to chiral 2-chloro-1-phenylethanol is its utility as a key intermediate in the synthesis of pharmaceuticals. The stereochemistry of the alcohol directly translates to the stereochemistry of the final active pharmaceutical ingredient (API), which is crucial for its biological activity.
-
(S)-2-Chloro-1-phenylethanol and its derivatives are critical building blocks for a number of phenethylimidazole antifungal drugs.[1][11] For example, it is a key intermediate in the synthesis of Tioconazole , a broad-spectrum antifungal agent.[1]
-
(R)-2-Chloro-1-phenylethanol is utilized in the synthesis of various chiral molecules. For instance, it is a precursor to (R)-styrene oxide, another versatile chiral building block. It is also used in the synthesis of side chains for cholesterol-lowering drugs like Atorvastatin .[15]
The applications extend beyond these examples, with both enantiomers serving as valuable starting materials in the synthesis of a wide range of biologically active molecules and fine chemicals.[16][17][18]
Future Outlook
The field of asymmetric synthesis is continually evolving, driven by the demand for more efficient, cost-effective, and sustainable methods. Future developments in the synthesis of chiral 2-chloro-1-phenylethanol are likely to focus on several key areas:
-
Novel Catalysts: The design of new, more active, and selective chemo- and biocatalysts will continue to be a major focus. This includes the development of non-precious metal catalysts for asymmetric hydrogenation and the discovery or engineering of novel enzymes with improved stability and substrate scope.
-
Process Intensification: The development of continuous flow processes and the integration of reaction and separation steps will lead to more efficient and scalable manufacturing processes.
-
Chemoenzymatic Cascades: Combining the advantages of both chemical and biological catalysis in one-pot cascade reactions will offer more streamlined and atom-economical synthetic routes.
References
- 1. pharmtech.com [pharmtech.com]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 9. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. archive.nptel.ac.in [archive.nptel.ac.in]
- 11. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. jocpr.com [jocpr.com]
- 14. chemistry.mdma.ch [chemistry.mdma.ch]
- 15. (R)-2-CHLORO-1-PHENYLETHANOL | 56751-12-3 [chemicalbook.com]
- 16. chembk.com [chembk.com]
- 17. chemimpex.com [chemimpex.com]
- 18. chemimpex.com [chemimpex.com]
The Lynchpin of Asymmetric Synthesis: A Technical Guide to (S)-(+)-2-Chloro-1-phenylethanol as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds is paramount, particularly within the pharmaceutical and agrochemical industries where stereochemistry dictates biological activity.[1][2] This technical guide provides an in-depth exploration of (S)-(+)-2-Chloro-1-phenylethanol, a versatile and highly valuable chiral building block. We will delve into the core principles of its application, detailing its synthesis, key reactions, and its instrumental role in the construction of complex, stereochemically defined molecules. This document is intended to serve as a practical resource for researchers and process chemists, offering not only theoretical insights but also actionable experimental protocols and data.
Introduction: The Significance of Chiral Building Blocks
The concept of chirality is central to the functionality of many bioactive molecules. Often, only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or even cause detrimental side effects.[1] This reality has driven the development of asymmetric synthesis, a field dedicated to the selective production of a single stereoisomer. A powerful strategy in this endeavor is the use of chiral building blocks, which are enantiomerically pure molecules that can be incorporated into a larger synthetic scheme to control the stereochemical outcome.[3]
This compound, also known as (S)-(+)-α-(Chloromethyl)benzyl alcohol, has emerged as a prominent chiral building block due to its bifunctional nature, possessing both a stereogenic secondary alcohol and a reactive primary chloride.[4][5] This unique combination allows for a variety of stereospecific transformations, making it a crucial intermediate in the synthesis of numerous pharmaceuticals.[4][6]
Physicochemical Properties and Spectral Data
A thorough understanding of the physical and chemical properties of a building block is essential for its effective use in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉ClO | [4][7] |
| Molecular Weight | 156.61 g/mol | [4][8] |
| Appearance | Colorless to slightly orange or yellow clear liquid | [4] |
| Boiling Point | 114 °C / 6 mmHg | [4] |
| Density | 1.19 g/mL | [4] |
| Refractive Index (n20D) | 1.55 | [4] |
| Optical Rotation ([α]20D) | +47° (c=1.1 in Cyclohexane) | [4] |
| CAS Number | 70111-05-6 | [4][9] |
Spectral data is critical for the identification and quality control of this compound. Representative data can be found in public databases such as PubChem, which includes 1H NMR, 13C NMR, IR, and mass spectrometry data.[8]
Synthesis of this compound: Asymmetric Reduction Strategies
The most common and efficient method for preparing enantiomerically pure this compound is the asymmetric reduction of the prochiral ketone, 2-chloroacetophenone.[10][11] This transformation can be achieved through both chemical and biocatalytic methods, each with its own advantages.
Chemical Method: The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to their corresponding chiral alcohols.[12][13][14] The reaction utilizes a chiral oxazaborolidine catalyst, typically derived from a chiral amino alcohol like (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol, in the presence of a borane source such as borane-tetrahydrofuran complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂).[14]
The high enantioselectivity of the CBS reduction is attributed to the formation of a rigid, sterically defined transition state where the ketone coordinates to the Lewis acidic boron of the catalyst in a way that directs the hydride delivery from the borane to one specific face of the carbonyl group.[11][14]
Diagram 1: Proposed Mechanism of the CBS Reduction
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 2-Chloro-1-phenylethanol|lookchem [lookchem.com]
- 7. (S)-2-CHLORO-1-PHENYL-ETHANOL | 70111-05-6 [chemicalbook.com]
- 8. 2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloro-1-phenylethanol, (+)- | C8H9ClO | CID 643323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
- 12. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. alfa-chemistry.com [alfa-chemistry.com]
A Comprehensive Technical Guide to (S)-(+)-2-Chloro-1-phenylethanol and its Synonyms: Synthesis, Analysis, and Applications
Abstract
(S)-(+)-2-Chloro-1-phenylethanol, also known by its primary synonym (S)-(+)-α-(Chloromethyl)benzyl alcohol, is a pivotal chiral building block in modern organic and medicinal chemistry.[1][2] Its stereospecific structure is fundamental to the synthesis of a multitude of optically active compounds, particularly pharmaceuticals where enantiomeric purity is directly linked to therapeutic efficacy and safety. This guide provides an in-depth exploration of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into its chemical identity, established and novel synthetic routes with a focus on asymmetric synthesis, rigorous analytical techniques for determining enantiomeric purity, and its significant applications. The causality behind methodological choices is emphasized throughout, providing not just protocols, but a framework for rational experimental design.
Nomenclature and Physicochemical Properties
Precise identification of a chemical entity is paramount for reproducible science. This compound is the most commonly used name, but several synonyms and identifiers are used across commercial and academic databases. Understanding these is crucial for comprehensive literature and supplier searches.
The primary synonym, (S)-(+)-α-(Chloromethyl)benzyl alcohol, clearly describes the structure: a benzyl alcohol with a chloromethyl group at the alpha position.[1][2] The "(S)" designation refers to the stereochemical configuration at the chiral center (the carbon bearing the hydroxyl group), and the "(+)" indicates that it is dextrorotatory, rotating plane-polarized light to the right.
Table 1: Chemical Identifiers and Key Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | (1S)-2-chloro-1-phenylethanol | [3] |
| Primary Synonym | (S)-(+)-α-(Chloromethyl)benzyl alcohol | [1][2] |
| CAS Number | 70111-05-6 | [1] |
| Molecular Formula | C₈H₉ClO | [1][4] |
| Molecular Weight | 156.61 g/mol | [1][4] |
| Appearance | Colorless to light yellow/orange clear liquid | [1] |
| Density | ~1.185 - 1.19 g/mL at 25 °C | [1][5] |
| Boiling Point | 114 °C at 6 mmHg | [1] |
| Refractive Index (n20/D) | ~1.550 | [5] |
| Optical Rotation ([α]20/D) | +47° (c=1.1 in Cyclohexane) | [1] |
| Storage Conditions | 2-8°C | [1][4] |
The Critical Role in Pharmaceutical Synthesis
The significance of this compound lies in its utility as a chiral intermediate. Since the U.S. FDA mandated in 1992 that chiral drugs should, whenever possible, be developed as single enantiomers, the demand for efficient asymmetric synthesis methods has surged.[6] Many racemates (1:1 mixtures of enantiomers) exhibit properties where one enantiomer is therapeutically active (the eutomer) while the other may be inactive, less active, or even responsible for adverse effects (the distomer).
This compound is a key precursor for a class of phenethylimidazole antifungal drugs, including miconazole, econazole, and tioconazole.[6] The stereochemistry of the final active pharmaceutical ingredient (API) is directly determined by the configuration of the 2-chloro-1-phenylethanol intermediate used in the synthesis.[6] Therefore, starting with the high enantiomeric purity of this compound is not just advantageous; it is a strategic necessity to streamline synthesis, avoid costly and low-yielding chiral resolution steps later on, and ensure the final product's safety and efficacy.[6]
Synthetic Methodologies: Achieving Enantioselectivity
The synthesis of this compound is dominated by the asymmetric reduction of its prochiral ketone precursor, 2-chloro-1-phenylethanone (also known as phenacyl chloride).[7] The primary challenge is to control the facial selectivity of hydride addition to the carbonyl group, thereby producing one enantiomer in high excess.
Chemical Catalysis: The Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of modern asymmetric synthesis and a highly reliable method for producing chiral alcohols like this compound.[8][9][10] It employs a chiral oxazaborolidine catalyst, typically derived from the amino acid (S)-proline, in conjunction with a borane source (e.g., BH₃·THF or BH₃·SMe₂).[9][11]
Causality of Experimental Choice: The genius of the CBS reduction lies in its predictable stereochemical outcome and high catalytic efficiency.[12] The catalyst forms a rigid, Lewis acidic complex with the borane. The ketone then coordinates to this complex in a sterically controlled manner, positioning the bulky phenyl group away from the catalyst's chiral framework. This pre-organization ensures that the hydride is delivered to one specific face of the carbonyl, leading to high enantiomeric excess (ee), often exceeding 95%.[8][13]
Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.
Experimental Protocol: Synthesis via CBS Reduction
-
System Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel with a solution of (S)-(-)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the solution to 0-5 °C.
-
Borane Addition: Slowly add a 1.0 M solution of borane-dimethyl sulfide complex (BH₃·SMe₂) (0.6 equivalents) to the catalyst solution while maintaining the temperature below 5 °C. Stir the mixture for 15 minutes to allow for catalyst-borane complex formation.
-
Substrate Addition: In the dropping funnel, prepare a solution of 2-chloro-1-phenylethanone (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C. Rationale: Slow addition prevents a rapid, exothermic reaction and ensures proper coordination with the catalyst, maximizing enantioselectivity.
-
Reaction Monitoring: Stir the reaction at 0-5 °C. Monitor the progress by Thin Layer Chromatography (TLC) or HPLC until the starting ketone is consumed (typically 1-4 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C. This will decompose any excess borane. Allow the mixture to warm to room temperature.
-
Workup: Remove the solvents under reduced pressure. Add 1 N HCl to the residue and stir for 30 minutes to hydrolyze the borate esters. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield this compound as a clear liquid.
-
Validation: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. Determine the enantiomeric excess (% ee) using chiral HPLC analysis (see Section 4.2).
Biocatalysis: A Green Chemistry Approach
Biocatalytic reduction offers a sustainable alternative to chemical methods.[6] Enzymes (like diketoreductases) or whole-cell systems (like Saccharomyces cerevisiae, or baker's yeast) can reduce 2-chloro-1-phenylethanone with high stereoselectivity.[14][15]
Causality of Experimental Choice: This method is attractive due to its mild reaction conditions (room temperature, aqueous media), high selectivity, and reduced environmental impact.[6] The enzyme's active site is an inherently chiral environment that binds the substrate in a specific orientation, leading to the formation of a single enantiomer. For example, wild-type diketoreductase (DKR) may favor the production of the (R)-alcohol, but protein engineering (e.g., mutating a key amino acid like Trp222) can invert this selectivity to favor the desired (S)-product.[14][16] A patent describes using baker's yeast to achieve a yield of over 74% with an enantiomeric excess of 97% for (S)-2-chloro-1-phenylethanol derivatives.[6]
Caption: General workflow for the biocatalytic synthesis of (S)-2-Chloro-1-phenylethanol.
Analytical Control: Ensuring Chiral Purity
The synthesis of a chiral molecule is incomplete without rigorous verification of its enantiomeric purity. The enantiomeric excess (% ee) is a critical quality attribute. Several analytical techniques are employed for this purpose.[17][]
Table 2: Comparison of Primary Analytical Methods for Chiral Purity Determination
| Method | Principle | Advantages | Disadvantages |
| Chiral HPLC | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times. | Gold standard; high accuracy, robustness, and wide applicability.[17][19] | Method development can be time-consuming; requires specialized, expensive columns. |
| Chiral GC | Separation on a chiral capillary column based on differences in volatility and interaction with the stationary phase. | High resolution and sensitivity, especially for volatile compounds. | Limited to thermally stable and volatile compounds; derivatization may be required.[20] |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers. | Provides structural information; non-destructive.[17] | Lower sensitivity; requires higher sample concentration; accuracy depends on peak resolution. |
| Capillary Electrophoresis (CE) | Separation based on differential electrophoretic mobility in the presence of a chiral selector in the buffer. | Extremely high efficiency; very small sample and solvent consumption.[17][21] | Lower concentration sensitivity compared to HPLC; reproducibility can be challenging. |
Protocol: Chiral HPLC Analysis for Enantiomeric Excess (% ee)
This protocol provides a typical starting point for the analysis of this compound. Optimization is often required.
-
System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Chiral Stationary Phase (CSP): A column with a polysaccharide-based chiral selector (e.g., Chiralcel OD-H or Chiralpak AD-H) is often effective for this class of compounds.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). Rationale: This normal-phase system provides good selectivity for polar analytes on polysaccharide CSPs. The ratio can be adjusted to optimize resolution and run time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm. Rationale: The phenyl group provides strong UV absorbance at this wavelength.
-
Sample Preparation: Prepare a dilute solution of the synthesized alcohol in the mobile phase (approx. 0.5 mg/mL).
-
Analysis: Inject the sample. The two enantiomers will elute as separate peaks. The enantiomeric excess is calculated using the peak areas (A) of the (S) and (R) enantiomers: % ee = [(A_S - A_R) / (A_S + A_R)] x 100
Spectroscopic Data for Characterization
Confirmation of the chemical structure is performed using standard spectroscopic methods. The data below are representative for 2-chloro-1-phenylethanol.
Table 3: Representative Spectroscopic Data for 2-Chloro-1-phenylethanol
| Technique | Key Signals and Interpretation |
| ¹H NMR (CDCl₃) | δ ~7.3-7.4 ppm (m, 5H, Ar-H ), δ ~4.9-5.0 ppm (dd, 1H, -CH(OH)-), δ ~3.6-3.8 ppm (m, 2H, -CH₂Cl), δ ~2.5-3.0 ppm (br s, 1H, -OH ).[22] |
| ¹³C NMR (CDCl₃) | δ ~140 ppm (Ar C-ipso), δ ~126-129 ppm (Ar C H), δ ~75 ppm (-C H(OH)-), δ ~50 ppm (-C H₂Cl).[23] |
| IR (Neat) | ~3400 cm⁻¹ (broad, O-H stretch), ~3100-3000 cm⁻¹ (Ar C-H stretch), ~1495, 1455 cm⁻¹ (C=C ring stretch), ~1050 cm⁻¹ (C-O stretch), ~750, 700 cm⁻¹ (C-H out-of-plane bend).[23] |
| Mass Spec. (GC-MS) | Molecular Ion Peak (M⁺) at m/z 156. Key fragments often include [M-CH₂Cl]⁺ (m/z 107) and [C₆H₅]⁺ (m/z 77).[23] |
Conclusion and Future Outlook
This compound is more than just a chemical reagent; it is an enabling tool for the creation of complex, life-saving medicines and other valuable products.[1][24] Its importance is rooted in the fundamental principles of stereochemistry. The continued development of more efficient, sustainable, and scalable synthetic routes, particularly through biocatalysis and advanced chemical catalysis, will remain a key area of research. As the demand for enantiomerically pure pharmaceuticals grows, the role of foundational chiral building blocks like (S)-(+)-α-(Chloromethyl)benzyl alcohol will only become more critical, driving innovation in both academic research and industrial manufacturing.[25][26]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 70111-05-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 2-Chloro-1-phenylethanol, (+)- | C8H9ClO | CID 643323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. (S)-2-CHLORO-1-PHENYL-ETHANOL | 70111-05-6 [chemicalbook.com]
- 6. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 7. Phenacyl chloride - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. researchgate.net [researchgate.net]
- 15. Highly enantioselective reduction of 2-hydroxy-1-phenylethanone to enantiopure (R)-phenyl-1,2-ethanediol using Saccharomyces cerevisiae of remarkable reaction stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 19. skpharmteco.com [skpharmteco.com]
- 20. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 21. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 22. spectrabase.com [spectrabase.com]
- 23. 2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. chembk.com [chembk.com]
- 25. chemimpex.com [chemimpex.com]
- 26. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for the Enantioselective Reduction of Ketones Using CBS Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Corey-Bakshi-Shibata (CBS) reduction is a cornerstone of modern asymmetric synthesis, providing a reliable and highly selective method for the reduction of prochiral ketones to chiral secondary alcohols.[1][2][3] This protocol, utilizing a chiral oxazaborolidine catalyst, has seen widespread application in the synthesis of natural products, pharmaceuticals, and other complex chiral molecules.[1][2] This document provides a comprehensive guide to the CBS reduction, including a detailed examination of the reaction mechanism, step-by-step experimental protocols, and a discussion of the substrate scope and its applications in drug development.
Introduction to the Corey-Bakshi-Shibata Reduction
First reported by Itsuno and coworkers in 1981 and later extensively developed by E. J. Corey, the CBS reduction has become an indispensable tool for chemists.[2] The reaction's popularity stems from its high enantioselectivity, broad substrate scope, and the predictability of the product's stereochemistry.[1][4] The catalyst, a chiral oxazaborolidine, is typically derived from a readily available chiral amino alcohol, such as (S)- or (R)-diphenylprolinol.[5][6] The reaction is renowned for its operational simplicity and can often be performed with catalyst loadings as low as 1–10 mol%.[7]
The Catalytic Cycle and Mechanism of Enantioselectivity
The enantioselectivity of the CBS reduction is a result of a well-defined, catalyst-controlled transition state. The currently accepted mechanism involves a dual-activation of both the borane reducing agent and the ketone substrate by the oxazaborolidine catalyst.[4][8]
The key steps in the catalytic cycle are as follows:
-
Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the borane (BH₃), which is typically used as a complex with THF or dimethyl sulfide.[2][8] This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[8][9]
-
Ketone Coordination: The more Lewis acidic endocyclic boron atom of the catalyst then coordinates to the carbonyl oxygen of the ketone substrate. The ketone orients itself to minimize steric interactions between its substituents and the chiral framework of the catalyst. The larger substituent (Rₗ) preferentially occupies a pseudo-equatorial position, while the smaller substituent (Rₛ) occupies a pseudo-axial position.[5]
-
Intramolecular Hydride Transfer: A hydride is transferred from the activated borane to the carbonyl carbon of the ketone via a highly organized, six-membered ring transition state.[1][8] This intramolecular transfer occurs on the less sterically hindered face of the ketone, leading to the observed enantioselectivity.
-
Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates from the catalyst, which can then re-enter the catalytic cycle. An acidic workup is subsequently performed to hydrolyze the alkoxyborane and yield the final chiral alcohol.[1][8]
Figure 1: A simplified representation of the catalytic cycle for the CBS reduction.
Experimental Protocol: General Procedure for the Enantioselective Reduction of a Prochiral Ketone
This protocol provides a general method for the CBS reduction of a model ketone, acetophenone. It is crucial to perform the reaction under anhydrous conditions, as water can significantly diminish the enantioselectivity.[2][8][9]
Materials and Reagents:
-
(R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃•SMe₂, ~10 M)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 mmol, 0.1 mL of a 1 M solution in toluene, 10 mol%).
-
Solvent Addition: Add anhydrous THF (5 mL) to the flask.
-
Cooling: Cool the reaction mixture to -20 °C in a suitable cooling bath.
-
Borane Addition: Slowly add borane-dimethyl sulfide complex (0.6 mmol, 0.06 mL) to the stirred solution. Stir the mixture for 10 minutes at -20 °C.
-
Substrate Addition: In a separate flask, prepare a solution of acetophenone (1.0 mmol, 120 mg) in anhydrous THF (2 mL). Add this solution dropwise to the reaction mixture over a period of 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol (2 mL) at -20 °C.
-
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (5 mL) and stir for 30 minutes. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ (10 mL) and then with saturated aqueous NaCl (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
| Ketone Type | Catalyst (mol%) | Borane Source | Temperature (°C) | Typical ee (%) |
| Aryl Alkyl Ketones | 5-10 | BH₃•THF or BH₃•SMe₂ | 0 to -40 | >95 |
| Dialkyl Ketones | 10-20 | BH₃•THF or BH₃•SMe₂ | -20 to -78 | 80-95 |
| α,β-Unsaturated Ketones | 10-20 | Catecholborane | -78 | >90 |
| Heteroaromatic Ketones | 5-10 | BH₃•THF or BH₃•SMe₂ | 0 to -20 | >90 |
Table 1: Typical Reaction Conditions for the CBS Reduction of Various Ketone Substrates.[1][2]
Substrate Scope and Limitations
The CBS reduction is applicable to a wide range of prochiral ketones, including:
-
Aryl-alkyl and diaryl ketones: These are generally excellent substrates, yielding high enantioselectivities.[2]
-
Dialkyl ketones: These can also be reduced with good to excellent enantioselectivity, although they may require lower temperatures and higher catalyst loadings.[1]
-
α,β-Unsaturated ketones and ynones: The CBS reduction chemoselectively reduces the carbonyl group without affecting the carbon-carbon multiple bonds.[2][4]
-
Ketones containing heteroatoms: The reaction tolerates a variety of functional groups and heteroatoms.[2]
Limitations:
-
Steric Hindrance: Very sterically hindered ketones may react slowly or not at all.
-
Chelating Groups: Ketones with nearby Lewis basic groups that can chelate to the borane may exhibit lower enantioselectivity.
-
Water Sensitivity: As previously mentioned, the reaction is sensitive to moisture, which can lead to a decrease in enantioselectivity.[6]
Figure 2: A typical workflow for performing a CBS reduction, from substrate selection to product analysis.
Preparation of the CBS Catalyst
While commercially available, the CBS catalyst can also be prepared in the laboratory. The most common precursor is (S)- or (R)-diphenylprolinol, which is derived from the corresponding enantiomer of the amino acid proline.[5][6] The oxazaborolidine is then formed by reacting the amino alcohol with a borane source, such as methylboronic acid or trimethylboroxine.[10] In situ generation of the catalyst from the chiral amino alcohol and a borane source is also a common and effective practice.[11][12][13]
Applications in Drug Development
The CBS reduction has been instrumental in the synthesis of numerous pharmaceutical agents, where the stereochemistry of a chiral alcohol is critical for biological activity. Some notable examples include:
-
Dorzolamide (Trusopt®): The synthesis of this carbonic anhydrase inhibitor, used to treat glaucoma, employs a CBS reduction to establish a key stereocenter.[6]
-
Ezetimibe (Zetia®): This cholesterol-lowering drug is synthesized using an enantioselective reduction of a ketone intermediate, for which the CBS reduction is a suitable method.[10]
-
Aprepitant (Emend®): The synthesis of this antiemetic drug also features a CBS reduction as a crucial step.[10]
-
Fluoxetine (Prozac®) and Dapoxetine (Priligy®): The synthesis of precursors to these selective serotonin reuptake inhibitors has been demonstrated on a kilogram scale using a modified CBS reduction protocol.[6]
Conclusion
The Corey-Bakshi-Shibata reduction is a powerful and versatile tool for the enantioselective synthesis of chiral alcohols. Its high degree of predictability, operational simplicity, and broad substrate scope have solidified its place in the synthetic chemist's toolbox. For researchers in drug development and other fields requiring access to enantiomerically pure compounds, a thorough understanding of the principles and practical application of the CBS reduction is essential.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. youtube.com [youtube.com]
- 10. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]
- 11. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
Application Notes & Protocols: The Strategic Use of (S)-(+)-2-Chloro-1-phenylethanol in Pharmaceutical Intermediate Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of (S)-(+)-2-Chloro-1-phenylethanol as a pivotal chiral building block in pharmaceutical synthesis. We will explore its fundamental properties, core synthetic transformations, and detailed protocols for the preparation of key enantiomerically pure intermediates. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated to ensure scientific integrity and practical utility.
Introduction: The Imperative of Chirality in Drug Design
In modern pharmacology, the three-dimensional structure of a drug molecule is intrinsically linked to its biological activity. For chiral drugs, one enantiomer often accounts for the desired therapeutic effect, while the other may be less active, inactive, or even contribute to undesirable side effects.[1] Consequently, the ability to synthesize enantiomerically pure Active Pharmaceutical Ingredients (APIs) is a cornerstone of drug development.
This compound has emerged as a valuable and versatile chiral precursor in this endeavor.[2][3] Its defined stereochemistry and reactive functional groups—a secondary alcohol and a primary chloride—allow for its strategic incorporation into synthetic routes, enabling the construction of complex chiral molecules with high stereochemical fidelity. This guide elucidates its role in synthesizing critical pharmaceutical intermediates, such as chiral epoxides and β-amino alcohols, which are prevalent motifs in numerous drug classes.[1][4]
Physicochemical & Spectroscopic Data
A thorough understanding of the starting material's properties is fundamental to its successful application. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 70111-05-6 | [5][6] |
| Molecular Formula | C₈H₉ClO | [5][7] |
| Molecular Weight | 156.61 g/mol | [5] |
| Appearance | Colorless to light yellow liquid | [8][9] |
| Density | ~1.185 g/mL at 25 °C | [5] |
| Boiling Point | 110-112 °C at 5 mmHg | [10] |
| Refractive Index (n20/D) | ~1.550 - 1.552 | [5] |
| Optical Activity [α]20/D | +48° (c = 2.8 in cyclohexane) for the (S)-enantiomer | |
| Synonyms | (S)-(+)-Styrene chlorohydrin, (1S)-2-chloro-1-phenylethanol | [6][7] |
Core Synthetic Strategy: A Precursor to High-Value Intermediates
The synthetic utility of this compound stems from its ability to undergo clean, stereocontrolled transformations. The two primary pathways involve its conversion into (S)-styrene oxide or its direct use in nucleophilic substitution reactions.
Pathway A: Synthesis of (S)-Styrene Oxide
The most prominent application of this compound is its conversion to (S)-styrene oxide. This transformation is a classic example of an intramolecular Williamson ether synthesis, where the alcohol is deprotonated by a base to form an alkoxide, which then displaces the adjacent chloride via an intramolecular Sₙ2 reaction. This process occurs with inversion of stereochemistry at the carbon bearing the chlorine, but since the chiral center is the one with the hydroxyl group, the overall stereochemistry of the chiral center is retained in the final epoxide product.
(S)-Styrene oxide is an exceptionally valuable chiral intermediate in its own right, serving as a cornerstone for synthesizing a wide range of pharmaceuticals, including β-blockers, antidepressants, and anti-cancer agents.[1][11] Its epoxide ring is highly susceptible to nucleophilic attack, allowing for the stereospecific introduction of various functional groups.[8][12]
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. sciencemadness.org [sciencemadness.org]
- 5. (S)-2-CHLORO-1-PHENYL-ETHANOL | 70111-05-6 [chemicalbook.com]
- 6. 2-Chloro-1-phenylethanol, (+)- | C8H9ClO | CID 643323 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. (+/-)-2-Chloro-1-Phenylethanol | Properties, Applications & Safety | China Chemical Supplier [chlorobenzene.ltd]
- 10. chemsynthesis.com [chemsynthesis.com]
- 11. nbinno.com [nbinno.com]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols: The Role of (S)-(+)-2-Chloro-1-phenylethanol in Chiral Catalysis
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (S)-(+)-2-Chloro-1-phenylethanol
This compound, a chiral halohydrin, stands as a pivotal building block in the field of asymmetric synthesis. Its value is derived from the two reactive functional groups—a hydroxyl and a chloro group—positioned around a defined stereocenter. This specific stereochemical configuration makes it an invaluable synthon for the construction of more complex, enantiomerically pure molecules, particularly pharmaceuticals. Chiral β-amino alcohols, which are readily synthesized from this chloro-alcohol, are core structural motifs in numerous biologically active compounds.[1] The configuration of this key intermediate is often the determining factor for the ultimate stereochemistry of phenethylimidazole antifungal drugs.[2] This guide provides a detailed exploration of its synthesis and its multifaceted applications as a precursor to chiral ligands and auxiliaries, complete with actionable protocols for the modern research laboratory.
Part 1: Enantioselective Synthesis of this compound
The production of this compound in high enantiomeric purity is the critical first step for its application in chiral catalysis. The most common and effective method is the asymmetric reduction of its prochiral ketone precursor, 2-chloroacetophenone (also known as phenacyl chloride). This transformation is a benchmark for the efficacy of various catalytic systems, from biocatalysis to organometallic catalysis.[3][4]
Overview of Synthetic Methodologies
Several catalytic strategies have been developed to achieve high yield and enantioselectivity for this reduction. These methods leverage chiral catalysts to control the facial selectivity of hydride delivery to the carbonyl group.
-
Biocatalysis: Whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), or isolated enzymes like ketoreductases (KREDs) and alcohol dehydrogenases (ADHs), offer a green and highly selective route.[2][5] These systems operate under mild conditions and often provide exceptional enantiomeric excess (ee).
-
Oxazaborolidine Catalysis (CBS Reduction): The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst with borane (BH₃) as the stoichiometric reductant.[3][6] This method is renowned for its predictable stereochemical outcome and high enantioselectivity across a broad range of ketones.[7][8]
-
Transition Metal Catalysis: Chiral complexes of metals like Ruthenium and Rhodium, featuring chiral ligands, are employed for asymmetric transfer hydrogenation or asymmetric hydrogenation, providing another efficient route to the desired chiral alcohol.[9]
Data Summary: Synthesis of this compound
The following table summarizes the performance of various catalytic systems in the asymmetric reduction of 2-chloroacetophenone.
| Catalyst System | Reductant | Solvent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Baker's Yeast | Glucose | Phosphate Buffer | >74% | >97% | [2] |
| Chiral Lactam Alcohol / Oxazaborolidine | BH₃ | THF | High (not specified) | 91-98% | [7][8] |
| Chiral Dihydrooxazaborin-LiAlH₄ Complex | LiAlH₄ | THF | 90% | 55% (R-isomer) | [10] |
Experimental Workflow: Asymmetric Synthesis
The following diagram illustrates the general workflow for the catalytic asymmetric synthesis of this compound from its ketone precursor.
Protocol: Biocatalytic Reduction Using Baker's Yeast
This protocol is adapted from a patented method for the asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivatives.[2]
Materials:
-
Phosphate Buffer (pH 7.0)
-
Dry Baker's Yeast
-
Glucose
-
2-Chloroacetophenone
-
Methanol (co-substrate)
-
Ethyl Acetate or Hexane (for extraction)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Reaction Vessel (e.g., Erlenmeyer flask)
-
Temperature-controlled orbital shaker
Procedure:
-
Yeast Activation: In a sterile Erlenmeyer flask, add 25 mL of pH 7.0 phosphate buffer. To this, add 2.25 g of dry baker's yeast and 1.25 g of glucose.
-
Place the flask in an orbital shaker at 30°C and 140 rpm for 30 minutes to activate the yeast.
-
Substrate Addition: Dissolve 2-chloroacetophenone in a minimal amount of methanol. Add the substrate solution to the activated yeast culture to a final concentration of approximately 0.06 mol/L. The methanol acts as a co-substrate.
-
Reaction: Incubate the reaction mixture at 30°C in the orbital shaker (140 rpm) for 24-48 hours. Monitor the reaction progress by TLC or GC analysis of small aliquots.
-
Workup: Upon completion, add an equal volume of ethyl acetate or hexane to the reaction flask. Shake vigorously for 10-15 minutes to extract the product.
-
Separate the organic layer. Repeat the extraction of the aqueous layer twice more.
-
Combine the organic extracts and dry over anhydrous Na₂SO₄.
-
Purification & Analysis: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography if necessary. Determine the yield and enantiomeric excess (ee) by chiral HPLC or GC analysis.
Part 2: Application as a Precursor to Chiral Ligands
One of the most powerful applications of this compound is its role as a precursor for synthesizing chiral ligands.[11] These ligands coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. A primary example is its conversion to (S)-2-amino-1-phenylethanol, a privileged scaffold for ligand development.[1]
From Chloro-alcohol to Amino-alcohol: A Gateway to Ligands
The conversion is typically a straightforward nucleophilic substitution where an amine source displaces the chloride. The resulting amino alcohol can then be further modified to create a wide range of ligands, such as those used in asymmetric hydrogenation, transfer hydrogenation, and other C-C bond-forming reactions.[1][12]
Protocol: Synthesis of (S)-2-Amino-1-phenylethanol
This protocol describes the amination of the chiral chloro-alcohol.[1]
Materials:
-
This compound (95-97% ee)
-
Methanol
-
Ammonium Hydroxide (30% solution)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve the this compound in methanol in a round-bottom flask.
-
Amination: Add a large excess (e.g., 10-20 equivalents) of 30% ammonium hydroxide solution to the flask.
-
Seal the flask and stir the solution at room temperature for 2-3 days. The reaction progress can be monitored by TLC, observing the disappearance of the starting material.
-
Workup: Once the reaction is complete, remove the methanol and excess ammonia by rotary evaporation.
-
The crude product, (S)-2-amino-1-phenylethanol, can be isolated. An ee of ~95% and a yield of ~85% can be expected.[1]
-
Purification: The crude amino alcohol can be further purified by recrystallization or chromatography if required for subsequent ligand synthesis steps.
Part 3: Application as a Chiral Auxiliary
A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct a diastereoselective reaction.[13] After the desired stereocenter is created, the auxiliary is cleaved and can be recovered. While this compound itself is not typically used directly as an auxiliary, its derivative, (S)-2-amino-1-phenylethanol, is a common precursor for synthesizing Evans-type oxazolidinone auxiliaries.[14] These auxiliaries are highly effective in controlling the stereochemistry of reactions such as enolate alkylations and aldol additions.
The Chiral Auxiliary Principle
The diagram below outlines the general strategy of using a chiral auxiliary in asymmetric synthesis. The auxiliary creates a sterically defined environment, forcing reagents to approach the substrate from a specific direction, thus leading to a single diastereomer.
Protocol: Diastereoselective Alkylation via an Oxazolidinone Auxiliary
This protocol provides a representative procedure for using an oxazolidinone, which can be synthesized from the corresponding amino alcohol derivative of this compound.
Part A: Acylation of the Auxiliary
-
Dissolve the chiral oxazolidinone auxiliary (1.0 eq) in anhydrous THF under an argon atmosphere and cool to -78°C.
-
Add n-butyllithium (1.05 eq) dropwise and stir for 15 minutes.
-
Add the desired acyl chloride (1.1 eq) dropwise and allow the reaction to warm to room temperature over 1-2 hours.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The crude N-acyl oxazolidinone is purified by chromatography.
Part B: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF and cool to -78°C.
-
Add a base such as sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq) and stir for 30 minutes to form the enolate.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) and stir at -78°C for several hours.
-
Quench the reaction with saturated aqueous NH₄Cl and perform an aqueous workup. Purify the product by flash chromatography to isolate the diastereomerically pure alkylated product.
Part C: Cleavage of the Auxiliary
-
Dissolve the alkylated product in a THF/water mixture.
-
Add lithium hydroxide (LiOH) (2-3 eq) and hydrogen peroxide (H₂O₂) (4 eq) at 0°C.
-
Stir for 2-4 hours, then quench with sodium sulfite solution.
-
This procedure cleaves the auxiliary, yielding the chiral carboxylic acid and recovering the original auxiliary, which can be separated and recycled.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral Ligands - Enamine [enamine.net]
- 12. chimia.ch [chimia.ch]
- 13. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 14. Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Biocatalytic Synthesis of (S)-2-chloro-1-phenylethanol Derivatives using Baker's Yeast
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a comprehensive overview and detailed protocols for the asymmetric reduction of prochiral 2-chloro-1-phenylethanone derivatives to their corresponding optically active (S)-2-chloro-1-phenylethanol counterparts using common baker's yeast (Saccharomyces cerevisiae). Chiral alcohols are critical building blocks in the pharmaceutical industry, and this biocatalytic method offers a cost-effective, environmentally benign, and highly stereoselective alternative to traditional chemical synthesis.[1][2] We will delve into the biochemical principles, explain the rationale behind experimental parameters, and provide robust, validated protocols for synthesis, work-up, and analysis.
Scientific Foundation: The "Why" of Yeast-Mediated Reduction
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. (S)-2-chloro-1-phenylethanol derivatives, in particular, serve as valuable chiral intermediates. While classical chemical methods for asymmetric reduction exist, they often rely on expensive, toxic, or moisture-sensitive reagents.[3][4] Biocatalysis using whole microbial cells, such as baker's yeast, circumvents many of these issues by harnessing the cell's natural enzymatic machinery.[2][5]
The Core Mechanism: The key transformation is the reduction of a prochiral ketone to a chiral secondary alcohol. This reaction is catalyzed by a suite of oxidoreductase enzymes (also known as ketoreductases or alcohol dehydrogenases) present within the yeast cells.[6] These enzymes exhibit high stereoselectivity, preferentially adding a hydride to one face of the carbonyl group, leading to the formation of one enantiomer in excess. In the case of most 2-chloro-acetophenone derivatives, this reduction follows Prelog's rule, yielding the (S)-alcohol.
Cofactor Regeneration: The Engine of Biocatalysis: A critical aspect of this process is the requirement for a reducing cofactor, typically Nicotinamide Adenine Dinucleotide Phosphate (NADPH) or Nicotinamide Adenine Dinucleotide (NADH).[7] An isolated enzyme would quickly be rendered useless after a single turnover. The genius of using a whole, metabolically active cell is its intrinsic ability to continuously regenerate the expensive cofactor.[8] By providing a simple sugar like glucose or sucrose as an energy source, the yeast's glycolytic pathway is activated. This metabolic process generates a surplus of reduced cofactors (NAD(P)H), which are then utilized by the oxidoreductases to drive the desired ketone reduction. This elegant, self-sustaining system makes the process economically viable and scalable.[9]
Experimental Design and Parameter Optimization
Achieving high yield and excellent enantioselectivity requires careful control of several reaction parameters. The choices made are not arbitrary; they are designed to maximize the metabolic activity and enzymatic efficiency of the yeast.
| Parameter | Recommended Range | Rationale & Expert Insights |
| Biocatalyst | 100-150 g/L (wet weight) | Commercial active dry baker's yeast is inexpensive, readily available, and provides consistent results. Higher concentrations can increase reaction rates but may lead to mass transfer limitations. Different yeast strains can exhibit varied selectivity.[10] |
| Substrate Conc. | 0.005 - 0.015 mol/L | The substrate, a substituted 2-chloroacetophenone, can be toxic to yeast at high concentrations. It is crucial to start with low concentrations. Fed-batch strategies can be employed for larger-scale reactions to maintain a low, steady concentration. |
| Energy Source | 50-100 g/L | Glucose or sucrose are common choices. This is not a nutrient source in the traditional sense, but the primary fuel for NAD(P)H regeneration. An adequate supply is essential for driving the reaction to completion.[11] |
| pH | 6.5 - 8.0 | Most yeast oxidoreductases function optimally in a slightly acidic to neutral pH range. A phosphate buffer is typically used to maintain a stable pH throughout the reaction, as yeast metabolism can cause acidification.[8][12] |
| Temperature | 30 - 35 °C | This temperature range represents a trade-off between optimal yeast metabolic activity and enzyme stability. Higher temperatures can accelerate the reaction but may also lead to enzyme denaturation and cell death.[11] |
| Agitation | 120 - 160 rpm | Gentle agitation is critical to keep the yeast cells suspended and ensure homogenous mixing of the substrate, which often has low aqueous solubility. This improves mass transfer and reaction rates. |
| Co-solvents | 1-5% (v/v) | For highly hydrophobic substrates, a small amount of a water-miscible co-solvent like ethanol or isopropanol can be added to improve solubility.[8][12] However, concentrations above 5% can significantly decrease cell viability and enzymatic activity. |
Detailed Experimental Protocols
These protocols provide a self-validating framework for the synthesis and analysis of (S)-2-chloro-1-phenylethanol derivatives.
Protocol 1: Biocatalytic Reduction of 2-chloro-1-(4'-chlorophenyl)ethanone
This protocol is a representative example. Substrate amounts should be adjusted based on the molecular weight of the specific derivative being used.
Materials:
-
Active Dry Baker's Yeast (Saccharomyces cerevisiae)
-
Glucose
-
2-chloro-1-(4'-chlorophenyl)ethanone (Substrate)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Deionized Water
-
Erlenmeyer Flask (e.g., 250 mL for a 50 mL reaction)
-
Temperature-controlled orbital shaker
Procedure:
-
Yeast Activation (Proofing):
-
To a 250 mL Erlenmeyer flask, add 50 mL of 0.1 M phosphate buffer (pH 6.8).
-
Add 2.5 g of glucose (final concentration 50 g/L) and swirl until dissolved.
-
Add 5.0 g of active dry baker's yeast (final concentration 100 g/L).[12]
-
Place the flask in an orbital shaker at 30°C and 140 rpm for 30-45 minutes. Successful activation is indicated by foaming or bubbling as fermentation begins. This step is crucial to ensure the yeast is metabolically active before adding the substrate.[4]
-
-
Substrate Addition:
-
Dissolve 47.3 mg of 2-chloro-1-(4'-chlorophenyl)ethanone in 0.5 mL of ethanol (this corresponds to a final substrate concentration of ~0.005 mol/L).
-
Add the substrate solution dropwise to the activated yeast culture.
-
-
Bioreduction Reaction:
-
Seal the flask with a cotton plug or a loosely fitted cap to allow CO₂ to escape.
-
Incubate the reaction mixture at 30°C with agitation (140 rpm) for 24-48 hours.
-
-
Reaction Monitoring (Optional but Recommended):
-
Periodically (e.g., at 12, 24, 36, 48 hours), withdraw a small aliquot (e.g., 0.5 mL) of the reaction mixture.
-
Extract the aliquot with 1 mL of ethyl acetate, centrifuge to separate the layers, and analyze the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material.
-
Protocol 2: Product Work-up and Extraction
Materials:
-
Celite® (Diatomaceous earth)
-
Ethyl Acetate or n-Hexane (Extraction solvent)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
Cell Removal:
-
After the reaction is complete, add an equal volume of ethyl acetate to the reaction flask and stir for 10 minutes.
-
Filter the entire mixture through a pad of Celite® to remove the yeast cells. Wash the filter cake with additional ethyl acetate to ensure complete recovery of the product. The Celite® prevents the fine yeast particles from clogging the filter and aids in breaking up potential emulsions.
-
-
Liquid-Liquid Extraction:
-
Transfer the filtrate to a separatory funnel.
-
Allow the layers to separate. The top layer will be the organic phase containing the product.
-
Drain the lower aqueous layer.
-
Wash the organic layer sequentially with 5% sodium bicarbonate solution and brine (saturated NaCl solution) to remove any acidic byproducts and residual water.
-
-
Drying and Concentration:
-
Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄.
-
Filter to remove the drying agent.
-
Concentrate the solvent using a rotary evaporator to yield the crude product, which can be further purified by column chromatography if necessary.
-
Protocol 3: Analysis of Yield and Enantiomeric Excess (e.e.)
Accurate determination of the reaction's success hinges on quantifying the conversion and stereoselectivity.
-
Chemical Yield: The yield is calculated based on the isolated weight of the purified product relative to the theoretical maximum.
-
Enantiomeric Excess (e.e.): This is the primary measure of stereoselectivity and is determined using a chiral stationary phase in either GC or HPLC.
-
Definition: e.e. (%) = |Area(S) - Area(R)| / |Area(S) + Area(R)| * 100
-
Procedure: A small sample of the purified product is dissolved in an appropriate solvent and injected into the chiral column. The two enantiomers will have different retention times, resulting in two separate peaks. The relative area of these peaks is used to calculate the e.e. A racemic standard (produced by a simple sodium borohydride reduction of the ketone) should be run first to identify the retention times of both the (R) and (S) enantiomers.
-
Example Data: The following table illustrates typical results that can be achieved for the bioreduction of various substrates using the protocols described.
| Substrate (2-chloro-1-R-ethanone) | Yield (%) | e.e. (%) (S-config.) |
| R = phenyl | >85 | >98 |
| R = 4'-chlorophenyl | >75 | >97 |
| R = 2',4'-dichlorophenyl | >74 | >97[12] |
| R = 4'-fluorophenyl | >80 | >99 |
| R = 4'-methylphenyl | >90 | >98 |
Troubleshooting and Final Considerations
-
Low Conversion:
-
Cause: Inactive yeast, substrate toxicity, or poor substrate solubility.
-
Solution: Ensure yeast is properly activated (foaming). Lower the initial substrate concentration. Add a minimal amount of a co-solvent (e.g., 1-2% ethanol).
-
-
Low Enantioselectivity:
-
Cause: Sub-optimal pH or temperature. The presence of multiple yeast reductases with opposing selectivities.
-
Solution: Strictly control pH and temperature. Screening different commercial baker's yeast brands can sometimes yield improved e.e. as their enzyme profiles may differ.
-
-
Emulsion during Extraction:
-
Cause: Yeast cell debris can act as a surfactant.
-
Solution: Use of Celite® during filtration is key. Adding brine during the liquid-liquid extraction can also help break up emulsions.
-
References
- 1. Overview of Baker's Yeast as a Biocatalyst | Bentham Science [benthamscience.com]
- 2. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFfluoride, Polymethylhydrosiloxane and Biocatalysts, Baker’s Yeast – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. m.youtube.com [m.youtube.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. archive.nptel.ac.in [archive.nptel.ac.in]
- 7. The use of baker's yeast in the generation of asymmetric centers to produce chiral drugs and others compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. en.angelyeast.com [en.angelyeast.com]
- 10. ovid.com [ovid.com]
- 11. acgpubs.org [acgpubs.org]
- 12. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
Application Notes and Protocols for the Borane Reduction of Phenacyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of 2-Chloro-1-phenylethanol
The reduction of α-haloketones is a pivotal transformation in organic synthesis, yielding valuable halohydrin intermediates. Phenacyl chloride, in particular, serves as a readily available precursor to 2-chloro-1-phenylethanol, a chiral building block with significant applications in the pharmaceutical industry. This vicinal halohydrin is a key intermediate in the synthesis of various biologically active molecules, including antifungal agents and other therapeutic compounds.[1] The stereochemistry of the resulting alcohol is often crucial for the efficacy of the final drug substance, making the development of reliable and selective reduction methodologies a subject of continuous research.
Borane-based reagents, such as borane-tetrahydrofuran complex (BH₃·THF) and borane dimethyl sulfide complex (BH₃·SMe₂), are powerful and selective reducing agents for carbonyl compounds.[2][3] Their electrophilic nature allows for the efficient reduction of ketones, often with a high degree of chemoselectivity in the presence of other functional groups.[2] This application note provides a comprehensive guide to the experimental setup for the borane reduction of phenacyl chloride, detailing the underlying mechanistic principles, a step-by-step protocol, safety considerations, and analytical methods for reaction monitoring and product characterization.
Theoretical Framework: Understanding the Borane Reduction of α-Haloketones
The reduction of a ketone by borane proceeds through the coordination of the Lewis acidic boron atom to the carbonyl oxygen. This coordination polarizes the carbonyl group, increasing the electrophilicity of the carbonyl carbon and facilitating the transfer of a hydride ion (H⁻) from the borane to the carbon atom.[4] This process is repeated until all three hydrides on the borane have reacted, forming a trialkoxyborane intermediate. Subsequent workup with water or alcohol liberates the desired alcohol product.
In the case of phenacyl chloride, the presence of the α-chloro atom introduces an element of electronic and steric influence. The electron-withdrawing nature of the chlorine atom can slightly activate the carbonyl group towards nucleophilic attack. The general mechanism can be visualized as follows:
-
Coordination: The borane (BH₃) coordinates to the carbonyl oxygen of phenacyl chloride.
-
Hydride Transfer: A hydride ion is transferred from the boron to the carbonyl carbon, forming a borate ester intermediate.
-
Work-up: The borate ester is hydrolyzed to yield 2-chloro-1-phenylethanol.
It is important to consider the potential for side reactions, such as over-reduction or elimination, although borane is generally selective for the carbonyl group. Careful control of reaction conditions, such as temperature and stoichiometry of the reducing agent, is crucial to maximize the yield of the desired chlorohydrin.
Experimental Workflow: A Visual Guide
Caption: Experimental workflow for the borane reduction of phenacyl chloride.
Reagents and Equipment
| Reagent/Equipment | Purpose |
| Phenacyl chloride | Starting material |
| Borane dimethyl sulfide complex (BH₃·SMe₂) | Reducing agent |
| Anhydrous Tetrahydrofuran (THF) | Reaction solvent |
| Methanol (MeOH) | Quenching agent |
| Saturated aq. NH₄Cl | Aqueous work-up |
| Saturated aq. NaCl (Brine) | Aqueous work-up |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent |
| Silica gel (230-400 mesh) | Stationary phase for chromatography |
| Ethyl acetate/Hexanes | Mobile phase for chromatography |
| Round-bottom flasks, magnetic stirrer, stir bar | Reaction vessel |
| Septa, needles, syringes | For inert atmosphere transfers |
| Ice bath | Temperature control |
| Thin Layer Chromatography (TLC) plates | Reaction monitoring |
| Rotary evaporator | Solvent removal |
| Glassware for extraction and chromatography | Purification |
Detailed Experimental Protocol
1. Reaction Setup:
-
Under an inert atmosphere (e.g., nitrogen or argon), add a solution of phenacyl chloride (1.0 eq.) in anhydrous THF to a dry, three-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel.
-
Cool the flask to 0 °C using an ice bath.
2. Reduction:
-
Slowly add a solution of borane dimethyl sulfide complex (BH₃·SMe₂, 1.0-1.2 eq.) in anhydrous THF to the stirred solution of phenacyl chloride via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
3. Reaction Monitoring with TLC:
-
Prepare a TLC chamber with a suitable eluent system, such as 20-30% ethyl acetate in hexanes.
-
Spot the TLC plate with the starting material (phenacyl chloride), the reaction mixture, and a co-spot of both.
-
Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the progress of the reaction.[5][6][7][8]
4. Quenching and Work-up:
-
Once the reaction is complete, cool the flask to 0 °C in an ice bath.
-
CAUTION: Hydrogen gas is evolved during quenching. Slowly and carefully add methanol dropwise to the reaction mixture to quench the excess borane.[9][10][11][12] Vigorous gas evolution will be observed.
-
Once the gas evolution ceases, remove the ice bath and stir the mixture for an additional 30 minutes.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
To the residue, add a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium chloride (brine).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification:
-
Purify the crude 2-chloro-1-phenylethanol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
Safety and Handling Precautions
-
Borane Dimethyl Sulfide (BH₃·SMe₂): This reagent is a corrosive, flammable liquid that reacts violently with water, releasing flammable hydrogen gas.[13] It also has a strong, unpleasant odor. Handle in a well-ventilated fume hood, away from ignition sources, and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Phenacyl Chloride: This compound is a lachrymator and is harmful if swallowed or inhaled. Handle with care in a fume hood and wear appropriate PPE.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere of nitrogen or argon to prevent the reaction of borane with atmospheric moisture.
-
Quenching: The quenching of excess borane with methanol is highly exothermic and produces hydrogen gas. Perform this step slowly and in an ice bath to control the reaction rate. Ensure adequate ventilation to prevent the buildup of hydrogen gas.[9][10][11][12]
Product Characterization
The identity and purity of the synthesized 2-chloro-1-phenylethanol can be confirmed by various analytical techniques:
| Analytical Technique | Expected Observations |
| ¹H NMR | Phenyl protons (multiplet, ~7.3-7.4 ppm), CH-OH proton (triplet or doublet of doublets, ~4.9-5.0 ppm), CH₂-Cl protons (doublets, ~3.6-3.8 ppm), OH proton (broad singlet, variable).[14] |
| ¹³C NMR | Aromatic carbons (~126-140 ppm), CH-OH carbon (~75 ppm), CH₂-Cl carbon (~50 ppm).[15] |
| GC-MS | A single major peak in the gas chromatogram with a mass spectrum corresponding to the molecular weight of 2-chloro-1-phenylethanol (156.61 g/mol ).[16] The fragmentation pattern can further confirm the structure.[17][18][19] |
| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. |
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis indicates the presence of unreacted starting material after the recommended reaction time, consider extending the reaction time or adding a slight excess of the borane reagent. Ensure that the reagents and solvent are anhydrous, as moisture will consume the borane.
-
Low Yield: Low yields can result from incomplete reaction, losses during work-up and purification, or side reactions. Ensure efficient extraction and careful handling during purification.
-
Choice of Borane Reagent: While BH₃·SMe₂ is generally more stable and soluble than BH₃·THF, both can be used effectively.[3] BH₃·THF may require refrigeration for long-term storage to prevent degradation.[4]
-
Scale-up Considerations: For larger-scale reactions, it is crucial to have efficient cooling and a robust system for venting the hydrogen gas produced during quenching. The dropwise addition of the borane reagent should be carefully controlled to manage the exothermicity of the reaction.
Conclusion
The borane reduction of phenacyl chloride is a reliable and efficient method for the synthesis of 2-chloro-1-phenylethanol, a valuable intermediate in pharmaceutical development. By understanding the underlying mechanism, adhering to a well-defined protocol, and prioritizing safety, researchers can successfully perform this transformation and obtain the desired product in good yield and purity. The analytical techniques outlined in this note provide a robust framework for reaction monitoring and product characterization, ensuring the integrity of the final compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Borane Reagents [organic-chemistry.org]
- 4. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How To [chem.rochester.edu]
- 7. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 8. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 14. (R)-2-CHLORO-1-PHENYLETHANOL(56751-12-3) 1H NMR [m.chemicalbook.com]
- 15. NP-MRD: 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545) [np-mrd.org]
- 16. 2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 18. researchgate.net [researchgate.net]
- 19. Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Enzymatic Kinetic Resolution of (R,S)-2-chloro-1-phenylethanol for the Synthesis of Enantiopure Pharmaceutical Intermediates
Abstract
Enantiomerically pure (R)- and (S)-2-chloro-1-phenylethanol are valuable chiral building blocks in the synthesis of numerous active pharmaceutical ingredients (APIs). Traditional chemical methods for their separation often involve costly resolving agents and multiple recrystallization steps, leading to a theoretical maximum yield of only 50% for the desired enantiomer. This application note presents a detailed protocol for the enzymatic kinetic resolution (EKR) of racemic (R,S)-2-chloro-1-phenylethanol using commercially available lipases. By leveraging the high enantioselectivity of these biocatalysts, this method provides a practical and efficient route to obtain the unreacted (S)-alcohol and the corresponding (R)-ester with high enantiomeric excess (e.e.). We will delve into the mechanistic principles, provide a step-by-step experimental workflow, detail analytical procedures for monitoring the resolution, and offer insights into optimization and troubleshooting.
Introduction: The Significance of Chiral Purity
In the pharmaceutical industry, the three-dimensional structure of a drug molecule is critically linked to its biological activity. For chiral drugs, it is common for one enantiomer to exhibit the desired therapeutic effect while the other may be less active, inactive, or even responsible for adverse effects[1]. Consequently, regulatory bodies like the U.S. FDA have stringent requirements for the development of single-enantiomer drugs[2].
(S)-2-chloro-1-phenylethanol and its (R)-enantiomer are key intermediates in the synthesis of several antifungal agents and other pharmaceuticals[2]. Enzymatic kinetic resolution has emerged as a powerful "green chemistry" tool for producing such enantiopure compounds. This technique utilizes an enzyme to selectively catalyze the transformation of one enantiomer of a racemic mixture at a much higher rate than the other, allowing for the separation of the unreacted enantiomer from the newly formed product[3][4]. Lipases (E.C. 3.1.1.3) are particularly well-suited for this purpose due to their broad substrate specificity, high stability in organic solvents, and excellent enantioselectivity[5][6].
The Principle of Lipase-Catalyzed Kinetic Resolution
The kinetic resolution of (R,S)-2-chloro-1-phenylethanol is typically achieved through an enantioselective acylation reaction in a non-aqueous solvent. A lipase, such as Candida antarctica Lipase B (CALB) or Pseudomonas cepacia Lipase (PCL), acts as the biocatalyst, and an acyl donor, like vinyl acetate, provides the acetyl group.
The stereochemical outcome of this reaction can often be predicted by the Kazlauskas Rule . This empirical rule states that for secondary alcohols, lipases preferentially acylate the enantiomer where the larger substituent is oriented away from the enzyme's active site serine and the smaller substituent fits into a specific hydrophobic pocket[5]. For 2-chloro-1-phenylethanol, the phenyl group is the large (L) substituent and the chloromethyl group is the medium (M) substituent. According to the rule, the (R)-enantiomer is preferentially acylated, leaving the (S)-enantiomer unreacted.
Materials and Equipment
| Reagents | Equipment |
| (R,S)-2-chloro-1-phenylethanol | Magnetic stirrer with heating plate |
| Immobilized Candida antarctica Lipase B (e.g., Novozym® 435) or Pseudomonas cepacia Lipase | Orbital shaker incubator |
| Vinyl acetate (acyl donor) | HPLC system with a chiral column |
| Anhydrous organic solvent (e.g., Hexane, Toluene, Diisopropyl ether) | Rotary evaporator |
| HPLC-grade solvents (e.g., Hexane, Isopropanol) | Glassware (reaction flasks, vials, etc.) |
| Standards: (R)- and (S)-2-chloro-1-phenylethanol (if available) | Syringe filters (0.45 µm) |
Experimental Protocol: Kinetic Resolution
This protocol is a robust starting point. Optimization of parameters such as solvent, temperature, and enzyme loading may be required to achieve maximum efficiency and enantioselectivity.
Reaction Setup
-
Substrate Preparation: In a 50 mL oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of (R,S)-2-chloro-1-phenylethanol in 20 mL of anhydrous hexane.
-
Acyl Donor Addition: Add 1.5 molar equivalents of vinyl acetate to the solution. Rationale: Using a slight excess of the acyl donor ensures the reaction proceeds efficiently. Vinyl acetate is often preferred as it produces a volatile acetaldehyde byproduct that does not interfere with the reaction equilibrium.
-
Enzyme Addition: Add 50-100 mg of immobilized lipase (e.g., Novozym® 435) to the reaction mixture. Rationale: Immobilized enzymes are preferred as they can be easily recovered by simple filtration and reused, which is cost-effective for industrial applications[4][7].
-
Incubation: Seal the flask and place it in an orbital shaker incubator set at 40°C and 200 rpm. Rationale: A moderate temperature of 40-50°C is often optimal for lipase activity and stability in organic media[8].
Reaction Monitoring
-
Sampling: At regular intervals (e.g., 2, 4, 8, 24 hours), pause the stirring and carefully withdraw a small aliquot (~50 µL) from the supernatant.
-
Sample Preparation: Filter the aliquot through a 0.45 µm syringe filter to remove the enzyme. Dilute the sample with the mobile phase (e.g., Hexane/Isopropanol) to a suitable concentration for HPLC analysis.
-
Analysis: Analyze the sample using the chiral HPLC method detailed in Section 5 to determine the conversion and the enantiomeric excess of both the remaining substrate (alcohol) and the formed product (ester).
-
Endpoint Determination: The reaction is typically stopped when the conversion approaches 50%. At this point, the theoretical maximum enantiomeric excess for both the substrate and product is achieved.
Work-up and Product Isolation
-
Enzyme Removal: Once the reaction reaches the desired conversion, remove the immobilized enzyme by vacuum filtration. Wash the enzyme with a small amount of fresh solvent and set it aside for potential reuse.
-
Solvent Removal: Combine the filtrate and washings. Remove the solvent and excess vinyl acetate under reduced pressure using a rotary evaporator.
-
Purification: The resulting mixture of (S)-2-chloro-1-phenylethanol and (R)-2-chloro-1-phenylethyl acetate can be separated using standard column chromatography on silica gel.
Analytical Methods: Chiral HPLC
High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and reliable method for separating and quantifying the enantiomers of the substrate and product[6][9].
HPLC Conditions (Example)
| Parameter | Condition |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Note: These conditions are a starting point. The specific column and mobile phase composition must be optimized for the separation of 2-chloro-1-phenylethanol and its acetate derivative.
Data Analysis
The enantiomeric excess (e.e.) and conversion (c) are calculated from the peak areas in the chromatogram.
-
Enantiomeric Excess (e.e.) of the substrate (alcohol):
-
e.e._s (%) = ([S] - [R]) / ([S] + [R]) * 100
-
-
Enantiomeric Excess (e.e.) of the product (ester):
-
e.e._p (%) = ([R-ester] - [S-ester]) / ([R-ester] + [S-ester]) * 100
-
-
Conversion (c) :
-
c (%) = (e.e._s) / (e.e._s + e.e._p) * 100
-
A successful kinetic resolution will yield high e.e. values for both the unreacted substrate and the product as the conversion approaches 50%.
| Time (h) | Conversion (c) % | e.e. of Substrate (S)-alcohol % | e.e. of Product (R)-ester % |
| 0 | 0 | 0 | N/A |
| 4 | 25 | 33 | >98 |
| 8 | 40 | 67 | >98 |
| 24 | 49 | >98 | >98 |
| Table 1: Representative data from a successful kinetic resolution experiment. |
Troubleshooting and Optimization
-
Low Conversion Rate: Increase the temperature (within the enzyme's stable range, e.g., up to 55°C) or increase the enzyme loading. Ensure the solvent is anhydrous, as water can lead to competing hydrolysis reactions.
-
Low Enantioselectivity (low e.e. values): Try a different lipase (e.g., if CALB is suboptimal, try a lipase from Pseudomonas or Candida rugosa). Alternatively, screen different organic solvents, as the nature of the solvent can significantly influence enzyme conformation and selectivity[10][11]. Lowering the reaction temperature can sometimes improve enantioselectivity at the cost of reaction speed.
-
Poor HPLC Separation: Adjust the mobile phase composition (change the ratio of hexane to isopropanol). If co-elution persists, screen different chiral columns.
Conclusion
The lipase-catalyzed kinetic resolution of (R,S)-2-chloro-1-phenylethanol via enantioselective acylation is a highly efficient and environmentally benign method for producing valuable chiral intermediates. The protocol described provides a reliable framework for researchers in pharmaceutical and fine chemical synthesis. The use of immobilized enzymes enhances the economic feasibility through catalyst recycling, while the predictability offered by principles like the Kazlauskas rule aids in the rational selection of biocatalysts. This approach exemplifies modern biocatalysis's power to generate high-purity chiral compounds essential for drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jocpr.com [jocpr.com]
- 6. Evaluation of Designed Immobilized Catalytic Systems: Activity Enhancement of Lipase B from Candida antarctica | MDPI [mdpi.com]
- 7. Immobilization of Pseudomonas cepacia lipase on layered double hydroxide of Zn/Al-Cl for kinetic resolution of rac-1-phenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. experts.umn.edu [experts.umn.edu]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
The Role of (S)-(+)-2-Chloro-1-phenylethanol in Modern Organic Synthesis: A Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
Abstract
(S)-(+)-2-Chloro-1-phenylethanol, a valuable chiral alcohol, is a pivotal component in the landscape of asymmetric synthesis. While often conceptualized as a potential chiral auxiliary, a comprehensive review of synthetic literature reveals its primary and most powerful role is that of a chiral building block or intermediate . This guide provides an in-depth exploration of its strategic application, focusing on its conversion into high-value chiral molecules. We will delineate the distinction between a chiral auxiliary and a chiral building block, provide detailed protocols for its use, and explain the mechanistic principles that underscore its synthetic utility for researchers in pharmaceutical and materials science.
Introduction: Chiral Auxiliary vs. Chiral Building Block
In asymmetric synthesis, a chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective transformation. After the desired stereocenter is created, the auxiliary is cleaved and can ideally be recovered for reuse.[1] Classic examples include Evans' oxazolidinones and pseudoephedrine amides.[2]
A chiral building block , in contrast, is an enantiomerically pure compound that is incorporated directly into the final target molecule. Its inherent chirality serves as a foundational stereocenter from which further stereochemistry is built. This compound functions almost exclusively under this paradigm. Its importance lies in its role as a precursor to key intermediates, such as chiral epoxides, which are fundamental in the synthesis of numerous pharmaceuticals.[3]
The configuration of the final product is directly determined by the stereochemistry of the (S)-2-chloro-1-phenylethanol used.[3] This direct incorporation, rather than temporary attachment and removal, is the hallmark of a chiral building block.
Core Application: Synthesis of (S)-Styrene Oxide
One of the most significant applications of this compound is its conversion to (S)-styrene oxide. Chiral epoxides are highly sought-after intermediates in drug development due to their versatile reactivity, allowing for stereospecific ring-opening reactions to build complex molecular architectures. The synthesis is a straightforward, base-mediated intramolecular Williamson ether synthesis (SNi).
Mechanistic Rationale
The reaction proceeds via deprotonation of the hydroxyl group by a base, forming a transient alkoxide. This nucleophilic alkoxide then attacks the adjacent carbon atom bearing the chlorine atom in an intramolecular SN2 reaction. This cyclization inverts the stereochemistry at the carbon bearing the chlorine if it were chiral, but in this case, it proceeds with retention of configuration at the phenyl-bearing carbon, resulting in the formation of the chiral epoxide. The phenyl group provides steric hindrance that influences the preferred conformation for the ring-closing step.
Experimental Protocols
Protocol: Synthesis of (S)-Styrene Oxide from this compound
This protocol details the efficient conversion of the chiral chlorohydrin to the corresponding epoxide using a strong base in a biphasic system or an appropriate organic solvent.
Materials:
-
This compound (1.0 eq)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) (1.5 eq)
-
Diethyl ether or Dichloromethane (DCM)
-
Water (deionized)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 10.0 g, 63.8 mmol) in diethyl ether (150 mL).
-
Base Addition: Prepare a solution of sodium hydroxide (e.g., 3.8 g, 95.7 mmol) in water (40 mL). Add the aqueous NaOH solution to the stirring ethereal solution of the chlorohydrin at room temperature.
-
Reaction Monitoring: Stir the biphasic mixture vigorously for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Workup - Phase Separation: After the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with diethyl ether (2 x 50 mL) to recover any residual product.
-
Combine & Dry: Combine all organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude (S)-styrene oxide.
-
Purification (Optional): The product is often of high purity after this procedure. If necessary, further purification can be achieved by vacuum distillation.
Causality Behind Experimental Choices:
-
Base: A strong base like NaOH or KOH is required to efficiently deprotonate the alcohol, which has a pKa of ~14-15. Using a slight excess ensures complete conversion.
-
Solvent: Diethyl ether or DCM is chosen as it readily dissolves the starting material and product, is immiscible with water (allowing for easy workup), and has a low boiling point for easy removal.
-
Vigorous Stirring: In a biphasic system, vigorous stirring is crucial to maximize the interfacial area between the organic and aqueous phases, thereby increasing the reaction rate.
-
Brine Wash: Washing with brine helps to remove residual water from the organic layer before the drying step.
Data Presentation
The synthesis of (S)-styrene oxide from this compound is a highly efficient and stereospecific process. The expected outcomes are summarized below.
| Parameter | Expected Value | Notes |
| Chemical Yield | > 90% | The reaction is typically high-yielding due to the favorable intramolecular nature of the cyclization. |
| Enantiomeric Excess (ee) | > 97% | The reaction proceeds with high fidelity, retaining the stereochemical purity of the starting material. |
| Reaction Time | 4 - 6 hours | Can be monitored by TLC for completion. |
| Purification Method | Extraction followed by optional vacuum distillation | Product is often sufficiently pure after workup for subsequent steps. |
Broader Synthetic Utility
The utility of this compound extends beyond styrene oxide. It is a key intermediate in the synthesis of various antifungal agents.[3] For instance, the stereocenter of this molecule is the determining factor for the configuration of phenethylimidazole antifungal drugs.[3] In these syntheses, the chlorohydrin moiety undergoes nucleophilic substitution reactions with imidazole derivatives to construct the core of the active pharmaceutical ingredient.
Conclusion
This compound is a cornerstone of modern asymmetric synthesis, functioning as a highly effective chiral building block. Its primary application lies in its stereospecific conversion to (S)-styrene oxide and other key intermediates for the pharmaceutical industry. Understanding its role not as a temporary auxiliary, but as a fundamental, incorporated stereogenic unit is critical for its strategic deployment in the synthesis of complex, enantiomerically pure molecules. The protocols and principles outlined in this guide are designed to provide researchers with the foundational knowledge to effectively utilize this versatile compound in their synthetic endeavors.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
Application Note & Protocol: Stereospecific Synthesis of (R)-2-Amino-1-phenylethanol
Topic: Synthesis of Chiral 2-Amino-1-phenylethanol from (S)-(+)-2-Chloro-1-phenylethanol
Abstract
This document provides a comprehensive guide for the stereospecific synthesis of (R)-2-amino-1-phenylethanol, a critical chiral building block in pharmaceutical development. The protocol details the direct amination of this compound using ammonium hydroxide. We delve into the underlying S(_N)2 reaction mechanism, emphasizing the inversion of stereochemistry that is fundamental to the process's success. This guide is intended for researchers, chemists, and drug development professionals, offering detailed experimental procedures, safety protocols, characterization methods, and expert insights to ensure a high-yield, high-fidelity synthesis.
Introduction: The Significance of Chiral β-Amino Alcohols
In the landscape of modern drug discovery and pharmaceutical manufacturing, chirality is a paramount consideration. The three-dimensional arrangement of atoms within a molecule can profoundly influence its pharmacological activity, with different enantiomers of a drug often exhibiting vastly different efficacy, metabolic profiles, and even toxicity.[1][2] Chiral β-amino alcohols are a cornerstone class of intermediates, prized for their utility in constructing complex, enantiomerically pure active pharmaceutical ingredients (APIs).[3][4][5]
(R)- and (S)-2-amino-1-phenylethanol serve as indispensable precursors for a range of pharmaceuticals, including analgesics, anti-inflammatory drugs, and neurotransmitter modulators.[5][6] The synthesis route presented herein—the nucleophilic substitution of this compound—offers a direct and efficient method to obtain the desired (R)-enantiomer with high enantiomeric excess (ee).[3][7]
Reaction Mechanism and Stereochemical Control
The conversion of (S)-2-chloro-1-phenylethanol to 2-amino-1-phenylethanol is a classic example of a bimolecular nucleophilic substitution (S(_N)2) reaction.[8] Understanding the mechanism is crucial for controlling the stereochemical outcome.
-
Substrate: (S)-2-chloro-1-phenylethanol features a secondary carbon atom bonded to the leaving group (a chloride ion).
-
Nucleophile: Ammonia (from ammonium hydroxide) is a potent nucleophile that attacks the electrophilic carbon atom.
-
Mechanism: The S(_N)2 pathway involves a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group. This "backside attack" is necessary to bypass the steric hindrance and electron repulsion from the departing chloride ion.[9][10]
A critical consequence of this mechanism is the Walden inversion , a complete inversion of the stereochemical configuration at the chiral center.[11] Therefore, starting with the (S)-enantiomer of the chloro-alcohol substrate reliably yields the (R)-enantiomer of the amino-alcohol product. Any competing S(_N)1 mechanism, which would proceed through a planar carbocation intermediate, would lead to racemization and a loss of stereochemical purity.[9][12]
Caption: S(_N)2 mechanism showing backside attack and inversion of configuration.
Experimental Application & Protocol
This protocol is designed to be a self-validating system, where careful execution of each step directly contributes to the purity and stereochemical integrity of the final product.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Required Purity |
| This compound | 70111-05-6 | 156.61 | >98% |
| Ammonium Hydroxide (30% in H₂O) | 1336-21-6 | 35.04 | ACS Grade |
| Methanol | 67-56-1 | 32.04 | Anhydrous |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ACS Grade |
| Sodium Sulfate (Anhydrous) | 7757-82-6 | 142.04 | Granular |
| Silica Gel | 112926-00-8 | 60.08 | 60 Å, 230-400 mesh |
Equipment
-
Heavy-walled pressure tube with a Teflon screw cap
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Chromatography column
-
Analytical instruments: NMR, FTIR, Chiral HPLC, Polarimeter
Safety Precautions
-
General: Conduct all operations within a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves (nitrile or neoprene).[13][14]
-
(S)-2-Chloro-1-phenylethanol: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation and contact with skin and eyes.[15][16]
-
Ammonium Hydroxide: Corrosive. Causes severe skin burns and eye damage. The vapor is a respiratory irritant. Handle with extreme care, ensuring adequate ventilation.
-
Dichloromethane: A suspected carcinogen. Avoid inhalation of vapors.
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a 50 mL heavy-walled pressure tube equipped with a magnetic stir bar, add this compound (1.57 g, 10.0 mmol).
-
Add methanol (10 mL) to dissolve the substrate completely.
-
-
Nucleophilic Substitution:
-
In the fume hood, carefully add a large excess of cold 30% ammonium hydroxide solution (25 mL, approx. 220 mmol) to the pressure tube.
-
Causality: A large excess of the nucleophile (ammonia) is critical. It maximizes the rate of the desired primary amine formation and statistically minimizes the potential for the product, (R)-2-amino-1-phenylethanol, to act as a nucleophile itself, which would lead to the formation of secondary and tertiary amine impurities.[8]
-
Seal the pressure tube tightly with the Teflon screw cap.
-
Stir the biphasic mixture vigorously at room temperature (20-25°C) for 48-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
After the reaction is complete, carefully vent the pressure tube in the fume hood to release any pressure from ammonia vapor.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the methanol and excess ammonia under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add dichloromethane (3 x 30 mL) to extract the product.
-
Combine the organic layers in a separatory funnel and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. An expected crude yield is approximately 85%.[3][4]
-
-
Purification:
-
The crude product, a pale yellow solid or oil, can be purified by flash column chromatography on silica gel.[17]
-
Use a solvent system of dichloromethane/methanol with a small percentage of triethylamine (e.g., 95:4.5:0.5 v/v/v) to elute the product. The triethylamine prevents the amine product from streaking on the acidic silica gel.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified (R)-2-amino-1-phenylethanol.
-
Characterization and Validation
-
¹H and ¹³C NMR: To confirm the molecular structure and purity.
-
FTIR: To identify key functional groups (O-H stretch ~3300 cm⁻¹, N-H stretch ~3350 cm⁻¹, aromatic C-H ~3050 cm⁻¹).
-
Polarimetry: To confirm the chirality. The (R)-enantiomer should exhibit a negative specific rotation.
-
Chiral HPLC: To determine the enantiomeric excess (ee). An ee of >95% is expected when starting with high-purity (S)-chloro-alcohol.[3]
Data Summary & Workflow Visualization
Quantitative Data Summary
| Parameter | Value | Notes |
| Substrate | (S)-2-Chloro-1-phenylethanol (10.0 mmol) | The limiting reagent. |
| Nucleophile | 30% Ammonium Hydroxide (~22 eq.) | Large excess is crucial for yield. |
| Solvent | Methanol / Water | Biphasic system. |
| Temperature | Room Temperature (20-25°C) | Avoids side reactions. |
| Reaction Time | 48-72 hours | Monitor by TLC. |
| Expected Yield | ~85% (crude) | [3][4] |
| Expected ee | >95% | [3] |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of (R)-2-amino-1-phenylethanol.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. chemimpex.com [chemimpex.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemistry.ucsd.edu [chemistry.ucsd.edu]
- 10. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 11. Chemistry Net: Nucleophilic Substitution: SN2 and SN1 reactions and Stereochemistry [chem-net.blogspot.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chemicalbook.com [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- 16. 2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 2-AMINO-1-PHENYLETHANOL synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: One-Pot Chemo-Enzymatic Cascade for Chiral β-Azido Alcohol Synthesis
For: Researchers, scientists, and drug development professionals.
Abstract
Chiral β-azido alcohols are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and bioactive molecules, serving as precursors to essential chiral amines and other nitrogen-containing heterocycles.[1][2][3] Traditional chemical routes to these compounds often involve multiple steps, harsh reaction conditions, and the use of hazardous reagents.[3] This application note details a robust and efficient one-pot, two-step chemo-enzymatic cascade that overcomes these limitations. The process integrates a highly stereoselective enzymatic reduction of a prochiral α-azido ketone, catalyzed by an alcohol dehydrogenase (ADH), with a subsequent chemical azidation step. This methodology provides a streamlined, environmentally benign, and highly enantioselective route to valuable chiral β-azido alcohols.
Introduction: The Strategic Importance of Chiral β-Azido Alcohols
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development. Chiral β-azido alcohols are particularly valuable synthetic intermediates due to the versatile reactivity of the azide and hydroxyl functional groups.[3][4] The azide can be readily reduced to a primary amine, a common pharmacophore, while the hydroxyl group allows for further synthetic elaboration.[5] This dual functionality makes them key precursors for the synthesis of β-amino alcohols, aziridines, and various heterocyclic compounds that are prevalent in active pharmaceutical ingredients (APIs).[3][4]
Chemo-enzymatic cascade reactions have emerged as a powerful strategy in organic synthesis, combining the high selectivity of biocatalysts with the broad applicability of chemical transformations.[1][6][7] By performing multiple reaction steps in a single vessel, these cascades minimize intermediate isolation and purification steps, leading to improved efficiency and reduced waste.[7][8] This application note focuses on a one-pot cascade that leverages the exceptional stereocontrol of alcohol dehydrogenases for the asymmetric reduction of α-azido ketones to furnish chiral β-azido alcohols with high enantiomeric excess.
The Chemo-Enzymatic Cascade: A Synergistic Approach
The developed one-pot cascade consists of two sequential steps:
-
Enzymatic Reduction: An alcohol dehydrogenase (ADH) enantioselectively reduces the carbonyl group of a prochiral α-azido ketone to the corresponding chiral β-azido alcohol.[9][10]
-
Chemical Azidation (Optional Second Step or Precursor Synthesis): While the core of this protocol is the enzymatic reduction of a pre-synthesized α-azido ketone, it's important to note that the synthesis of this precursor is often achieved through the azidolysis of an corresponding epoxide.[4][11][12]
This integrated approach offers significant advantages over traditional multi-step syntheses by reducing operational complexity and improving overall yield and enantioselectivity.
Workflow of the One-Pot Chemo-Enzymatic Cascade
The overall workflow is depicted in the following diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. chemrevlett.com [chemrevlett.com]
- 4. orgchemres.org [orgchemres.org]
- 5. Glucose promoted facile reduction of azides to amines under aqueous alkaline conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Two (Chemo)-Enzymatic Cascades for the Production of Opposite Enantiomers of Chiral Azidoalcohols | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Microbial alcohol dehydrogenases: recent developments and applications in asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1,2-Azido alcohol synthesis by azidonation, azidation or substitution [organic-chemistry.org]
- 12. One-pot synthesis of highly regioselective β-azido alcohols catalyzed by Brønsted acidic ionic liquids [icc.journals.pnu.ac.ir]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-(+)-2-Chloro-1-phenylethanol
Welcome to the technical support center for the synthesis of (S)-(+)-2-Chloro-1-phenylethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for improving the yield and enantioselectivity of this critical chiral intermediate. This compound is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1] This guide offers practical, field-proven insights to help you navigate the common challenges encountered during its synthesis.
The predominant method for synthesizing this compound is the asymmetric reduction of the prochiral ketone, 2-chloroacetophenone. This can be achieved through both chemocatalytic and biocatalytic routes, each with its own set of advantages and challenges.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction shows low conversion of 2-chloroacetophenone to the desired product. What are the likely causes and how can I improve it?
Answer:
Low conversion can stem from several factors related to catalyst activity, reaction conditions, or substrate/reagent quality.
-
For Chemocatalytic Reductions (e.g., Corey-Bakshi-Shibata [CBS] Reduction):
-
Catalyst Inactivation: The oxazaborolidine catalyst used in CBS reductions is sensitive to moisture.[2] Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Borane Source Degradation: Borane reagents (e.g., BH₃·THF or BH₃·SMe₂) can degrade over time. Use a fresh, properly stored source of borane. You can titrate the borane solution to determine its exact concentration.
-
Insufficient Catalyst Loading: While catalytic, an insufficient amount of the CBS catalyst may lead to a sluggish or incomplete reaction. While typically used at 5-10 mol%, you may need to optimize the loading for your specific substrate and conditions.
-
Low Reaction Temperature: CBS reductions are often performed at low temperatures to enhance enantioselectivity. However, if the temperature is too low, the reaction rate may be significantly reduced. A gradual increase in temperature after the initial phase might be necessary.
-
-
For Biocatalytic Reductions (e.g., using Carbonyl Reductases or Whole Cells):
-
Enzyme/Cell Deactivation: High concentrations of the substrate, 2-chloroacetophenone, can be toxic to microbial cells or inhibitory to isolated enzymes.[3] Consider a fed-batch approach where the substrate is added incrementally to maintain a low, non-toxic concentration.
-
Cofactor Limitation: Most carbonyl reductases require a nicotinamide cofactor (NADH or NADPH) for activity. If you are using an isolated enzyme, ensure an efficient cofactor regeneration system is in place (e.g., using glucose dehydrogenase and glucose, or isopropanol and a secondary alcohol dehydrogenase).[4][5] For whole-cell systems like baker's yeast, adding a co-substrate like glucose is crucial for cofactor regeneration.[6]
-
Suboptimal pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity. Deviating from these can significantly reduce the reaction rate. Consult the literature for the specific enzyme or microorganism you are using to determine the optimal conditions. For instance, with Saccharomyces cerevisiae B5, a pH of 8.0 and a temperature of 25°C have been found to be optimal.[7]
-
Poor Substrate Bioavailability: 2-chloroacetophenone has limited water solubility. In aqueous biocatalytic systems, this can limit the reaction rate. The use of co-solvents like DMSO or glycerol, or the addition of cyclodextrins, can improve substrate solubility and availability to the enzyme.[8][9][10]
-
Question 2: The enantiomeric excess (ee%) of my this compound is lower than expected. How can I improve the stereoselectivity?
Answer:
Achieving high enantioselectivity is paramount for the utility of the final product. Here’s how to address suboptimal ee%:
-
For Chemocatalytic Reductions (CBS Reduction):
-
Choice of Catalyst: The structure of the oxazaborolidine catalyst is critical for stereocontrol. Catalysts derived from different chiral amino alcohols can offer varying levels of enantioselectivity. The (R)-2-methyl-CBS-oxazaborolidine is commonly used for producing (S)-alcohols.[2]
-
Reaction Temperature: Lowering the reaction temperature (e.g., to -78°C) generally enhances enantioselectivity by favoring the transition state that leads to the desired enantiomer.[2]
-
Rate of Addition: Slow, dropwise addition of the borane source to the mixture of the ketone and catalyst can improve the ee%. This ensures that the catalyzed reduction pathway is favored over the non-selective background reduction.
-
-
For Biocatalytic Reductions:
-
Enzyme Selection: The choice of biocatalyst is the most critical factor. Different carbonyl reductases exhibit different substrate specificities and enantioselectivities. Screening a panel of enzymes is often necessary to find one that provides high ee% for 2-chloroacetophenone. Several recombinant carbonyl reductases (CREDs) have shown high stereoselectivity for α-halo ketones.[4]
-
pH Optimization: The pH of the reaction medium can influence the ionization state of the enzyme's active site residues, which in turn can affect enantioselectivity. Fine-tuning the pH can sometimes lead to significant improvements in ee%.
-
Co-solvent Effects: While co-solvents can improve solubility, they can also impact enzyme conformation and, consequently, enantioselectivity. It is important to screen different co-solvents and their concentrations.
-
Question 3: I am observing the formation of byproducts. What are they and how can I minimize them?
Answer:
Byproduct formation can reduce the yield and complicate the purification of this compound.
-
Common Byproducts and Their Causes:
-
1-Phenylethanol: This can result from the over-reduction of the desired product, where the chlorine atom is replaced by hydrogen. This is more common in reductions that employ strong, non-selective reducing agents or certain biocatalysts under specific conditions.
-
Styrene Oxide: The product, a halohydrin, can undergo intramolecular cyclization under basic conditions to form styrene oxide. It is crucial to avoid basic conditions during workup and purification.
-
1-Phenyl-1,2-ethanediol: This can form if the starting material, 2-chloroacetophenone, undergoes hydrolysis to 2-hydroxyacetophenone, which is then reduced. This is more likely in aqueous biocatalytic reactions, especially at non-neutral pH.[11]
-
-
Strategies for Minimizing Byproducts:
-
Control of pH: Maintain a neutral or slightly acidic pH during the reaction and workup to prevent base-catalyzed side reactions.
-
Choice of Reducing Agent/Catalyst: Use a mild and selective reducing system. The CBS reduction and many biocatalytic systems are generally chemoselective for the ketone functionality.[2][12]
-
Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and quench it once the starting material is consumed to avoid over-reduction or product degradation.
-
Purification: Careful purification by column chromatography can separate the desired product from byproducts.
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a biocatalytic method over a chemocatalytic one for this synthesis?
A1: Biocatalytic methods offer several advantages:
-
High Enantioselectivity: Enzymes are often highly stereoselective, leading to products with very high enantiomeric excess (>99% ee is common).[4][11]
-
Mild Reaction Conditions: Biocatalytic reactions are typically run under mild conditions (near-neutral pH, ambient temperature and pressure), which can prevent side reactions and degradation of sensitive functional groups.[6]
-
Environmental Friendliness: Biocatalysts are biodegradable and the reactions are often run in aqueous media, reducing the need for hazardous organic solvents.[11]
-
Safety: Biocatalytic methods avoid the use of pyrophoric and highly reactive reagents like borane.
Q2: How do I choose between using an isolated enzyme (carbonyl reductase) and a whole-cell system (like baker's yeast)?
A2: The choice depends on your specific needs and resources:
-
Isolated Enzymes (CREDs):
-
Pros: Offer higher purity, leading to cleaner reactions and simpler downstream processing. Reaction conditions can be more precisely controlled.
-
Cons: Can be more expensive. They require the addition of a cofactor and a regeneration system, which adds complexity and cost.[4]
-
-
Whole-Cell Systems (e.g., Saccharomyces cerevisiae):
-
Pros: The cells contain the necessary enzymes and have an endogenous system for cofactor regeneration, simplifying the reaction setup. Baker's yeast is inexpensive and readily available.[6]
-
Cons: The presence of other cellular components can lead to side reactions and more complex purification. Cell viability can be an issue, and substrate/product toxicity can be more pronounced.[3]
-
Q3: What analytical techniques are recommended for monitoring the reaction and determining the enantiomeric excess of the product?
A3:
-
Reaction Monitoring: Thin-layer chromatography (TLC) or gas chromatography (GC) are suitable for monitoring the consumption of the 2-chloroacetophenone starting material.
-
Enantiomeric Excess (ee%) Determination: Chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H) is the most common and reliable method for determining the ee% of the this compound product.[13] Chiral Gas Chromatography (GC) can also be used.
Data and Protocols
Comparison of Catalytic Systems
The following table summarizes the performance of different catalytic systems for the asymmetric reduction of 2-chloroacetophenone.
| Catalyst System | Reducing Agent | Typical Yield | Typical ee% (S-isomer) | Key Considerations |
| (R)-Me-CBS / Borane | BH₃·THF | Good to excellent | 93-97%[14] | Requires strictly anhydrous conditions; cryogenic temperatures improve ee%.[2] |
| Carbonyl Reductase (CRED) | Isopropanol (for cofactor regeneration) | >99% conversion[4] | >99% | High selectivity; requires cofactor regeneration system.[4] |
| Baker's Yeast (S. cerevisiae) | Glucose | >74%[6] | >97%[6] | Inexpensive and simple setup; lower substrate loading due to toxicity. |
| Engineered E. coli expressing TeSADH | Glucose | High conversion | >99%[11] | High selectivity; requires fermentation and cell harvesting. |
Experimental Workflow: Corey-Bakshi-Shibata (CBS) Reduction
This protocol provides a general procedure for the asymmetric reduction of 2-chloroacetophenone using an oxazaborolidine catalyst.
Caption: General workflow for the CBS reduction of 2-chloroacetophenone.
Troubleshooting Flowchart
This flowchart provides a systematic approach to diagnosing and solving common problems during the synthesis.
Caption: A troubleshooting flowchart for key synthesis issues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. [Saccharomyces cerevisiae B5 efficiently and stereoselectively reduces 2'-chloroacetophenone to R-2'-chloro-1-phenylethanol in the presence of 5% ethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. almacgroup.com [almacgroup.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2 -Chloroacetophenone 97 2142-68-9 [sigmaaldrich.com]
- 10. 2'-Chloroacetophenone | 2142-68-9 [chemicalbook.com]
- 11. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 13. books.rsc.org [books.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of (S)-(+)-2-Chloro-1-phenylethanol
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for the purification of (S)-(+)-2-Chloro-1-phenylethanol. This resource is designed for researchers, scientists, and drug development professionals who utilize this critical chiral intermediate. This compound is a key building block in the asymmetric synthesis of various pharmaceuticals, where high enantiomeric and chemical purity is paramount for efficacy and safety.[1] This guide provides in-depth troubleshooting for common purification challenges and answers frequently asked questions, grounding all recommendations in established scientific principles.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: Low Enantiomeric Excess (e.e.) in the Purified Product
-
Problem: After purification, chiral HPLC analysis shows an enantiomeric excess (e.e.) below the required specification (typically >98%).
-
Causality & Diagnosis:
-
Suboptimal Asymmetric Synthesis: The initial synthesis may not have achieved high stereoselectivity. Enantioselective reductions of 2-chloroacetophenone, for instance, can yield e.e. values in the 93-97% range, which requires further enrichment.[2]
-
Ineffective Purification Method: Standard achiral purification methods like flash chromatography on silica gel or distillation will not separate enantiomers. They have identical physical properties and will co-elute.[3]
-
Racemization: Although less common for this specific alcohol under standard conditions, exposure to harsh acidic or basic conditions or excessive heat could potentially lead to racemization.
-
-
Solutions:
-
Primary Recommendation (Preparative Chiral Chromatography): This is the most direct and effective method for separating enantiomers.[3] Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are industry-standard techniques.[4][5]
-
Action: Develop a separation method on an analytical chiral column (e.g., polysaccharide-based columns like Daicel CHIRALPAK® or CHIRALCEL®) and scale it up to a preparative system.[6][7]
-
Justification: Chiral Stationary Phases (CSPs) create a chiral environment where the two enantiomers have different affinities, leading to different retention times and enabling their separation.[8]
-
-
Secondary Recommendation (Diastereomeric Resolution): This classical chemical method involves reacting the racemic alcohol with a pure chiral resolving agent to form diastereomers. These diastereomers have different physical properties and can be separated by standard techniques like recrystallization or achiral chromatography. The final step involves cleaving the resolving agent to recover the pure enantiomer. This is a multi-step process and is often more time-consuming than preparative chiral chromatography.
-
Issue 2: Contamination with Starting Material (2-Chloroacetophenone)
-
Problem: ¹H NMR or GC analysis of the purified product shows the presence of the starting ketone, 2-chloroacetophenone.
-
Causality & Diagnosis:
-
Incomplete Reaction: The reduction of the ketone to the alcohol did not proceed to completion.
-
Co-elution: The starting material has a polarity similar to the product, potentially leading to incomplete separation during chromatography.
-
-
Solutions:
-
Optimize Flash Column Chromatography: This is the ideal method for removing achiral impurities like the starting ketone.[9]
-
Action: Carefully optimize the mobile phase. A gradient elution is often more effective than an isocratic one. Start with a low-polarity solvent system (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity (e.g., to 20-30% Ethyl Acetate).
-
Justification: The hydroxyl group in the product alcohol makes it significantly more polar than the starting ketone. A properly optimized polarity gradient will exploit this difference, allowing the less polar ketone to elute first, followed by the more polar alcohol.
-
-
Chemical Quench and Work-up: Ensure the reaction work-up is designed to remove any unreacted reagents that might interfere. A mild reducing agent quench (e.g., with sodium bicarbonate solution) followed by a standard aqueous/organic extraction is typical.
-
Issue 3: Product "Oiling Out" or Failure to Crystallize During Recrystallization Attempts
-
Problem: When attempting recrystallization to remove a solid impurity, the desired product separates as an oil instead of forming crystals.
-
Causality & Diagnosis:
-
Compound is a Liquid: this compound is a liquid at room temperature.[1] Therefore, it cannot be purified by direct recrystallization of the neat substance. This technique is only applicable if you are trying to remove a solid impurity from the liquid product or if you have derivatized the alcohol into a solid.
-
Incorrect Solvent System: For a two-solvent recrystallization, if the solution becomes supersaturated below the melting point of the solute, it may "oil out."[10]
-
Rapid Cooling: Cooling the solution too quickly can favor oiling over crystal lattice formation.[11]
-
-
Solutions:
-
Prioritize Chromatography: Given that the target compound is a liquid, chromatography is the superior purification method.
-
Optimize Two-Solvent System: If you must use recrystallization (e.g., to remove a specific solid impurity), use a two-solvent system where the product is highly soluble in solvent #1 (e.g., dichloromethane) and poorly soluble in solvent #2 (an "anti-solvent" like hexane or pentane).[12][13]
-
Action: Dissolve the crude material in a minimal amount of hot solvent #1. Slowly add solvent #2 dropwise at an elevated temperature until persistent cloudiness is observed. Allow the solution to cool very slowly to room temperature, then in an ice bath.[11][12] If it oils out, try reheating to redissolve and adding slightly more of solvent #1 before cooling again.
-
-
Issue 4: Poor Resolution or Tailing Peaks in Chiral HPLC/SFC
-
Problem: During chiral HPLC or SFC analysis or purification, the enantiomeric peaks are poorly resolved (Resolution < 1.5) or show significant tailing.
-
Causality & Diagnosis:
-
Suboptimal Mobile Phase: The alcohol content, type of alcohol (e.g., ethanol vs. isopropanol), or additives in the mobile phase are not optimal for the selected column.[7]
-
Wrong Column Choice: Not all chiral stationary phases are effective for all compounds. Polysaccharide-based CSPs are a good starting point, but screening is often necessary.[3]
-
Column Overload (Preparative): Injecting too much sample onto the column can lead to peak broadening and loss of resolution.
-
Column Degradation: Chiral columns can be sensitive to certain solvents or additives and have a finite lifetime, leading to performance loss.[4][7]
-
-
Solutions:
-
Systematic Method Development:
-
Action 1: Screen different chiral columns (e.g., cellulose-based and amylose-based).
-
Action 2: Optimize the mobile phase. For normal phase, vary the ratio of alkane to alcohol (e.g., Hexane/Isopropanol from 99:1 to 80:20). Sometimes changing the alcohol (e.g., to ethanol) can dramatically alter selectivity.[6]
-
Action 3: Adjust the flow rate. Lowering the flow rate can sometimes improve resolution.[3]
-
Action 4: Modify the temperature. Temperature can impact the interactions between the analyte and the CSP, affecting separation.[3]
-
-
Check Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid peak shape distortion.[14]
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: What is the most efficient overall workflow for purifying crude this compound from a typical synthesis?
-
A1: A two-stage chromatographic approach is most efficient.
-
Stage 1 (Achiral Purification): First, perform standard flash column chromatography on silica gel. This step removes gross chemical impurities, such as unreacted 2-chloroacetophenone and non-polar byproducts. This "clean-up" step is critical as it protects the expensive chiral column used in the next stage.[9]
-
Stage 2 (Chiral Purification): Subject the partially purified material to preparative chiral HPLC or SFC. This step isolates the desired (S)-enantiomer from the residual (R)-enantiomer.
-
-
-
Q2: How do I choose a starting point for developing a chiral separation method?
-
A2: Start with a screening approach on analytical columns. A good universal starting point for chiral alcohols is:
-
Columns: Screen a set of polysaccharide-based columns, such as CHIRALPAK IA, IB, IC, and ID.
-
Mobile Phase: For normal phase mode, begin with a Hexane/Isopropanol (IPA) or Hexane/Ethanol (EtOH) mixture. A typical starting condition is 90:10 Hexane/Alcohol.[6] Run an isocratic method and observe the results. If there is no separation, try different alcohol ratios (e.g., 95:5, 80:20).
-
Justification: Polysaccharide-based CSPs provide a wide range of chiral recognition capabilities through hydrogen bonding, dipole-dipole, and steric interactions, making them highly successful for a broad array of compounds.[7][8]
-
-
-
Q3: What analytical methods are required to release a final batch of this compound?
-
A3: A comprehensive analysis includes:
-
Chemical Purity: Determined by Gas Chromatography (GC) with a Flame Ionization Detector (FID) or by ¹H NMR spectroscopy. A purity of ≥98% is often required.[1]
-
Enantiomeric Purity (e.e.): Determined by chiral HPLC or chiral SFC. The area percentage of the (S)-enantiomer peak relative to the total area of both enantiomer peaks is calculated.
-
Identity Confirmation: Confirmed by techniques like ¹H NMR and Mass Spectrometry (MS) to ensure the structure is correct.
-
Optical Rotation: Measurement of the specific rotation provides a supplementary check on enantiomeric purity. The literature value for this compound is approximately +47° (c=1.1 in Cyclohexane).[1]
-
-
Part 3: Diagrams & Protocols
Workflow Diagram: Purification Strategy Selection
The following diagram outlines a logical workflow for purifying crude this compound.
Caption: Decision workflow for purifying this compound.
Experimental Protocols
Protocol 1: Achiral Flash Column Chromatography
This protocol is for removing non-chiral impurities like residual starting material.
-
Slurry Preparation: Adsorb the crude oil (e.g., 5 g) onto a small amount of silica gel (e.g., 15 g) by dissolving it in a minimal volume of a suitable solvent (like dichloromethane), adding the silica, and evaporating the solvent under reduced pressure to get a dry, free-flowing powder.
-
Column Packing: Dry pack a glass column with silica gel (e.g., 200 g for a 5 g crude sample, a 40:1 ratio) in hexane. Settle the bed by tapping and then flush with the starting mobile phase.
-
Loading: Carefully add the prepared slurry to the top of the column bed.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 100% Hexane or 2% Ethyl Acetate in Hexane).
-
Gradient: Gradually increase the polarity of the mobile phase. A typical gradient might be from 2% to 25% Ethyl Acetate in Hexane over 10-15 column volumes.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the chemically pure (but still racemic or enantiomerically-enriched) product.
Protocol 2: Two-Solvent Recrystallization for Impurity Removal
This protocol is for removing a solid impurity from the liquid product.[12]
-
Solvent Selection: Choose a solvent pair: Solvent #1 in which the liquid product is highly soluble (e.g., Diethyl Ether) and Solvent #2 (anti-solvent) in which the product is poorly soluble but the solid impurity is soluble (e.g., Hexane).
-
Dissolution: Place the impure liquid product in an Erlenmeyer flask. Add a minimal amount of Solvent #1 to dissolve it completely.
-
Impurity Removal: If the impurity is insoluble, it can be removed at this stage by hot filtration. If it is soluble, proceed to the next step.
-
Induce Crystallization: Cool the solution in an ice bath. The goal is for the solid impurity to remain in the cold solvent mixture while the liquid product separates. This is effectively a solvent-based extraction/partitioning at low temperature.
-
Separation: Carefully decant the cold solvent mixture, which contains the dissolved impurity, away from the purified liquid product.
-
Solvent Removal: Remove any residual solvent from the purified liquid product under reduced pressure.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
- 6. reddit.com [reddit.com]
- 7. mz-at.de [mz-at.de]
- 8. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. reddit.com [reddit.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of Reaction Conditions for the Enzymatic Resolution of 2-Chloro-1-Phenylethanol
Welcome to the technical support center for the enzymatic resolution of 2-chloro-1-phenylethanol. This guide is designed for researchers, scientists, and professionals in drug development to provide practical, in-depth solutions to common challenges encountered during this critical biotransformation. As Senior Application Scientists, we have structured this resource to move from foundational questions to advanced troubleshooting, ensuring you can navigate your experimental workflow with confidence and scientific rigor.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions to establish a strong baseline understanding of the process.
Q1: What is the principle behind the enzymatic kinetic resolution of 2-chloro-1-phenylethanol?
A: Enzymatic kinetic resolution is a technique used to separate a racemic mixture (a 50:50 mixture of two enantiomers) of a chiral compound. For 2-chloro-1-phenylethanol, a lipase enzyme is typically used to selectively acylate one of the alcohol's enantiomers at a much faster rate than the other.[1][2] For instance, many lipases preferentially acylate the (R)-enantiomer, converting it into an ester, while leaving the (S)-enantiomer largely unreacted. This creates a mixture of an ester (e.g., (R)-2-chloro-1-phenylethyl acetate) and the unreacted alcohol ((S)-2-chloro-1-phenylethanol), which can then be separated by standard chromatographic methods. The theoretical maximum yield for the unreacted enantiomer is 50%.
Diagram: Principle of Kinetic Resolution
Caption: Enzymatic kinetic resolution workflow.
Q2: Which enzymes are most effective for this resolution?
A: Lipases are the most widely applied biocatalysts for this type of transesterification due to their high activity and stability in organic media.[3][4] Several lipases have proven effective, with the choice depending on the desired selectivity and process conditions. Commonly successful enzymes include:
-
Immobilized Candida antarctica Lipase B (CALB) , often sold under the trade name Novozym 435, is a highly versatile and robust catalyst for the resolution of secondary alcohols.[5][6]
-
Lipase from Burkholderia cepacia (formerly Pseudomonas cepacia) , available in both free and immobilized forms, demonstrates excellent enantioselectivity in this reaction.[3][7]
-
Other lipases, such as those from Candida rugosa or porcine pancreas, have been tested but often show lower selectivity for this specific substrate.[3]
Q3: What are the critical reaction parameters I need to control?
A: The success of the resolution hinges on the careful optimization of several interconnected parameters:
-
Enzyme Choice and Loading: The type and amount of lipase directly impact reaction rate and selectivity.[7][8]
-
Solvent: The reaction medium is crucial. Non-polar organic solvents like n-hexane or n-heptane are generally preferred.[5][9]
-
Acyl Donor: The choice of acylating agent affects reaction equilibrium and rate. Vinyl acetate is a popular choice as it renders the reaction irreversible.[3][10]
-
Temperature: Temperature influences both enzyme activity and enantioselectivity. A specific optimal temperature often exists for achieving the best balance.[5][7]
-
Substrate and Acyl Donor Concentration: The molar ratio of the acyl donor to the alcohol substrate is a key variable to optimize.[5][10]
-
Water Content: While lipases require a thin layer of water for activity, excess water in an organic solvent can promote unwanted hydrolysis reactions and reduce enzyme performance.[7]
Q4: How do I measure the success of my resolution experiment?
A: Two primary metrics are used:
-
Conversion (%): This measures how much of the initial racemic alcohol has been converted into the ester product. In kinetic resolution, the ideal conversion is close to 50%.
-
Enantiomeric Excess (e.e.): This quantifies the purity of a chiral sample. It is calculated for both the remaining substrate (e.e.s) and the formed product (e.e.p). A high e.e. (ideally >99%) is the goal.
These values are typically determined using chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3][5][11]
Troubleshooting Guide: Common Experimental Issues
This section provides solutions to specific problems you may encounter during your experiments.
Q: My reaction shows very low or no conversion. What's wrong?
A: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions.
-
Cause 1: Inactive Enzyme. The enzyme may have lost activity due to improper storage, age, or exposure to denaturing conditions.
-
Solution: First, verify the activity of your lipase using a standard substrate. If the enzyme is inactive, procure a fresh batch. Ensure enzymes are stored at the recommended temperature (typically refrigerated or frozen) in a desiccated environment.
-
-
Cause 2: Suboptimal Temperature. Every enzyme has an optimal temperature range for activity.[12] Temperatures that are too low will result in a very slow reaction, while excessively high temperatures can cause irreversible denaturation.[7]
-
Cause 3: Inappropriate Solvent. Lipase activity is highly dependent on the solvent.[13][14] Polar organic solvents can strip the essential water layer from the enzyme, leading to inactivation.[14]
-
Solution: Use non-polar, hydrophobic solvents. n-Hexane, n-heptane, and toluene are excellent choices for this reaction.[3][5] Avoid polar solvents like DMSO, methanol, or acetone. The hydrophobicity of the solvent, often measured by its log P value, can significantly influence reaction kinetics.[13]
-
-
Cause 4: Insufficient Agitation. If using an immobilized enzyme, poor mixing can lead to mass transfer limitations, where the substrate cannot efficiently reach the enzyme's active sites.
Q: The conversion is happening, but the enantioselectivity (e.e.) is poor.
A: Achieving high enantioselectivity is the primary goal. If your e.e. is low, consider the following optimizations.
-
Cause 1: Non-optimal Enzyme. Not all lipases are created equal for every substrate. Some may have high activity but low stereoselectivity.
-
Cause 2: Suboptimal Temperature. There is often a trade-off between reaction rate and enantioselectivity. Higher temperatures can sometimes decrease selectivity as the enzyme becomes more flexible, leading to less precise chiral recognition.
-
Solution: Investigate the effect of temperature on both conversion and e.e. You may find that a slightly lower temperature yields a significantly higher e.e., even if the reaction takes longer. For example, studies with BCL have shown that enantioselectivity can be maintained over a broad temperature range, but extremes should be avoided.[7]
-
-
Cause 3: Incorrect Acyl Donor. The structure of the acyl donor can influence how it fits into the enzyme's active site alongside the alcohol, affecting selectivity.
-
Solution: While vinyl acetate is a highly effective and common choice, other acyl donors can be screened.[3][10] Isopropenyl acetate is another option that can provide high enantiomeric excess.[3] Using an acyl donor that creates an irreversible reaction (like vinyl acetate) is crucial, as a reversible reaction will erode the e.e. over time.
-
-
Cause 4: Presence of Water. In organic media, excess water can reduce enzyme selectivity and promote the hydrolysis of the newly formed ester, which works against the resolution.
-
Solution: Ensure your solvent and reagents are anhydrous. Use molecular sieves to dry the solvent before use.[7] While the enzyme itself needs a small amount of bound water to function, bulk water in the reaction medium is detrimental.
-
Q: The reaction starts well but stops prematurely, well before 50% conversion.
A: This indicates a process limitation that is halting the reaction.
-
Cause 1: Product Inhibition. The ester product or the co-product (e.g., acetaldehyde from vinyl acetate) may be inhibiting the enzyme at higher concentrations.
-
Solution: Try lowering the initial substrate concentration. While this may seem counterintuitive, reducing the concentration of the inhibitory product as it forms can sometimes allow the reaction to proceed further.
-
-
Cause 2: Enzyme Denaturation. Over the course of the reaction, the enzyme may be slowly denaturing due to mechanical stress (from stirring), thermal stress, or interaction with reaction components.
-
Cause 3: Substrate Inhibition. At very high concentrations, the substrate (2-chloro-1-phenylethanol) itself can sometimes act as an inhibitor.
-
Solution: Perform experiments at varying substrate concentrations. A decrease in reaction rate at higher concentrations is a classic sign of substrate inhibition. One study found that after an initial increase, enantiomeric excess began to decrease at substrate concentrations above 120 mM, suggesting complex interactions within the catalytic cycle.[5][12]
-
Experimental Protocols & Data
To provide a practical starting point, we have synthesized information from multiple studies into a generalized protocol and data summary.
Protocol 1: General Procedure for Enzymatic Resolution
This protocol is a starting point and should be optimized for your specific setup.
-
Preparation: To a 25 mL sealed glass vial, add 240 mM of racemic 2-chloro-1-phenylethanol.[5]
-
Solvent Addition: Add 5 mL of anhydrous n-hexane.
-
Enzyme Addition: Add 11 mg/mL of immobilized lipase (e.g., Novozym 435).[5]
-
Acyl Donor Addition: Add vinyl acetate to the reaction mixture. A molar ratio of acyl donor to substrate of 3:1 is a robust starting point.[5][12]
-
Reaction: Place the sealed vial in an orbital shaker set to 200-250 rpm and 42°C.[5][12]
-
Monitoring: Withdraw small aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours). Filter out the enzyme immediately.
-
Analysis: Analyze the samples by chiral HPLC or GC to determine the concentrations of the (R)- and (S)-alcohols and the ester product, from which conversion and e.e. can be calculated.
Diagram: Optimization Workflow
Caption: A systematic workflow for optimizing enzymatic resolution.
Table 1: Summary of Optimized Conditions from Literature
This table summarizes conditions reported in various studies for the resolution of 1-phenylethanol, a close structural analog, providing excellent starting points for 2-chloro-1-phenylethanol.
| Parameter | Novozym 435 | Burkholderia cenocepacia Lipase | Steapsin Lipase |
| Substrate Conc. | 240 mM | 200 mM | 166 mM |
| Acyl Donor | Vinyl Acetate | Vinyl Acetate | Vinyl Acetate |
| Molar Ratio (Acyl:Sub) | 3:1 | 4.7:1 | 4:1 |
| Solvent | n-Hexane | Heptane | Hexane |
| Temperature | 42°C | 53.4°C | 55°C |
| Enzyme Loading | 11 mg/mL | 20 mg/mL | 23.3 mg/mL |
| Reaction Time | 75 min | 18.6 h | 24 h |
| Result (e.e.s) | 100% | 99.2% | 85% |
| Reference | [5] | [5] | [5] |
Protocol 2: Chiral HPLC Analysis
Determining enantiomeric excess requires a reliable analytical method.
-
Column: A chiral stationary phase is required. Columns like Chiralcel OB or Lux Cellulose-3 have been used successfully for separating phenylethanol enantiomers and their esters.[3][5]
-
Mobile Phase: A typical mobile phase consists of a mixture of a non-polar solvent and a polar modifier. For example, n-heptane/2-propanol/trifluoroacetic acid (98.7/1.3/0.15, v/v/v) has been reported.[3]
-
Flow Rate: A flow rate of 1.0 mL/min is common.[3]
-
Detection: UV detection at 254 nm is suitable for the aromatic ring in 2-chloro-1-phenylethanol.[3]
-
Quantification: Calculate e.e. using the peak areas of the two enantiomers:
-
e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100
-
References
- 1. scielo.br [scielo.br]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. Application of lipases in kinetic resolution of racemates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Improving activity and enantioselectivity of lipase via immobilization on macroporous resin for resolution of racemic 1- phenylethanol in non-aqueous medium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. uma.es [uma.es]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. re.public.polimi.it [re.public.polimi.it]
Technical Support Center: Overcoming Low Enantiomeric Excess in Chiral Alcohol Synthesis
Welcome to the technical support center for chiral alcohol synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high enantiomeric excess (ee). Instead of a simple list of suggestions, this resource provides a structured, in-depth approach to diagnosing and solving common issues in asymmetric synthesis, grounded in mechanistic principles and field-proven strategies.
Part 1: First Response - Frequently Asked Questions (FAQs)
This section addresses the most common initial questions when an unexpectedly low ee is observed.
Q1: My enantiomeric excess is much lower than reported in the literature for this reaction. What's the first thing I should check?
A: The first and most critical step is to verify the purity of your starting materials. Enantiomeric purity is directly impacted by the chiral integrity of catalysts, auxiliaries, and even the starting materials themselves if they are not prochiral.[1][2][3] Even small enantiomeric impurities in a chiral catalyst can have a significant, non-linear effect on the product's ee.[2][3] Additionally, check for achiral impurities in your ketone substrate and reducing agent, as these can sometimes interfere with the catalyst or generate racemic background reactions.
Q2: I'm using a well-established protocol (e.g., CBS reduction, lipase resolution) but my results are poor. Could my reaction conditions be the cause?
A: Absolutely. Temperature, solvent, and concentration are critical variables that govern the energy difference between the diastereomeric transition states, which in turn dictates enantioselectivity.[4]
-
Temperature: Generally, lower temperatures lead to higher enantioselectivity because the reaction becomes more sensitive to small differences in activation energy between the two enantiomeric pathways.[4] However, this is not universal; some reactions have an optimal temperature range, and excessively low temperatures may hinder the catalytic cycle or introduce solubility issues.[5][6][7]
-
Solvent: The solvent can dramatically influence the conformation of the catalyst-substrate complex and the transition state.[8] A solvent that works for one substrate may not be optimal for another. Screening a range of solvents with varying polarity is a crucial optimization step.
-
Concentration: Both substrate and catalyst concentration can play a role. High substrate concentrations might favor a non-selective background reaction, thereby lowering the overall ee.[6]
Q3: How do I know if my analytical method for determining ee is accurate?
A: An unreliable analytical method can be misleading. The most common methods are chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[9][10][11]
-
Baseline Resolution: Ensure you have baseline separation of the enantiomer peaks.[12] Poorly resolved peaks make accurate integration difficult.
-
Racemic Standard: Always run a racemic standard of your product to confirm the retention times of both enantiomers and to ensure your column is capable of separating them.
-
Method Validation: If possible, use a secondary method to confirm your results. For example, if you are using chiral HPLC, you could derivatize the alcohol and analyze it by an alternative method like NMR with a chiral solvating agent.[11][13]
Part 2: Deep Dive - Troubleshooting Workflows
When initial checks don't solve the problem, a more systematic approach is required. This section provides detailed troubleshooting guides for two common methods of chiral alcohol synthesis.
Guide 1: Troubleshooting Low ee in Asymmetric Ketone Reduction (e.g., CBS Reduction)
The Corey-Bakshi-Shibata (CBS) reduction is a reliable method for producing chiral alcohols from prochiral ketones.[14][15] It uses a chiral oxazaborolidine catalyst and a stoichiometric borane source.[14][16] Low ee in this reaction often points to specific mechanistic issues.
// Connections start -> check_reagents; check_reagents -> check_conditions [label="Reagents OK"]; check_conditions -> optimize_catalyst [label="Conditions OK"]; optimize_catalyst -> analyze_side_rxns [label="Still Low ee"]; analyze_side_rxns -> conclusion [label="Problem Identified & Solved"];
// Sub-points for clarity sub1 [label="• Catalyst Purity (ee%)\n• Anhydrous Borane Source?\n• Ketone Purity", shape=note, fillcolor="#FFFFFF"]; sub2 [label="• Temperature Control Crucial?\n• Anhydrous Solvent/Atmosphere?\n• Rate of Addition?", shape=note, fillcolor="#FFFFFF"]; sub3 [label="• Is Catalyst R' Group Optimal?\n• Increase Catalyst Loading?", shape=note, fillcolor="#FFFFFF"]; sub4 [label="• Run without catalyst.\nIs there a reaction?\n• Slow down addition.", shape=note, fillcolor="#FFFFFF"];
check_reagents -> sub1 [style=dashed, arrowhead=none]; check_conditions -> sub2 [style=dashed, arrowhead=none]; optimize_catalyst -> sub3 [style=dashed, arrowhead=none]; analyze_side_rxns -> sub4 [style=dashed, arrowhead=none]; } .dot Caption: Troubleshooting flowchart for CBS reduction.
-
Verify Reagent Quality & Stoichiometry:
-
Causality: The CBS reduction relies on a catalytic cycle where the chiral oxazaborolidine coordinates with both the borane and the ketone.[16][17] The presence of water can hydrolyze the borane and the catalyst, breaking the cycle.[16][18] An impure catalyst with low ee will naturally lead to a product with low ee.
-
Protocol: Reagent Verification
-
Catalyst: If possible, verify the ee of the amino alcohol used to generate the catalyst or the commercial catalyst itself.
-
Borane: Use a fresh, titrated bottle of borane solution (e.g., BH₃·THF). Old bottles can have diminished molarity.
-
Solvent: Ensure you are using a freshly distilled, anhydrous solvent.
-
Atmosphere: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to exclude moisture.[16][18]
-
-
-
Scrutinize Reaction Conditions:
-
Causality: The enantioselectivity of the CBS reduction is highly dependent on the formation of a specific six-membered transition state.[16] Higher temperatures can provide enough energy to overcome the activation barrier for the non-selective pathway, leading to a racemic background reaction.[6] The rate of ketone addition is also critical; adding the ketone too quickly can lead to an accumulation of free borane, which will perform a non-catalyzed, non-selective reduction.[6]
-
Protocol: Condition Optimization
-
Temperature Screening: Run small-scale test reactions at different temperatures (e.g., 0 °C, -20 °C, -40 °C). The highest ee is often achieved between 20 and 30 °C for some substrates, but many require lower temperatures.[6]
-
Slow Addition: Prepare a solution of your ketone in the reaction solvent and add it dropwise via a syringe pump over an extended period (e.g., 1-2 hours) to the solution of the catalyst and borane.
-
-
-
Evaluate Catalyst Structure & Loading:
-
Causality: The steric and electronic properties of the substituent on the boron atom (the R' group in the CBS catalyst structure) play a key role in creating the chiral pocket that directs the ketone's orientation.[14] For a sterically demanding ketone, a catalyst with a smaller R' group might be necessary, and vice versa.
-
Protocol: Catalyst Screening
-
If using the standard (S)- or (R)-Me-CBS, consider trying other commercially available variants like Bu-CBS or Ph-CBS.
-
Increase the catalyst loading from the typical 5-10 mol% to 15-20 mol%. This can sometimes favor the catalytic pathway over the background reaction, though it comes at a higher cost.
-
-
| Catalyst Variant | Typical R" Group | Common Application Notes |
| Me-CBS | Methyl | General purpose, widely used for aryl-aliphatic ketones.[15] |
| Bu-CBS | Butyl | Often provides improved ee for aliphatic ketones. |
| Ph-CBS | Phenyl | Used for specific substrates where different steric or electronic interactions are beneficial. |
Guide 2: Optimizing Lipase-Catalyzed Kinetic Resolution of Alcohols
Kinetic resolution using lipases is a powerful biocatalytic method that relies on the enzyme's ability to selectively acylate one enantiomer of a racemic alcohol faster than the other.[19] The maximum yield for a single enantiomer is 50%. Poor results often stem from suboptimal enzyme activity or reaction equilibrium issues.
// Connections start -> check_enzyme; check_enzyme -> optimize_solvent [label="Enzyme Active"]; optimize_solvent -> control_temp_time [label="Solvent Selected"]; control_temp_time -> check_byproducts [label="Still suboptimal"]; check_byproducts -> conclusion [label="Problem Identified & Solved"];
// Sub-points sub1 [label="• Screen different lipases (e.g., CAL-B, PPL).\n• Use an activated acyl donor (e.g., vinyl acetate).", shape=note, fillcolor="#FFFFFF"]; sub2 [label="• Non-polar solvents (hexane, MTBE) often best.\n• Avoid polar solvents that strip essential water from enzyme.", shape=note, fillcolor="#FFFFFF"]; sub3 [label="• Monitor reaction over time (GC/HPLC).\n• Stop reaction at ~50% conversion for highest ee.", shape=note, fillcolor="#FFFFFF"]; sub4 [label="• Acyl donor byproduct (e.g., acetaldehyde) can inhibit.\n• Consider using molecular sieves or a different donor.", shape=note, fillcolor="#FFFFFF"];
check_enzyme -> sub1 [style=dashed, arrowhead=none]; optimize_solvent -> sub2 [style=dashed, arrowhead=none]; control_temp_time -> sub3 [style=dashed, arrowhead=none]; check_byproducts -> sub4 [style=dashed, arrowhead=none]; } .dot Caption: Troubleshooting flowchart for lipase-catalyzed kinetic resolution.
-
Verify Enzyme & Acyl Donor:
-
Causality: Not all lipases are effective for all substrates. The shape and hydrophobicity of the enzyme's active site determine its substrate scope and enantioselectivity.[19] The choice of acyl donor is also critical. Irreversible acyl donors, like vinyl acetate, are often used to drive the reaction forward and prevent the reverse reaction (hydrolysis of the ester product).
-
Protocol: Component Screening
-
Enzyme Screening: Test a panel of commercially available immobilized lipases. Candida antarctica lipase B (CAL-B, often sold as Novozym® 435) is a robust and widely effective choice, but others like Pseudomonas cepacia lipase (PCL) may work better for your specific substrate.[20][21]
-
Acyl Donor: Use vinyl acetate as a starting point. It is highly effective because the enol byproduct tautomerizes to acetaldehyde, making the reaction irreversible.
-
-
-
Screen Solvents:
-
Causality: Lipases are often used in organic solvents, but they require a thin layer of water bound to their surface to maintain their catalytically active conformation. Polar organic solvents can strip this essential water, inactivating the enzyme. Therefore, non-polar, hydrophobic solvents are generally preferred.[8]
-
Protocol: Solvent Screening
-
Set up parallel small-scale reactions in a range of anhydrous non-polar solvents (e.g., hexane, heptane, toluene, MTBE).
-
Analyze conversion and ee for each. You will often find a dramatic difference in performance.
-
-
| Solvent | Polarity | Typical Effect on Lipase Activity |
| Hexane/Heptane | Very Low | Often optimal, maintains enzyme hydration shell. |
| Toluene | Low | Good alternative, can improve substrate solubility. |
| MTBE | Low | Another excellent choice, often gives high enantioselectivity. |
| THF/Acetonitrile | High | Generally poor, can strip water and denature the enzyme. |
-
Optimize Temperature & Time:
-
Causality: Enzyme activity is temperature-dependent. There is usually an optimal temperature range (often 30-50 °C for lipases). Higher temperatures may increase the reaction rate but can also decrease enantioselectivity or lead to enzyme denaturation. Critically, for a kinetic resolution, the highest ee for both the unreacted alcohol and the ester product is achieved at exactly 50% conversion. Pushing the reaction beyond this point will decrease the ee of the product ester.
-
Protocol: Time Course Experiment
-
Set up the reaction under the best conditions found so far.
-
Withdraw small aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Quench the reaction in the aliquot and analyze for both conversion and the ee of the starting material and product.
-
Plot conversion vs. time and ee vs. time to determine the optimal reaction time to achieve 50% conversion.
-
-
-
Dynamic Kinetic Resolution (DKR) for >50% Yield:
-
Causality: If a yield greater than 50% is required, a dynamic kinetic resolution (DKR) is necessary. This combines the enzymatic resolution with an in situ racemization of the slow-reacting alcohol enantiomer.[22] This requires a second catalyst that can racemize the alcohol without interfering with the lipase.
-
Consideration: This is an advanced technique. Ruthenium-based catalysts are often used for alcohol racemization.[22] The conditions must be carefully optimized as the racemization catalyst and the enzyme must be compatible.[20]
-
References
- 1. Enantiomeric impurities in chiral synthons, catalysts, and auxiliaries. Part 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective synthesis - Wikipedia [en.wikipedia.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Temperature drop triggers chirality twist | Research | Chemistry World [chemistryworld.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Determination of enantiomeric excess [ch.ic.ac.uk]
- 12. uma.es [uma.es]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 15. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 16. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. jocpr.com [jocpr.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Technical Support Center: Oxazaborolidine-Catalyzed Borane Reduction
A Guide for the Research Scientist
Welcome to the technical support center for oxazaborolidine-catalyzed borane reductions, commonly known as the Corey-Bakshi-Shibata (CBS) reduction. This guide is designed for professionals in research and drug development. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the reaction's mechanics to empower your experimental design and troubleshooting efforts. The CBS reduction is a cornerstone of asymmetric synthesis, prized for its reliability in producing chiral alcohols from prochiral ketones.[1][2] However, its success hinges on meticulous control over several key parameters.
This document is structured as a series of frequently asked questions (FAQs) that directly address common challenges encountered in the lab. We will explore the causality behind these issues and provide field-proven strategies for optimization.
Frequently Asked Questions & Troubleshooting Guide
Category 1: Enantioselectivity Issues
Question: My reaction is proceeding to completion, but the enantiomeric excess (ee) is disappointingly low. What are the most likely causes and how can I improve stereocontrol?
This is the most common issue researchers face. Low enantioselectivity is typically not a single-point failure but rather a cumulative effect of several suboptimal conditions. Let's break down the critical factors.
-
1. Water Contamination: The presence of even trace amounts of water is highly detrimental.[1][3][4] Water rapidly hydrolyzes both the borane reagent and the oxazaborolidine catalyst. This leads to a non-catalyzed, achiral reduction pathway, producing a racemic mixture of the alcohol and thereby eroding your ee.
-
Causality: Borane (BH₃) reacts with water to form boronic acid and hydrogen gas, consuming the reducing agent. The oxazaborolidine catalyst, with its B-O and B-N bonds, is also susceptible to hydrolysis, breaking the chiral scaffold essential for stereodifferentiation.
-
Solution:
-
Glassware: Oven-dry all glassware (e.g., at 120 °C for at least 4 hours) and allow it to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon) immediately before use.
-
Reagents & Solvents: Use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system. Ensure your ketone substrate is dry. If it's a solid, dry it under a high vacuum for several hours.
-
Atmosphere: Conduct the entire experiment under a strict inert atmosphere.
-
-
-
2. Suboptimal Temperature: Temperature is a critical lever for controlling selectivity.[1][5] Generally, lower temperatures lead to higher enantioselectivity.
-
Causality: The enantioselectivity of the CBS reduction arises from the energy difference between the two diastereomeric transition states. Lowering the temperature amplifies this small energy difference, favoring the formation of one enantiomer more significantly. Higher temperatures provide enough thermal energy to overcome this barrier, allowing the less-favored transition state to be populated, thus reducing the ee.
-
Solution:
-
Perform a temperature screen. Common starting points are 0 °C, -20 °C, and -78 °C (dry ice/acetone bath).[5]
-
Be aware that for some substrate/catalyst combinations, an optimal temperature exists, below which the ee may surprisingly decrease.[6] This is less common but highlights the importance of empirical optimization.
-
-
-
3. Borane Reagent Quality: The purity and age of your borane source are crucial. Commercially available solutions of BH₃•THF can contain trace amounts of borohydride species (like NaBH₄ from its manufacturing process), which are non-selective reducing agents.[1]
-
Causality: These borohydride impurities catalyze a background, non-asymmetric reduction, directly competing with the desired CBS-catalyzed pathway.
-
Solution:
-
-
4. Catalyst Stoichiometry and Structure:
-
Causality: The transition state involves a ternary complex of the catalyst, borane, and the ketone.[3][4] An incorrect ratio can disrupt the catalytic cycle. The structure of the catalyst itself, particularly the substituent on the boron atom (the R' group), sterically influences the approach of the ketone, dictating the facial selectivity.[8]
-
Solution:
-
Category 2: Reaction Rate and Conversion
Question: My reaction is extremely slow or has stalled, leaving a significant amount of starting material even after extended reaction times. What should I investigate?
A sluggish or incomplete reaction points to issues with catalyst activity, reagent concentration, or underlying thermodynamic barriers.
-
1. Catalyst Inactivity or Degradation: If you are using a pre-made catalyst solution, it may have degraded during storage.[10]
-
Causality: Oxazaborolidines, while relatively stable, can be sensitive to prolonged exposure to air and moisture, leading to decomposition.
-
Solution:
-
Generate the catalyst in situ right before the reduction. This is a highly reliable method where the chiral amino alcohol precursor (e.g., (S)-α,α-diphenyl-2-pyrrolidinemethanol) is reacted with the borane source for a short period before the ketone is introduced.[6][11]
-
If using a commercial solution, ensure it has been stored properly under an inert atmosphere and is not past its expiration date.
-
-
-
2. Insufficient Borane: The stoichiometry of the borane is critical.
-
Causality: Borane is consumed not only in the reduction of the ketone but also by reacting with the catalyst precursor to form the active catalyst. You need enough borane for both processes and to drive the ketone reduction to completion.
-
Solution:
-
For in situ catalyst generation, typically ~0.6 equivalents of BH₃ are used per 0.1 equivalent of amino alcohol, followed by an additional ~0.6 equivalents of BH₃ per 1 equivalent of ketone for the reduction itself. Always ensure a slight excess of the borane reductant.
-
-
-
3. Low Temperature: While low temperatures are good for selectivity, they also decrease the reaction rate.
-
Causality: All chemical reactions have an activation energy barrier. Lowering the temperature reduces the kinetic energy of the molecules, meaning fewer of them have sufficient energy to overcome this barrier per unit of time.
-
Solution:
-
Find a balance. If a reaction is clean but slow at -78 °C, try running it at -40 °C or -20 °C and re-evaluate both the rate and the ee. There is often a trade-off between speed and selectivity.
-
-
Category 3: Low Product Yield and Purification
Question: The reaction seems to work based on TLC, but my isolated yield is poor. What are the common pitfalls during work-up and purification?
Product loss is often a post-reaction issue. The work-up for borane reductions requires care to neutralize reactive intermediates and remove boron-containing byproducts.
-
1. Inefficient Quenching: The reaction must be carefully quenched to destroy excess borane and break up the borate-alkoxide complexes.
-
Causality: Unquenched borane can cause issues during extraction and solvent removal. The product exists as a borate ester complex which must be hydrolyzed to liberate the free alcohol.[3]
-
Solution:
-
Slowly and carefully add methanol at a low temperature (e.g., 0 °C). This will react with excess borane (vigorous hydrogen evolution can occur).
-
Follow the methanol quench with an acidic aqueous wash (e.g., 1 M HCl) to hydrolyze the borate esters and protonate the catalyst, making it water-soluble for easier removal.
-
-
-
2. Emulsion Formation during Extraction: Boron byproducts can sometimes lead to emulsions during the aqueous work-up, making phase separation difficult and trapping the product.
-
Solution:
-
Add brine (saturated NaCl solution) during the extraction. This increases the ionic strength of the aqueous phase, which helps to break emulsions.
-
-
-
3. Difficulty Removing Boron Byproducts: Boric acid and its derivatives are notoriously difficult to remove completely and can co-elute with the product on silica gel.
-
Causality: These compounds can be sticky and polar, leading to streaking on TLC and broad peaks during column chromatography.
-
Solution:
-
A common technique is to add a diol like 1,3-propanediol or mannitol during the work-up. These form stable, charged complexes with boric acid that are more easily removed in the aqueous phase.
-
An alternative is to perform several azeotropic distillations with methanol after the initial work-up. Boric acid forms volatile trimethyl borate, which can be removed under reduced pressure.
-
-
Visual Guides & Protocols
Catalytic Cycle of the CBS Reduction
The mechanism, originally proposed by Corey, involves a beautifully orchestrated coordination sequence.[1][12] The Lewis basic nitrogen on the catalyst activates the borane, while the Lewis acidic endocyclic boron activates the ketone, bringing all components together in a highly organized, six-membered transition state.[3][4]
Caption: The catalytic cycle of the CBS reduction.
Troubleshooting Workflow
When encountering a problem, a systematic approach is key. Use this decision tree to guide your troubleshooting process.
Caption: A decision tree for troubleshooting common CBS reduction issues.
Data & Protocols
Table 1: Influence of Temperature on Enantioselectivity
This table illustrates the typical effect of temperature on a model reaction: the reduction of acetophenone using (S)-Methyl-CBS. Note that while the trend is general, optimal values are substrate-dependent.
| Reaction Temperature (°C) | Enantiomeric Excess (% ee) | General Observation |
| 25 (Room Temp) | ~85% | Moderate selectivity, fast reaction rate. |
| 0 | ~92% | Good balance of rate and selectivity. |
| -20 | ~96% | Excellent selectivity, moderate rate. |
| -78 | >98% | Highest selectivity, but significantly slower rate. |
Data compiled from general trends reported in the literature.[1][5][13]
Standard Protocol: General CBS Reduction of a Prochiral Ketone
This protocol is a reliable starting point for most aromatic and aliphatic ketones.
Materials:
-
(S)-(-)-2-Methyl-CBS-oxazaborolidine solution (1.0 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M) or Borane-THF complex (1.0 M)
-
Anhydrous Tetrahydrofuran (THF)
-
Prochiral Ketone
-
Methanol
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate or Diethyl Ether for extraction
Procedure:
-
Setup: Under an argon or nitrogen atmosphere, add the (S)-Methyl-CBS solution (0.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Solvent: Add anhydrous THF to the flask. The final concentration of the ketone should be between 0.1 M and 0.5 M.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C).
-
Borane Addition: Slowly add the borane solution (BMS or BH₃-THF, 1.0 - 1.2 eq.) dropwise, ensuring the internal temperature does not rise significantly. Stir for 10-15 minutes. A complex between the catalyst and borane will form.[1]
-
Substrate Addition: Dissolve the ketone (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the reaction mixture over 20-30 minutes via the dropping funnel.
-
Reaction Monitoring: Stir the reaction at the set temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C (if not already colder) and very slowly add methanol dropwise to quench the excess borane. Caution: Vigorous hydrogen gas evolution will occur.
-
Work-up:
-
Allow the mixture to warm to room temperature. Add 1 M HCl and stir for 30 minutes to hydrolyze the borate esters.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or diethyl ether (3x volume of THF).
-
Combine the organic layers and wash sequentially with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude alcohol by flash column chromatography on silica gel.
-
Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or GC.
References
- 1. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 9. (R)-2-Methyl-CBS-oxazaborolidine - Wikipedia [en.wikipedia.org]
- 10. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
Minimizing byproducts in the conversion of phenacyl chloride
A Guide to Minimizing Byproducts for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of a rearranged product, likely a phenylacetic acid derivative, in my reaction. What is causing this and how can I prevent it?
This is a classic case of the Favorskii rearrangement , a common side reaction for α-halo ketones like phenacyl chloride, especially under basic conditions.[1][2] The reaction proceeds through a cyclopropanone intermediate, which then opens to form a more stable carbanion, leading to the rearranged carboxylic acid derivative (e.g., ester or amide).[1][3]
Troubleshooting Steps:
-
Choice of Base: Strong, non-nucleophilic bases can favor the enolate formation that initiates the rearrangement.[1] Consider using a weaker base or a hindered base to suppress this pathway. For instance, in the synthesis of phenacyl ethers, using a phase transfer catalyst (PTC) with a milder base can be effective.[4][5]
-
Temperature Control: The Favorskii rearrangement can be temperature-sensitive. Running the reaction at lower temperatures may help to kinetically favor the desired nucleophilic substitution over the rearrangement.
-
Substrate Structure: The presence of α'-hydrogens is a prerequisite for the typical Favorskii rearrangement mechanism.[3] While phenacyl chloride has these, understanding this requirement is key to predicting this side reaction in other α-halo ketones.
Q2: My reaction is producing diphenacyl and acetophenone as byproducts. What are the likely causes?
The formation of diphenacyl and acetophenone often occurs in reactions with strong bases like sodium hydride or potassium t-butoxide.[6]
-
Diphenacyl can form through the reaction of the enolate of acetophenone (which can be formed in situ) with another molecule of phenacyl chloride.
-
Acetophenone can be a result of the reduction of phenacyl chloride or hydrolysis of the starting material or intermediates.[6]
Troubleshooting Steps:
-
Control of Stoichiometry and Addition: Slow addition of the base to the reaction mixture can help to maintain a low concentration of the enolate at any given time, thus minimizing the self-condensation that leads to diphenacyl.
-
Quenching Method: The method of quenching the reaction can influence the product ratio. For example, an acetic acid quench might lead to different byproduct profiles compared to an ammonium chloride quench.[6]
-
Moisture Control: Ensure anhydrous reaction conditions to prevent hydrolysis of phenacyl chloride to acetophenone.
Q3: I am trying to synthesize a phenacyl ester, but the yield is low and I have several unidentified byproducts. What can I do?
The synthesis of phenacyl esters can be optimized by carefully selecting the reaction conditions.
Troubleshooting Steps:
-
Catalyst Choice: For esterification, enzymatic catalysis, for instance using Candida antarctica lipase B (CALB), can offer high conversion rates and milder reaction conditions, potentially reducing byproduct formation compared to traditional chemical synthesis.[7][8]
-
Solvent Selection: The choice of solvent can significantly impact the reaction yield. For enzymatic reactions, solvents like isooctane have been shown to be effective.[7]
-
Purification: Phenacyl esters can be purified using column chromatography.[8] Unreacted phenacyl chloride and other nonpolar byproducts can be washed away with solvents like petroleum ether, where phenacyl derivatives have low solubility.[9][10]
Troubleshooting Guides
Guide 1: Minimizing Favorskii Rearrangement Products
The Favorskii rearrangement is a significant competing reaction in the base-mediated conversion of phenacyl chloride.[1][11] The following guide provides a systematic approach to minimize the formation of rearranged byproducts.
Experimental Protocol: Base and Temperature Screening
-
Setup: Prepare parallel reactions in small-scale reaction vessels under an inert atmosphere.
-
Reactants: To each vessel containing phenacyl chloride and the desired nucleophile in a suitable solvent, add a different base.
-
Bases to Test:
-
Strong, non-hindered base (e.g., sodium methoxide)
-
Hindered base (e.g., potassium t-butoxide)
-
Weak inorganic base (e.g., potassium carbonate)
-
Organic base (e.g., triethylamine)
-
-
Temperature Conditions: Run each base condition at a minimum of two different temperatures (e.g., 0 °C and room temperature).
-
Monitoring: Monitor the reaction progress and byproduct formation by TLC or LC-MS.
-
Analysis: Quantify the ratio of the desired product to the Favorskii rearrangement product to identify the optimal conditions.
Data Summary: Effect of Base on Favorskii Rearrangement
| Base Type | Tendency for Favorskii Rearrangement | Rationale |
| Strong Alkoxides (e.g., NaOMe) | High | Readily forms the enolate required for the rearrangement.[1] |
| Hindered Alkoxides (e.g., KOtBu) | Moderate to High | Can also readily form the enolate.[6] |
| Weak Inorganic Bases (e.g., K₂CO₃) | Low to Moderate | Less likely to deprotonate the α'-carbon, favoring SN2. |
| Amines (e.g., Et₃N) | Low | Generally not strong enough to promote significant enolate formation. |
Mechanism of Favorskii Rearrangement
References
- 1. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 2. purechemistry.org [purechemistry.org]
- 3. adichemistry.com [adichemistry.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. chemistry-reaction.com [chemistry-reaction.com]
Technical Support Center: Scaling Up the Synthesis of Enantiomerically Pure 2-Chloro-1-phenylethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of enantiomerically pure 2-chloro-1-phenylethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this critical synthesis. The content is structured in a question-and-answer format to directly address specific issues, providing not just solutions but also the underlying scientific principles to empower your process development.
Section 1: Asymmetric Reduction - Troubleshooting & FAQs
The core of this synthesis is the enantioselective reduction of 2-chloroacetophenone. Achieving high conversion and excellent enantiomeric excess (ee) is paramount. This section addresses the most frequent challenges in this step.
Q1: My asymmetric reduction is resulting in low enantiomeric excess (ee). What are the common causes and how can I improve it?
Low enantioselectivity is a frequent hurdle, particularly during scale-up. The root cause often depends on the chosen methodology—chemical or biocatalytic reduction.
For Chemical Reductions (e.g., Corey-Bakshi-Shibata - CBS Reduction):
-
Temperature Control: This is the most critical parameter. The enantioselectivity of oxazaborolidine-catalyzed reductions is highly sensitive to temperature fluctuations.[1] Lower temperatures (e.g., -40°C to 0°C) generally favor higher ee by stabilizing the catalyst-substrate complex and minimizing the non-selective background reduction.[1]
-
Reagent Quality and Stoichiometry:
-
Borane Source: Ensure your borane reagent (e.g., BH₃·THF or BH₃·SMe₂) has not degraded. Use a fresh, properly titrated batch. The stoichiometry is crucial; typically, 0.6 to 1.2 equivalents of borane are used.[2][3]
-
Catalyst Loading: While catalytic, a sufficient loading (typically 5-10 mol%) is needed to ensure the catalyzed reaction outpaces the slow, non-selective reduction by borane alone.[1]
-
-
Solvent Purity: The presence of water or other protic impurities can decompose the borane reagent and the catalyst, leading to poor results. Always use anhydrous solvents.
For Biocatalytic Reductions (e.g., Yeast or Isolated Ketoreductases):
-
Biocatalyst Choice: Not all yeasts or ketoreductases (KREDs) are equal. Some may exhibit low enantioselectivity for this specific substrate. It is often necessary to screen several strains or enzymes to find one with high selectivity.[4][5] For example, specific strains of Saccharomyces cerevisiae have been shown to effectively reduce 2'-chloroacetophenone to the (R)-alcohol.[6][7]
-
pH and Temperature: Enzymes have optimal pH and temperature ranges. Deviating from these can drastically reduce both activity and selectivity. For many yeast-based reductions, a pH of 7.0-8.0 and a temperature of 25-30°C are optimal.[4]
-
Co-substrate/Cofactor Regeneration: Whole-cell systems like yeast use co-substrates (e.g., glucose, ethanol) to regenerate the necessary NADPH/NADH cofactors.[4][8] Insufficient co-substrate can stall the catalytic cycle, leading to incomplete conversion and potentially lower ee if competing enzymes are present.
-
Substrate Concentration: High concentrations of 2-chloroacetophenone can be toxic to microbial cells or inhibit the enzyme, leading to poor performance.[4]
Q2: The conversion of my starting material, 2-chloroacetophenone, is low. How can I drive the reaction to completion?
-
Reaction Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or HPLC. Asymmetric reductions can be slower than their non-chiral counterparts.
-
Catalyst Deactivation: In chemical reductions, impurities can poison the catalyst. In biocatalysis, the enzyme may lose activity over time or due to substrate/product inhibition. For whole-cell systems, ensuring cell viability is key.
-
Side Reactions: The primary side reaction to consider is the reductive dehalogenation of the starting material or product, which can be promoted by certain reducing agents and conditions.[9] Another potential issue is the formation of azine byproducts if hydrazine-based reagents are used in alternative reduction methods.[10]
-
Mixing and Mass Transfer (Scale-Up): On a larger scale, inefficient mixing can lead to localized "hot spots" or areas of poor reagent distribution, resulting in incomplete reaction. This is particularly relevant for heterogeneous biocatalytic systems.
Table 1: Comparison of Common Asymmetric Reduction Methods
| Feature | CBS Reduction | Bioreduction (Whole-Cell/Enzyme) |
| Catalyst | Chiral Oxazaborolidine | Ketoreductase (KRED) / Alcohol Dehydrogenase (ADH) |
| Reductant | Borane (BH₃·THF, BH₃·SMe₂) | Cofactor (NAD(P)H), regenerated by a co-substrate (e.g., glucose, isopropanol) |
| Pros | Well-established, predictable stereochemistry, high ee achievable. | "Green" and sustainable, operates under mild conditions (pH, temp), high chemo- and enantioselectivity, no expensive metal catalysts.[8][11] |
| Cons | Requires stoichiometric, pyrophoric, and moisture-sensitive borane reagents; strict anhydrous conditions and low temperatures needed.[2] | Can have lower substrate loading, requires screening to find a suitable enzyme, potential for substrate/product inhibition.[12] |
| Key Parameters | Temperature, catalyst loading, borane quality.[1] | pH, temperature, co-substrate concentration, biocatalyst loading.[4] |
Section 2: Work-up and Product Purification
A successful reaction can be compromised by a problematic work-up. This stage is critical for isolating the product in high yield and purity without compromising its enantiomeric integrity.
Q3: I'm having trouble with the work-up of my borane-mediated reduction. How should I properly quench the reaction and isolate the product?
Quenching a reaction containing excess borane must be done carefully to avoid a violent release of hydrogen gas.
-
Cooling: Ensure the reaction mixture is cooled in an ice bath.
-
Slow Addition of a Protic Solvent: Slowly and carefully add a protic solvent like methanol dropwise to quench any remaining BH₃.[13] The reaction will produce hydrogen gas, so adequate ventilation and caution are essential.
-
Acid/Base Wash: After quenching, the standard procedure involves an extractive work-up.[14] Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or diethyl ether) and wash sequentially with a dilute acid (e.g., 1 M HCl) to remove boron byproducts and any amine-based catalyst residues, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q4: My product appears to be degrading or racemizing during purification. How can I prevent this?
2-chloro-1-phenylethanol is relatively stable, but harsh conditions can cause issues.
-
Avoid Strong Acids/Bases: While a dilute acid wash is standard in the work-up, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to side reactions or racemization.
-
Temperature during Distillation/Chromatography: If purifying by distillation, perform it under high vacuum to keep the temperature as low as possible. For column chromatography, avoid highly acidic or basic mobile phase modifiers unless necessary, and do not let the product sit on silica gel for extended periods.
Section 3: Chiral Analysis & Purity Assessment
Verifying the enantiomeric excess of your product is the ultimate measure of success. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.
Q5: My chiral HPLC peaks for the two enantiomers are not well-resolved. What can I do to improve the separation?
Poor resolution is a common issue in chiral chromatography.[15] Here is a systematic approach to troubleshoot it:
-
Optimize the Mobile Phase: The ratio of the mobile phase components (typically n-Hexane and Isopropanol for normal-phase columns) is the most powerful tool for adjusting retention and resolution.[16] Decrease the percentage of the polar modifier (Isopropanol) to increase retention time, which often improves resolution.
-
Lower the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min) gives the enantiomers more time to interact with the chiral stationary phase (CSP), which can significantly enhance resolution.[15]
-
Adjust the Temperature: Temperature can have a complex effect. If your HPLC system has a column thermostat, try running the separation at different temperatures (e.g., 15°C, 25°C, 40°C) to find the optimum.[15]
-
Check Column Health: A loss of performance can indicate a contaminated or damaged column. Flush the column according to the manufacturer's instructions. It's also crucial to be aware of the column's history, as "memory effects" from previous analyses with different additives can impact separation.[17]
Table 2: Typical Starting Conditions for Chiral HPLC Analysis
| Parameter | Condition | Rationale |
| Column | Daicel CHIRALPAK® series (e.g., IA, IB, IC) | These polysaccharide-based columns are highly effective for separating a wide range of chiral compounds, including alcohols. |
| Mobile Phase | n-Hexane : Isopropanol (90:10 v/v) | A standard starting point for normal-phase chiral separations. Adjust the ratio to optimize resolution.[16] |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate. Reduce for better resolution if needed.[15] |
| Temperature | Ambient (~25 °C) | A good starting point. Temperature can be optimized for difficult separations. |
| Detection | UV at 210 nm or 254 nm | The phenyl group provides strong UV absorbance for sensitive detection. |
Section 4: Scale-Up Challenges
Transitioning a successful lab-scale synthesis to a larger scale introduces new challenges that must be proactively managed.[18]
Q6: I am trying to scale up my synthesis, but the yield and enantioselectivity are dropping. What should I investigate?
-
Thermal Management: Exothermic reactions (like borane reductions) that are easily controlled in a small flask can become difficult to manage in a large reactor. Inadequate heat removal can lead to a temperature increase, which directly lowers enantioselectivity.[1]
-
Mixing and Addition Rates: The rate of reagent addition becomes much more important on a large scale. Slow, controlled addition of the reducing agent is necessary to maintain the optimal temperature and concentration profiles.
-
"Greener" Alternatives: The challenges of handling large volumes of hazardous reagents like borane often lead researchers to consider more scalable and sustainable methods like biocatalysis for industrial production.[12][19]
Section 5: Key Experimental Protocols & Visualizations
General Synthesis & Analysis Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. Borane Reagents [organic-chemistry.org]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. researchgate.net [researchgate.net]
- 5. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 6. 2'-Chloroacetophenone | 2142-68-9 [chemicalbook.com]
- 7. 2 -Chloroacetophenone 97 2142-68-9 [sigmaaldrich.com]
- 8. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 10. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 11. Recent advances in catalytic asymmetric synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. www1.chem.umn.edu [www1.chem.umn.edu]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. article.scirea.org [article.scirea.org]
- 19. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
Technical Support Center: Optimizing Lipase-Catalyzed Resolution
Welcome to the technical support center for lipase-catalyzed resolution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical roles of solvent and temperature in achieving successful enantioselective synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: How does the choice of an organic solvent fundamentally impact a lipase-catalyzed resolution?
A: The organic solvent is not merely a medium for the reaction; it is an active participant that profoundly influences enzyme structure, activity, and selectivity.[1][2][3][4][5] The solvent's properties dictate the enzyme's conformational flexibility and the microenvironment of the active site.[2][3]
Key mechanisms of solvent interaction include:
-
Water-Stripping: Hydrophilic (polar) organic solvents can strip essential water molecules from the enzyme's surface. This "essential water" layer is crucial for maintaining the catalytically active conformation of the lipase.[4][6] Excessive water removal can lead to inactivation.[6]
-
Active Site Interaction: Solvent molecules can directly interact with the enzyme's active site.[1][2][7] Some solvents may act as competitive inhibitors, while others can alter the active site's polarity, thereby affecting substrate binding and enantioselectivity.[8]
-
Conformational Changes: The interaction between the solvent and the lipase's surface can induce conformational changes. For lipases, which exhibit interfacial activation, hydrophobic solvents can help to open the enzyme's "lid," exposing the active site and increasing activity.[8] Conversely, certain polar solvents can disrupt the enzyme's structure, leading to denaturation and loss of activity.[1][4]
-
Substrate and Product Solubility: The solvent must effectively dissolve both the substrate and the acyl donor to ensure they are available for the enzyme. Poor solubility can become a rate-limiting factor.[8][9]
Q2: What is the general relationship between temperature, reaction rate, and enantioselectivity?
A: Temperature is a double-edged sword in enzymatic catalysis. Generally, increasing the temperature increases the kinetic energy of molecules, leading to a higher reaction rate.[10][11] Every enzyme has an optimal temperature at which it exhibits maximum activity.[12][13][14][15][16] However, exceeding this optimum can lead to thermal denaturation, where the enzyme loses its three-dimensional structure and, consequently, its catalytic function.[14]
The effect on enantioselectivity (often expressed as the enantiomeric ratio, E) is more complex. According to thermodynamic principles, lowering the reaction temperature often enhances enantioselectivity.[17][18] This is because the difference in the activation energies (ΔΔG‡) between the two enantiomers becomes more significant relative to the available thermal energy (kT) at lower temperatures. However, this comes at the cost of a significantly reduced reaction rate.[17] Conversely, raising the temperature may increase the reaction rate but can erode enantioselectivity.[11][19]
Q3: My reaction has stalled or shows very low conversion. What are the likely causes related to solvent and temperature?
A: Low or no conversion is a frequent issue that can often be traced back to suboptimal solvent or temperature conditions.
-
Solvent-Induced Inactivation: The solvent may be denaturing the lipase. Highly polar solvents like dimethylformamide (DMF) and acetonitrile can be particularly harsh, causing a monotonic decrease in activity as their concentration increases.[1][2][3][4] Hydrophilic solvents can also strip the essential water layer required for lipase activity.[4][6]
-
Temperature-Induced Inactivation: The reaction temperature might be too high, causing the lipase to denature. Most lipases show optimal activity between 30°C and 45°C and can denature rapidly at temperatures above 40-50°C.[14][20] Conversely, if the temperature is too low, the reaction rate may be impractically slow.
-
Poor Substrate Solubility: If the substrate is not sufficiently soluble in the chosen solvent, the reaction will be limited by mass transfer, not by the enzyme's catalytic rate.[9]
-
Substrate/Product Inhibition: In some solvent systems, the substrate or product can act as an inhibitor, leading to a slowdown or stall in the reaction over time.[21]
Q4: I'm achieving good conversion, but the enantioselectivity (ee) is poor. How can I improve it?
A: Poor enantioselectivity indicates that the enzyme is not discriminating effectively between the two enantiomers of the substrate. This is highly sensitive to both solvent and temperature.
-
Suboptimal Solvent: The solvent directly influences the enzyme's flexibility and the precise geometry of the active site. A solvent that allows for too much conformational flexibility can reduce the enzyme's ability to distinguish between enantiomers. Screening a range of solvents with varying polarities and hydrogen-bonding capabilities is a critical first step.[20] For example, non-polar solvents like n-hexane or toluene often provide a rigid environment that can enhance enantioselectivity.
-
Temperature is Too High: As discussed, higher temperatures can decrease enantioselectivity.[19] A systematic decrease in the reaction temperature is a standard strategy to improve the enantiomeric excess (ee).[17][18][20] Even a 10-20°C reduction can have a dramatic effect.
-
Water Activity (aw): In non-aqueous media, the amount of water present is a critical parameter. Water activity affects the enzyme's structure and flexibility. Optimizing the water content in the organic solvent can significantly impact enantioselectivity.[22]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps & Rationale |
| Low or No Conversion | Solvent-Induced Inactivation | 1. Switch to a more hydrophobic solvent: Try solvents like hexane, heptane, or toluene. These are generally less disruptive to the lipase's structure.[4] 2. Reduce the concentration of polar co-solvents: If a polar solvent is needed for solubility, use the minimum amount required. Some lipases show increased activity at low concentrations (~20% v/v) of solvents like DMSO or isopropanol before activity decreases at higher concentrations.[1][2][3] 3. Consider enzyme immobilization: Immobilizing the lipase on a solid support can significantly improve its stability in organic solvents.[23][24][25] |
| Temperature Too High or Too Low | 1. Verify the optimal temperature range: Consult literature for the specific lipase being used. Most function well between 30-45°C.[14] 2. Run a temperature gradient: Perform small-scale reactions at different temperatures (e.g., 25°C, 37°C, 45°C) to find the sweet spot for activity without causing denaturation.[13] | |
| Poor Substrate Solubility | 1. Screen alternative solvents: Test a panel of solvents to find one that provides adequate solubility for the substrate and acyl donor while maintaining enzyme activity.[9] 2. Use a minimal amount of a co-solvent: Add a small percentage of a polar solvent (like THF or DMSO) to a non-polar bulk solvent to improve solubility. | |
| Low Enantioselectivity (low ee) | Suboptimal Solvent Choice | 1. Screen a diverse solvent panel: Test non-polar (hexane), moderately polar (MTBE), and polar aprotic (acetonitrile) solvents. The solvent's interaction with the enzyme-substrate transition state is key to selectivity.[20] 2. Analyze solvent properties: Correlate results with solvent parameters like the log P value (hydrophobicity). Often, more hydrophobic solvents enhance enantioselectivity by rigidifying the enzyme structure. |
| Temperature is Too High | 1. Systematically lower the reaction temperature: Conduct the reaction at progressively lower temperatures (e.g., 30°C, 20°C, 4°C).[17][18] This is one of the most effective methods for increasing the enantiomeric ratio (E). 2. Balance rate and selectivity: Be prepared for a significant increase in reaction time at lower temperatures. The goal is to find a temperature that provides acceptable selectivity within a practical timeframe. | |
| Inconsistent Results | Variable Water Content in Solvent | 1. Use anhydrous solvents: Purchase high-quality anhydrous solvents or dry them using standard laboratory procedures (e.g., molecular sieves). 2. Control water activity (aw): For advanced optimization, equilibrate the enzyme and solvent in a controlled humidity environment or use salt hydrate pairs to maintain a constant water activity. Water content is crucial for enzyme flexibility and selectivity.[22] |
| Temperature Fluctuations | 1. Use a temperature-controlled reaction setup: Employ a water bath, oil bath, or incubator with precise temperature control. Even small fluctuations can affect both the rate and selectivity, leading to poor reproducibility. |
Data Presentation
Table 1: Effects of Common Organic Solvents on Lipase Properties
| Solvent | Polarity (Log P) | Typical Effect on Activity | Typical Effect on Stability | Typical Effect on Enantioselectivity |
| n-Hexane | ~3.5 | High | High | Often High |
| Toluene | ~2.7 | High | High | Often High |
| Acetonitrile | -0.33 | Decreases with concentration[1][2][3] | Low (destabilizing)[1] | Variable, often low |
| Isopropanol | 0.05 | Increases at low conc. (<20%), then decreases[1][2][3] | Moderate | Variable |
| DMSO | -1.35 | Increases at low conc. (<20%), then decreases[1][2][3] | High (stabilizing)[1][4] | Variable |
| Acetone | -0.24 | Decreases with concentration[1][2][3] | Low to Moderate | Variable |
Table 2: General Impact of Temperature on Lipase-Catalyzed Resolution
| Parameter | Effect of Increasing Temperature | Effect of Decreasing Temperature | Rationale & Key Considerations |
| Reaction Rate | Increases up to Topt, then drops sharply | Decreases | Governed by Arrhenius kinetics. Above the optimal temperature (Topt), thermal denaturation occurs.[14] |
| Enantioselectivity (E) | Often Decreases[11][19] | Often Increases[17][18] | Based on the Gibbs free energy difference between the diastereomeric transition states. Lowering temperature amplifies this difference.[10] |
| Enzyme Stability | Decreases (risk of denaturation) | Increases | Lower temperatures reduce the rate of irreversible unfolding and degradation. |
Visualizations
Experimental Workflow for Optimization
This diagram outlines a logical workflow for systematically optimizing both solvent and temperature for a lipase-catalyzed kinetic resolution.
Caption: Workflow for solvent and temperature optimization.
Interplay of Factors in Lipase Resolution
This diagram illustrates the interconnected nature of the key parameters influencing the outcome of a lipase-catalyzed resolution.
References
- 1. Lipase in aqueous-polar organic solvents: Activity, structure, and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipase in aqueous-polar organic solvents: activity, structure, and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Immobilisation and application of lipases in organic media - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS35446F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. A Broad Temperature Active Lipase Purified From a Psychrotrophic Bacterium of Sikkim Himalaya With Potential Application in Detergent Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. A thermostable organic solvent-tolerant lipase from Brevibacillus sp.: production and integrated downstream processing using an alcohol-salt-based aqueous two-phase system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Improving the Thermostability and Optimal Temperature of a Lipase from the Hyperthermophilic Archaeon Pyrococcus furiosus by Covalent Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Chemical treatments for modification and immobilization to improve the solvent-stability of lipase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Analysis of 2-Chloro-1-phenylethanol Enantiomers
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is not merely an analytical task; it is a cornerstone of safety, efficacy, and regulatory compliance. 2-Chloro-1-phenylethanol, a valuable chiral building block in pharmaceutical synthesis, presents a common challenge for analytical chemists: achieving baseline separation of its enantiomers. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for this separation, grounded in experimental data from closely related analogs and established principles of chiral recognition. We will explore the performance of leading Chiral Stationary Phases (CSPs), explain the rationale behind methodological choices, and provide actionable protocols to accelerate your method development.
The Principle of Enantioselective Separation
At its core, chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and a chiral selector immobilized on the stationary phase.[1] The stability of these complexes differs for each enantiomer due to three-dimensional spatial arrangements, leading to differential retention times and, ultimately, separation. The success of this process hinges on selecting a CSP that provides sufficient interaction points—such as hydrogen bonds, π-π stacking, dipole-dipole interactions, or steric hindrance—to effectively discriminate between the two mirror-image molecules.[2]
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, have proven to be the most versatile and successful class of columns for resolving a wide array of chiral compounds.[3][4] Their helical polymer structures create well-defined chiral grooves that serve as effective recognition sites.[2]
Comparative Analysis of Chiral Stationary Phases
While direct comparative data for 2-chloro-1-phenylethanol is not abundant in publicly available literature, we can construct a robust analytical strategy by examining data from structurally similar aromatic chlorohydrins and alcohols. This guide will compare two primary approaches utilizing polysaccharide-based CSPs and a common alternative, the Pirkle-type CSP.
Table 1: Performance Comparison of CSPs for Analogs of 2-Chloro-1-phenylethanol
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Resolution (Rs) | Key Takeaway for 2-Chloro-1-phenylethanol |
| Chiralpak® IA (Immobilized Amylose Tris(3,5-dimethylphenylcarbamate)) | Epichlorohydrin[5] | n-Hexane / 2-Propanol (100:2, v/v) | ≥ 5.0 | Excellent resolving power for small chlorohydrins. The immobilized nature allows for a wider range of solvents, enhancing method development flexibility.[4] |
| Chiralcel® OD-H (Coated Cellulose Tris(3,5-dimethylphenylcarbamate)) | 1-(2-chlorophenyl)ethanol[6] | Not Specified (Typical: n-Hexane / Alcohol) | Successful Baseline Separation | High success rate for aromatic alcohols. The phenyl and chloro- substituents on the analyte are well-suited for interaction with this CSP. |
| Whelk-O® 1 (Covalently bonded (R,R)-1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene) | General Aromatic Alcohols | n-Hexane / 2-Propanol | Good to Excellent | Offers a different selectivity based on π-acid/π-base interactions. It is a robust, covalently bonded phase suitable for a wide range of solvents. |
Note: Data is derived from cited literature for analogous compounds and represents typical performance.
The data indicates a high probability of success for resolving 2-chloro-1-phenylethanol on polysaccharide-based CSPs. The Chiralpak® IA, an immobilized amylose phase, demonstrates exceptional resolution for a simple chlorohydrin, suggesting its chiral grooves are highly effective. The Chiralcel® OD-H, a cellulose-based phase, is proven for a very close structural analog. The choice between an amylose and a cellulose backbone often provides differing selectivity, making a screening approach that includes both highly advisable.
The Mechanism of Chiral Recognition
The separation on polysaccharide CSPs is governed by a combination of interactions. For 2-chloro-1-phenylethanol, the key interaction points are:
-
Hydrogen Bonding: The hydroxyl group of the alcohol can act as a hydrogen bond donor and acceptor with the carbamate groups on the CSP.
-
π-π Stacking: The phenyl ring of the analyte can engage in π-π interactions with the aromatic moieties of the phenylcarbamate derivatives on the CSP.
-
Dipole-Dipole Interactions: The chloro-substituent and the hydroxyl group introduce dipoles that can interact with polar sites on the stationary phase.
-
Steric Fit: The overall shape of the enantiomer must fit sterically into the chiral groove of the polysaccharide. The differing stability of the inclusion complexes for the (R)- and (S)-enantiomers leads to their separation.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for separating enantiomers of aromatic chlorohydrins. These serve as excellent starting points for the analysis of 2-chloro-1-phenylethanol.
Protocol 1: Analysis on Immobilized Amylose CSP (Based on Epichlorohydrin Separation[5])
This method leverages the high resolving power of an immobilized amylose-based column, offering robustness and solvent flexibility.
Instrumentation:
-
Standard HPLC system with UV detector.
Chromatographic Conditions:
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / 2-Propanol (98:2, v/v). Initial screening with 90:10 and 80:20 ratios is recommended to optimize retention and resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm (due to the phenyl group).
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of racemic 2-chloro-1-phenylethanol at 1.0 mg/mL in the mobile phase.
-
Prepare the sample for analysis by diluting the stock solution to approximately 0.1 mg/mL with the mobile phase.
Protocol 2: Analysis on Coated Cellulose CSP (Based on 1-(2-chlorophenyl)ethanol Analysis[6])
This protocol uses a classic and widely successful coated cellulose-based column.
Instrumentation:
-
Standard HPLC system with UV detector.
Chromatographic Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Ethanol (95:5, v/v). Ethanol can sometimes offer different selectivity compared to 2-propanol.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of racemic 2-chloro-1-phenylethanol at 1.0 mg/mL in mobile phase.
-
Prepare the working sample at approximately 0.1 mg/mL by diluting with the mobile phase.
Strategic Workflow for Method Development
Developing a chiral separation method is an empirical process that benefits from a logical, structured approach.[7] Screening different columns and mobile phases is key to finding the optimal conditions efficiently.
References
- 1. mdpi.com [mdpi.com]
- 2. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 3. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
A Researcher's Guide to Determining the Enantiomeric Excess of (S)-(+)-2-Chloro-1-phenylethanol: A Comparative Analysis of Chromatographic and Spectroscopic Techniques
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of product efficacy and safety. For a key chiral intermediate like (S)-(+)-2-Chloro-1-phenylethanol, a building block in the synthesis of various bioactive molecules, robust and reliable analytical methodologies are paramount. This guide provides an in-depth comparison of three principal techniques for quantifying the enantiomeric purity of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents. Each method is presented with a focus on the underlying principles, experimental causality, and self-validating protocols to ensure scientific integrity.
The Criticality of Enantiomeric Purity in Drug Development
The stereochemistry of a pharmaceutical compound can have profound implications for its pharmacological activity. Different enantiomers of a drug can exhibit vastly different therapeutic effects, with one being beneficial and the other inactive or even toxic.[1][2] Therefore, regulatory bodies worldwide mandate stringent control over the stereochemical purity of chiral drugs. This compound, also known as styrene chlorohydrin, serves as a crucial precursor in the synthesis of numerous chiral pharmaceuticals.[3][4] Its enantiomeric purity directly dictates the stereochemical outcome of subsequent synthetic steps, making the accurate measurement of its ee a critical quality control parameter.
I. Chiral High-Performance Liquid Chromatography (HPLC): The Industry Standard
Chiral HPLC is a powerful and widely adopted technique for the separation and quantification of enantiomers.[5][6] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[7]
The "Three-Point Interaction" Model: A Basis for Separation
The separation of enantiomers on a CSP is often explained by the "three-point interaction model." This model postulates that for effective chiral recognition, there must be at least three simultaneous points of interaction (e.g., hydrogen bonding, π-π stacking, steric hindrance) between the chiral analyte and the CSP. The difference in the stability of the transient diastereomeric complexes formed between each enantiomer and the CSP results in their chromatographic separation.
Experimental Protocol: A Robust Method for this compound
This protocol is adapted from established methods for similar chiral alcohols and provides a reliable starting point for the analysis of 2-Chloro-1-phenylethanol.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: A cellulose-based column such as Lux® Cellulose-3 or a similar coated polysaccharide-based CSP is recommended.
Chromatographic Conditions:
| Parameter | Value | Rationale |
| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) | A non-polar mobile phase enhances the interactions with the polar stationary phase, promoting better separation. The isopropanol content can be adjusted to optimize retention and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing a good balance between analysis time and separation efficiency. |
| Column Temperature | 25 °C | Temperature can influence the thermodynamics of the chiral recognition process; maintaining a constant temperature ensures reproducibility. |
| Detection Wavelength | 210 nm | The phenyl group in 2-Chloro-1-phenylethanol exhibits strong absorbance at this wavelength, providing good sensitivity. |
Sample Preparation:
-
Prepare a stock solution of the 2-Chloro-1-phenylethanol sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to prevent column clogging.
-
Inject 10 µL of the filtered sample into the HPLC system.
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:
ee (%) = [ (AreaS - AreaR) / (AreaS + AreaR) ] x 100
Where AreaS is the peak area of the (S)-enantiomer and AreaR is the peak area of the (R)-enantiomer.
Caption: Chiral HPLC workflow for ee determination.
II. Chiral Gas Chromatography (GC): A High-Resolution Alternative
Chiral GC is another powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds.[8] Similar to chiral HPLC, the separation is achieved through the use of a chiral stationary phase, most commonly a cyclodextrin derivative.[9]
The Principle of Inclusion Complexation
Cyclodextrins are cyclic oligosaccharides that have a chiral, hydrophobic inner cavity and a hydrophilic outer surface. Enantiomeric separation on cyclodextrin-based CSPs is primarily based on the formation of transient diastereomeric inclusion complexes. The different fit of the enantiomers within the chiral cavity of the cyclodextrin leads to differences in their retention times.
Experimental Protocol: Direct and Derivatization Approaches
For a polar analyte like 2-Chloro-1-phenylethanol, direct analysis on a chiral GC column is feasible. However, derivatization of the hydroxyl group can sometimes improve peak shape and resolution.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral GC Column: A cyclodextrin-based column, such as one containing a permethylated β-cyclodextrin stationary phase, is a good starting point.
Direct Analysis Conditions:
| Parameter | Value | Rationale |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte without degradation. |
| Detector Temperature | 250 °C | Maintains the analyte in the gas phase as it enters the detector. |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide good chromatographic efficiency. |
| Oven Temperature Program | Initial: 100 °C, hold for 2 minRamp: 5 °C/min to 180 °CHold: 180 °C for 5 min | A temperature ramp allows for the separation of compounds with a range of volatilities and can optimize the resolution of the enantiomers. |
Sample Preparation (Direct):
-
Prepare a dilute solution of the 2-Chloro-1-phenylethanol sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC.
Derivatization Approach (Optional): If peak tailing or poor resolution is observed, derivatization of the hydroxyl group to a less polar ester or ether can be beneficial. A common method is acylation with an anhydride (e.g., acetic anhydride) in the presence of a catalyst. The resulting ester can then be analyzed under similar GC conditions, potentially at a slightly higher temperature program.
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the same formula as for HPLC.
Caption: Chiral GC workflow for ee determination.
III. NMR Spectroscopy with Chiral Shift Reagents: A Powerful Spectroscopic Method
NMR spectroscopy offers a distinct advantage over chromatographic methods as it does not require physical separation of the enantiomers. The determination of enantiomeric excess is achieved by converting the pair of enantiomers into a pair of diastereomers in situ through the addition of a chiral auxiliary.[10][11] For alcohols, chiral lanthanide shift reagents are particularly effective.[12]
The Mechanism of Diastereomeric Complexation and Signal Splitting
Chiral lanthanide shift reagents, such as tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)3), are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule, such as the hydroxyl group of an alcohol.[10][12] This coordination induces large changes in the chemical shifts of nearby protons. When a chiral shift reagent is added to a solution of a racemic alcohol, two transient diastereomeric complexes are formed. These diastereomeric complexes have different magnetic environments, which results in the splitting of the NMR signals of the enantiomers, allowing for their individual integration.
Experimental Protocol: A Step-by-Step Guide for 1H NMR Analysis
Instrumentation:
-
NMR spectrometer (300 MHz or higher is recommended for better resolution)
-
High-quality NMR tubes
Reagents and Solvents:
-
This compound sample
-
Chiral Shift Reagent: Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III) (Eu(hfc)3)
-
Anhydrous deuterated solvent (e.g., CDCl3)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 2-Chloro-1-phenylethanol sample in 0.5-0.7 mL of anhydrous CDCl3 in an NMR tube.
-
Acquire Initial Spectrum: Obtain a standard 1H NMR spectrum of the sample to identify the chemical shifts of the protons, particularly the methine proton (-CHOH).
-
Addition of Chiral Shift Reagent: Add a small, accurately weighed amount of Eu(hfc)3 (e.g., 5-10 mg) to the NMR tube. Gently shake the tube to dissolve the reagent.
-
Acquire Subsequent Spectra: Acquire a series of 1H NMR spectra after the addition of the shift reagent. The signals of the protons near the chiral center will shift downfield and, for the enantiomeric mixture, will split into two distinct signals.
-
Optimization: If the signal separation is not sufficient, incrementally add more Eu(hfc)3 and re-acquire the spectra until baseline separation of a pair of corresponding proton signals is achieved. Avoid adding an excessive amount of the reagent, as this can lead to significant line broadening.
-
Data Analysis: Integrate the well-resolved signals corresponding to each enantiomer. The enantiomeric excess is calculated from the integration values:
ee (%) = [ (IntegralS - IntegralR) / (IntegralS + IntegralR) ] x 100
Where IntegralS and IntegralR are the integration values of the signals corresponding to the (S) and (R) enantiomers, respectively.
Caption: NMR with chiral shift reagent workflow.
Comparative Summary and Method Selection
The choice of the most appropriate method for determining the enantiomeric excess of this compound depends on several factors, including the available instrumentation, sample throughput requirements, and the specific goals of the analysis.
| Feature | Chiral HPLC | Chiral GC | NMR with Chiral Shift Reagent |
| Principle | Differential interaction with a CSP | Differential inclusion in a CSP | Formation of diastereomeric complexes in solution |
| Separation | Physical separation of enantiomers | Physical separation of enantiomers | No physical separation required |
| Instrumentation | HPLC system, chiral column | GC system, chiral column | NMR spectrometer |
| Sample Throughput | Moderate to high | High | Low to moderate |
| Sensitivity | High (UV detection) | Very high (FID detection) | Lower, requires mg quantities |
| Development Time | Can be time-consuming to find the right column/mobile phase combination | Method development is often straightforward | Relatively fast, involves titration |
| Key Advantage | Widely applicable, robust, and well-established | High resolution and sensitivity for volatile compounds | Direct observation of enantiomers, no separation needed |
| Key Limitation | Cost of chiral columns, method development can be empirical | Limited to thermally stable and volatile compounds | Lower sensitivity, potential for line broadening |
Conclusion: An Integrated Approach to Ensuring Chiral Purity
For routine quality control in a drug development setting, Chiral HPLC often represents the gold standard due to its robustness, wide applicability, and established validation protocols. Chiral GC is an excellent high-resolution alternative, particularly if the downstream processes are also monitored by GC. NMR spectroscopy with chiral shift reagents serves as a powerful and rapid tool for initial screening, reaction monitoring, and for confirming the results obtained from chromatographic methods. An integrated approach, potentially utilizing one chromatographic technique for routine analysis and an orthogonal method like NMR for confirmation, provides the highest level of confidence in the enantiomeric purity of this compound. This ensures the production of chirally pure active pharmaceutical ingredients, a critical factor in modern drug development.
References
- 1. heraldopenaccess.us [heraldopenaccess.us]
- 2. mdpi.com [mdpi.com]
- 3. US2827496A - Process for the production of styrene chlorohydrin - Google Patents [patents.google.com]
- 4. 31. The preparation of styrene chlorohydrin - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. gcms.cz [gcms.cz]
- 10. Determination of the enantiomeric purity of mevalonolactone via NMR using a chiral lanthanide shift reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. web.mit.edu [web.mit.edu]
A Comparative Guide to Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) for Chiral Amine Separation
In the landscape of pharmaceutical development and fine chemical synthesis, the efficient separation of enantiomers, particularly chiral amines, is a critical endeavor. The distinct pharmacological and toxicological profiles of individual enantiomers necessitate robust and reliable analytical and preparative separation techniques. For decades, High-Performance Liquid Chromatography (HPLC) has been the cornerstone of chiral separations.[1][2] However, the increasing demand for faster, more efficient, and environmentally sustainable methods has propelled Supercritical Fluid Chromatography (SFC) to the forefront as a powerful alternative.[3][4][5]
This guide provides an in-depth, objective comparison of SFC and HPLC for the challenging task of chiral amine separation. Drawing upon experimental data and established principles, we will explore the nuances of each technique, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions for their specific applications.
The Fundamental Divide: Mobile Phase Properties
The core distinction between SFC and HPLC lies in the physicochemical properties of their respective mobile phases. HPLC employs liquids, operating under high pressure to overcome the flow resistance of the packed column. In contrast, SFC utilizes a fluid, most commonly carbon dioxide (CO₂), maintained above its critical temperature and pressure.[6] In this supercritical state, the fluid exhibits properties intermediate between a liquid and a gas: liquid-like density and solvating power, coupled with gas-like low viscosity and high diffusivity.[4][7][8] These unique characteristics of supercritical fluids are the primary drivers for the performance differences observed between SFC and HPLC.
Head-to-Head Comparison: SFC vs. HPLC for Chiral Amine Separation
The choice between SFC and HPLC for chiral amine separation is not always straightforward and depends on the specific requirements of the analysis or purification. Below is a detailed comparison of key performance parameters.
| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |
| Speed & Throughput | Significantly faster analysis times (typically 3-5 times faster than HPLC).[6] Rapid column equilibration.[4][8] | Longer analysis and equilibration times. |
| Efficiency & Resolution | Higher optimal linear velocities leading to high efficiency.[6][7][8] Often provides comparable or superior resolution for chiral compounds.[3][9] | Well-established for high-resolution separations. Efficiency can be limited by pressure constraints at high flow rates. |
| Solvent Consumption & Environmental Impact | "Green" technique; primarily uses recycled CO₂ with small amounts of organic modifiers.[3][4][5] Drastically reduces organic solvent waste.[3][10] | Relies heavily on organic solvents (e.g., hexane, ethanol, isopropanol), leading to significant waste generation and higher disposal costs.[3] |
| Cost of Operation | Lower operational costs due to reduced solvent purchase and disposal expenses.[11][12] | Higher long-term costs associated with solvent consumption and waste management. |
| Mobile Phase & Stationary Phase Compatibility | Compatible with a wide range of normal-phase chiral stationary phases (CSPs).[6] Polysaccharide-based CSPs are particularly popular.[6] | Broad compatibility with both normal-phase and reversed-phase CSPs.[1][13] |
| Separation of Polar Compounds | Can be challenging for highly polar amines without the use of additives or polar co-solvents.[6][8] | Generally more versatile for a wider range of polarities, especially with reversed-phase chromatography.[14] |
| Sample Solubility | Can be a limitation for some samples, although the use of co-solvents can mitigate this.[14] | Generally offers better sample solubility due to the wider range of available solvents.[1] |
| Detection | Compatible with UV, MS, and other detectors. MS compatibility can be more straightforward due to the volatility of the mobile phase.[3][7] | Compatible with a wide array of detectors. |
The Causality Behind the Choice: Why and When to Choose SFC or HPLC
The decision to employ SFC or HPLC for chiral amine separation is driven by a combination of factors including the desired speed, the scale of the separation (analytical vs. preparative), the properties of the analyte, and environmental considerations.
The Workflow of Chiral Amine Separation: A Visual Comparison
The following diagrams illustrate the typical workflows for chiral amine separation using SFC and HPLC, highlighting the key differences in instrumentation and process.
Caption: SFC workflow for chiral amine separation.
Caption: HPLC workflow for chiral amine separation.
Decision-Making Framework: Selecting the Optimal Technique
The choice between SFC and HPLC can be guided by a logical decision-making process, as illustrated in the diagram below.
Caption: Decision-making framework for SFC vs. HPLC.
Experimental Protocols: A Practical Guide
To provide a tangible comparison, the following are representative, step-by-step methodologies for the chiral separation of a primary amine using both SFC and HPLC.
SFC Experimental Protocol for Chiral Amine Separation
Objective: To achieve baseline separation of the enantiomers of a model chiral primary amine.
Instrumentation: Analytical SFC system with a UV detector and back pressure regulator.
Methodology:
-
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is often a good starting point for chiral amine separations in SFC.[6] An example is a column packed with amylose tris(3,5-dimethylphenylcarbamate).
-
Mobile Phase Preparation:
-
The primary mobile phase is instrument-grade carbon dioxide.
-
The co-solvent is typically methanol or ethanol. For basic amines, the addition of a basic additive to the co-solvent is crucial for good peak shape and resolution.[6][15] A common choice is 0.1% to 0.5% diethylamine (DEA) or triethylamine (TEA) in the alcohol modifier.[1]
-
-
Chromatographic Conditions:
-
Co-solvent Gradient: A typical screening gradient would be from 5% to 40% co-solvent over 5-10 minutes.
-
Flow Rate: Due to the low viscosity of the mobile phase, higher flow rates can be used, for instance, 3-5 mL/min.[6][16]
-
Back Pressure: Maintain a constant back pressure, typically between 100 and 150 bar.[16]
-
Column Temperature: A temperature of 30-40°C is a common starting point.[17]
-
Detection: UV detection at an appropriate wavelength for the analyte.
-
-
Sample Preparation: Dissolve the racemic amine in the initial mobile phase composition or a compatible solvent.
-
Data Analysis: Evaluate the chromatogram for resolution, peak shape, and retention time. Optimize the co-solvent percentage, gradient, and additives as needed to achieve baseline separation.
HPLC Experimental Protocol for Chiral Amine Separation
Objective: To achieve baseline separation of the enantiomers of the same model chiral primary amine.
Instrumentation: Standard HPLC system with a UV detector.
Methodology:
-
Column Selection: Polysaccharide-based CSPs are also widely used and effective in HPLC for chiral amine separations.[1] A cellulose- or amylose-based column is a suitable choice.
-
Mobile Phase Preparation:
-
For normal-phase HPLC, a common mobile phase is a mixture of hexane or heptane with an alcohol modifier like ethanol or isopropanol.[13]
-
Similar to SFC, the addition of a basic additive (e.g., 0.1% DEA or TEA) to the mobile phase is essential to prevent peak tailing and improve resolution for basic amines.[1][13]
-
-
Chromatographic Conditions:
-
Mobile Phase Composition: An isocratic mobile phase, for example, 80:20 (v/v) hexane:ethanol with 0.1% DEA, is a good starting point.
-
Flow Rate: A typical flow rate for a standard analytical column (e.g., 4.6 mm I.D.) is 1 mL/min.
-
Column Temperature: Ambient temperature is often sufficient, but temperature can be optimized to improve separation.
-
Detection: UV detection at the analyte's maximum absorbance wavelength.
-
-
Sample Preparation: Dissolve the racemic amine in the mobile phase.
-
Data Analysis: Assess the chromatogram for resolution and peak symmetry. Adjust the ratio of hexane to alcohol and the concentration of the amine additive to optimize the separation.
Conclusion: A Symbiotic Relationship in Chiral Separations
Both SFC and HPLC are indispensable techniques for the separation of chiral amines. While HPLC remains a robust and versatile workhorse, SFC has emerged as a superior alternative in many applications, particularly for high-throughput screening and preparative-scale purifications, owing to its speed, efficiency, and green credentials.[4][9][18] The choice between the two is not a matter of one being universally better, but rather a strategic decision based on the specific analytical or preparative challenge at hand.[14] As instrumentation continues to advance, the synergistic use of both SFC and HPLC will undoubtedly continue to drive innovation in the field of chiral separations, enabling the development of safer and more effective pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 4. selvita.com [selvita.com]
- 5. news-medical.net [news-medical.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Analytical Advantages of SFC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Dr GJ Langley's Group - Research - Supercritical Fluid Chromatography [southampton.ac.uk]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
- 12. Analytical Advantages of SFC : Shimadzu (Europe) [shimadzu.eu]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. fagg-afmps.be [fagg-afmps.be]
- 17. Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (S)-(+)-2-Chloro-1-phenylethanol
Introduction: The Criticality of Enantiomeric Purity
(S)-(+)-2-Chloro-1-phenylethanol is a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical configuration is paramount, as the biological activity and toxicological profile of its enantiomers can differ significantly. Therefore, robust and reliable analytical methods are essential to accurately quantify the enantiomeric purity of this compound, ensuring the safety and efficacy of the final drug product.
This guide provides an in-depth comparison of analytical methods for the chiral separation of 2-Chloro-1-phenylethanol, with a primary focus on the validation of a chiral High-Performance Liquid Chromatography (HPLC) method. The principles and protocols discussed herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, providing a framework for developing and validating scientifically sound analytical procedures.[1][2][3][4]
Part 1: In-Depth Validation of a Chiral HPLC Method
Chiral HPLC is a cornerstone technique for enantiomeric separations in the pharmaceutical industry due to its versatility and robustness.[5][6] The following sections detail the validation of a chiral HPLC method for this compound, explaining the rationale behind each validation parameter.
Experimental Protocol: Chiral HPLC Method
-
Instrumentation: HPLC system with a UV detector.
-
Chiral Stationary Phase: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak IA or similar), is often effective for this class of compounds.[6][7]
-
Mobile Phase: A non-polar mobile phase, such as n-hexane with an alcohol modifier like isopropanol (e.g., 90:10 v/v), is typically used. The optimal ratio should be determined during method development to achieve sufficient resolution.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
Validation Parameters and Acceptance Criteria
The validation of an analytical method is a systematic process that demonstrates its suitability for the intended purpose.[8] The following parameters are critical for an enantiomeric purity method.
1. Specificity (Selectivity)
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as its counter-enantiomer, impurities, or degradation products.
-
Experimental Approach:
-
Inject individual solutions of the (S)-(+)-enantiomer and the (R)-(-)-enantiomer to determine their respective retention times.
-
Inject a solution of the racemic mixture to demonstrate baseline separation of the two enantiomers.
-
Spike the sample solution with known impurities and degradation products to ensure no interference with the enantiomer peaks.
-
-
Acceptance Criteria: The resolution (Rs) between the enantiomer peaks should be greater than 1.5. No co-elution of impurities with the analyte peaks should be observed.
2. Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.
-
Experimental Approach: Prepare a series of at least five standard solutions of the (S)-(+)-enantiomer at different concentrations, typically ranging from the Limit of Quantitation (LOQ) to 150% of the expected sample concentration. Plot the peak area against the concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.999.
Table 1: Example Linearity Data
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 5 | 12,550 |
| 25 | 62,400 |
| 50 | 125,100 |
| 100 | 250,500 |
| 150 | 375,800 |
| Correlation Coefficient (R²) | 0.9998 |
3. Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.
-
Experimental Approach: Spike a placebo or a sample matrix with known amounts of the (S)-(+)-enantiomer at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each sample in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Table 2: Example Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80% | 80 | 79.2 | 99.0 |
| 100% | 100 | 101.1 | 101.1 |
| 120% | 120 | 119.4 | 99.5 |
| Average Recovery | 99.9% |
4. Precision
Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is assessed by performing at least six replicate injections of the same sample.
-
Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, and/or different equipment.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Table 3: Example Precision Data
| Parameter | Analyst 1 / Day 1 (RSD%) | Analyst 2 / Day 2 (RSD%) |
| Repeatability | 0.8% | 1.1% |
| Intermediate Precision | \multicolumn{2}{c | }{1.5%} |
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Experimental Approach: These are typically determined based on the signal-to-noise ratio (S/N). A common approach is to use an S/N ratio of 3:1 for LOD and 10:1 for LOQ.
-
Acceptance Criteria: The LOQ must be determined with acceptable precision and accuracy.
6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Experimental Approach: Introduce small variations to the method parameters, such as:
-
Mobile phase composition (e.g., ±2% of the organic modifier).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
-
Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within the predefined limits.
Workflow for HPLC Method Validation
Caption: Workflow for Analytical Method Validation.
Part 2: Comparative Analysis of Alternative Methods
While chiral HPLC is a powerful tool, other techniques may be more suitable depending on the specific analytical needs. Here, we compare chiral HPLC with Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC).
Gas Chromatography (GC)
GC is a viable alternative, particularly for volatile and thermally stable compounds like 2-Chloro-1-phenylethanol.[9][10][11] Chiral separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[10][12]
-
Advantages:
-
High resolution and efficiency.
-
Fast analysis times.
-
Excellent for volatile compounds.
-
-
Disadvantages:
-
Requires the analyte to be thermally stable and volatile.
-
Potential for on-column degradation of sensitive compounds.
-
Supercritical Fluid Chromatography (SFC)
SFC is a hybrid of gas and liquid chromatography that uses a supercritical fluid (typically carbon dioxide) as the mobile phase.[13][][15] It has gained significant traction for chiral separations due to its unique properties.[16]
-
Advantages:
-
Disadvantages:
-
Higher initial instrument cost.
-
May have lower sensitivity for some compounds compared to HPLC with UV detection.
-
Performance Comparison
Table 4: Comparison of Analytical Methods for Chiral Separation
| Parameter | Chiral HPLC | Chiral GC | Chiral SFC |
| Principle | Liquid-solid partitioning | Gas-solid partitioning | Supercritical fluid-solid partitioning |
| Typical Run Time | 10-30 minutes | 5-20 minutes | 2-10 minutes |
| Resolution | Good to Excellent | Excellent | Good to Excellent |
| Sensitivity (UV) | High | N/A (requires suitable detector like FID or MS) | Moderate to High |
| Solvent Consumption | High | Low | Very Low |
| Throughput | Moderate | High | Very High |
| "Green" Chemistry | Poor | Good | Excellent |
| Best Suited For | Wide range of compounds, non-volatile samples | Volatile, thermally stable compounds | High-throughput screening, "green" initiatives |
Decision Tree for Method Selection
Caption: Decision tree for selecting a chiral separation method.
Conclusion and Recommendations
The validation of an analytical method for this compound is a critical step in ensuring the quality and safety of pharmaceutical products. Chiral HPLC remains the most versatile and widely used technique for this purpose, offering a balance of performance, robustness, and applicability. A thorough validation following ICH Q2(R1) guidelines, as detailed in this guide, will ensure that the method is fit for its intended purpose.
For laboratories focused on high-throughput screening or with a strong commitment to green chemistry, Chiral SFC presents a compelling alternative with significant advantages in speed and reduced solvent consumption.[13][17] Chiral GC is a powerful option for the analysis of volatile impurities or when high resolution is paramount, provided the analyte is thermally stable.
The choice of the most appropriate analytical method will ultimately depend on the specific requirements of the analysis, available instrumentation, and the desired balance between performance, speed, and environmental impact.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. fda.gov [fda.gov]
- 9. Vibrational circular dichroism study and gas chromatographic analysis of chiral epichlorohydrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. gcms.cz [gcms.cz]
- 12. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 13. selvita.com [selvita.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. chromatographytoday.com [chromatographytoday.com]
A Comparative Guide to the Synthesis of Chiral Alcohols: Evaluating (S)-(+)-2-Chloro-1-phenylethanol and its Synthesis Against Established Asymmetric Reduction Methodologies
In the landscape of modern synthetic chemistry, the efficient and stereoselective synthesis of chiral alcohols is a cornerstone for the development of pharmaceuticals, agrochemicals, and fine chemicals. The specific three-dimensional arrangement of hydroxyl groups in these molecules is often critical for their biological activity and therapeutic efficacy. This guide provides an in-depth technical comparison of synthetic strategies towards a valuable chiral building block, (S)-(+)-2-Chloro-1-phenylethanol , and contrasts its preparation with the synthesis of other chiral alcohols using industry-standard catalytic systems: the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation .
This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection of synthetic routes to chiral alcohols, balancing factors such as enantioselectivity, yield, substrate scope, and operational simplicity.
Introduction: The Central Role of Chiral Alcohols in Synthesis
Chiral alcohols are indispensable synthons, serving as precursors to a vast array of complex molecules. Their utility stems from the versatility of the hydroxyl group, which can be readily transformed into other functional groups or used to direct subsequent stereoselective reactions. While numerous methods exist for the synthesis of chiral alcohols, this guide will focus on a comparative analysis of biocatalytic methods for producing specialty chiral alcohols like this compound and the highly versatile metal-catalyzed reductions for more common chiral alcohols.
This compound is a particularly valuable building block due to the presence of two reactive centers: the chiral secondary alcohol and the primary chloride. This dual functionality allows for sequential and site-selective modifications, making it a key intermediate in the synthesis of several pharmaceuticals.
Synthesis of this compound: A Biocatalytic Approach
The asymmetric reduction of prochiral ketones is the most direct route to chiral alcohols. For the synthesis of this compound, biocatalysis has emerged as a highly effective and environmentally benign strategy. The reduction of 2-chloroacetophenone using various microorganisms or isolated enzymes offers excellent enantioselectivity and high yields.
One notable method involves the use of baker's yeast (Saccharomyces cerevisiae) as a biocatalyst. This approach leverages the enzymatic machinery of the yeast to perform the enantioselective reduction. The process is attractive due to the low cost, ready availability of the catalyst, and mild reaction conditions.[1]
Representative Experimental Protocol: Biocatalytic Reduction of 2-chloroacetophenone
A typical procedure for the biocatalytic synthesis of (S)-2-chloro-1-phenylethanol derivatives using baker's yeast is as follows:
-
Yeast Activation: In a flask, a phosphate buffer solution (pH 7.0) is prepared, to which dry baker's yeast and glucose are added. The mixture is agitated at a controlled temperature (e.g., 30°C) for a period to activate the yeast.[1]
-
Substrate Addition: The substrate, a 2-chloro-1-phenylethanone derivative, is added to the activated yeast culture, often along with a co-substrate like methanol.[1]
-
Reaction: The reaction mixture is incubated with agitation for a specified duration (e.g., 12-60 hours) at a controlled temperature.[1]
-
Work-up and Isolation: After the reaction is complete, the product is extracted from the aqueous phase using an organic solvent (e.g., n-hexane). The organic layer is then separated, dried, and concentrated.
-
Purification and Analysis: The crude product is purified, typically by column chromatography, to yield the enantiomerically enriched (S)-2-chloro-1-phenylethanol derivative. The yield and enantiomeric excess (ee) are determined by analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a chiral stationary phase.
This biocatalytic method can achieve yields of over 74% and enantiomeric excesses exceeding 97% for (S)-2-chloro-1-phenylethanol derivatives.[1]
Established Methodologies for Chiral Alcohol Synthesis: A Comparative Benchmark
For a broader range of ketones, two catalytic asymmetric reduction methods have become the gold standard in both academic and industrial settings: the Corey-Bakshi-Shibata (CBS) reduction and the Noyori asymmetric hydrogenation. These methods are renowned for their high enantioselectivity, broad substrate scope, and predictable stereochemical outcomes.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst, which, in the presence of a borane source (e.g., BH₃·THF), facilitates the highly enantioselective reduction of a wide variety of prochiral ketones.[2][3][4][5][6] The catalyst is typically generated in situ from a chiral amino alcohol, with proline-derived catalysts being among the most common.[3]
Mechanism of Action: The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid transition state. The oxazaborolidine catalyst coordinates to both the borane reducing agent and the ketone substrate. This ternary complex orients the ketone in a way that one of its prochiral faces is preferentially shielded, leading to the selective transfer of a hydride from the borane to the other face.[5][6]
Caption: CBS Reduction Workflow.
Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation utilizes ruthenium (II) complexes bearing chiral diphosphine ligands (e.g., BINAP) and chiral diamine ligands.[2][7][8][9][10] This method uses molecular hydrogen as the reductant and is highly effective for the enantioselective reduction of a broad range of ketones, including simple, functionalized, and aromatic ketones.
Mechanism of Action: The Noyori hydrogenation proceeds through a metal-ligand bifunctional mechanism. The ruthenium catalyst, activated by a base, coordinates the ketone. The hydride on the ruthenium and the proton on the amine ligand are then transferred to the carbonyl group in a concerted manner via a six-membered pericyclic transition state. The chiral ligands create a highly asymmetric environment around the metal center, dictating the facial selectivity of the hydrogen transfer.[8][10]
Caption: Noyori Asymmetric Hydrogenation Cycle.
Performance Comparison: Biocatalysis vs. Metal Catalysis
To provide a clear comparison, the following table summarizes the performance of the biocatalytic synthesis of a (S)-2-chloro-1-phenylethanol derivative with the CBS and Noyori reductions of a benchmark substrate, acetophenone, to produce (S)-1-phenylethanol.
| Method | Chiral Product | Catalyst/Biocatalyst | Yield (%) | ee (%) | Key Conditions |
| Biocatalytic Reduction | (S)-2-chloro-1-phenylethanol derivative | Baker's Yeast (Saccharomyces cerevisiae) | >74[1] | >97[1] | Aqueous buffer, glucose, 30°C, 12-60 h[1] |
| CBS Reduction | (S)-1-phenylethanol | (R)-2-Methyl-CBS-oxazaborolidine / BH₃·THF | 95-99[2][11] | >98[2][11] | Anhydrous THF, -78°C to RT, short reaction times[2][5] |
| Noyori Asymmetric Hydrogenation | (S)-1-phenylethanol | Ru(II)-(S)-BINAP-(S,S)-DPEN | >99[11] | 99[11] | H₂ (1-100 atm), base (e.g., t-BuOK), 2-propanol, RT[11] |
Discussion and Field-Proven Insights
The choice between a biocatalytic approach and a metal-catalyzed reduction depends on several factors, including the specific target molecule, desired scale, and available resources.
-
Substrate Specificity and Application: The biocatalytic reduction using baker's yeast is particularly well-suited for the synthesis of specific chiral alcohols like this compound, where high enantioselectivity can be achieved under mild, aqueous conditions.[1] This makes it an attractive option for green chemistry applications. However, the substrate scope of whole-cell biocatalysts can be limited. In contrast, the CBS and Noyori systems exhibit broad substrate scope, making them highly versatile for the synthesis of a wide range of chiral alcohols.[2][3][6]
-
Reaction Conditions and Scalability: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and pressure, which simplifies the experimental setup and enhances safety.[1] However, reaction times can be longer, and product isolation from the aqueous medium may require specific extraction procedures. The CBS reduction offers very high enantioselectivity and is often rapid, but it requires stoichiometric amounts of a borane reagent and strictly anhydrous conditions.[2][5] The Noyori hydrogenation is highly atom-economical, using catalytic amounts of the ruthenium complex and hydrogen gas.[8][11] While it requires specialized high-pressure equipment, it is highly scalable and widely used in industrial processes.
-
Predictability and Stereochemical Control: Both CBS and Noyori reductions offer a high degree of predictability in terms of the stereochemical outcome. The absolute configuration of the product alcohol can be reliably predicted based on the chirality of the catalyst used.[5][6][8] This is a significant advantage in the design of synthetic routes to complex molecules.
Conclusion
The synthesis of chiral alcohols is a critical endeavor in modern chemistry, and a variety of powerful methods are available to the synthetic chemist. For the preparation of specialized chiral building blocks like This compound , biocatalytic methods offer an excellent combination of high enantioselectivity, mild reaction conditions, and environmental compatibility.
For the synthesis of a broader range of chiral alcohols, the Corey-Bakshi-Shibata reduction and Noyori asymmetric hydrogenation remain the preeminent catalytic methods, providing exceptional enantioselectivity, high yields, and predictable stereochemical control across a wide array of substrates. The choice of the optimal method will ultimately depend on the specific synthetic target, the desired scale of the reaction, and the available laboratory infrastructure. A thorough evaluation of these factors will enable researchers to select the most appropriate and efficient route to their desired chiral alcohol.
References
- 1. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 5. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 8. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Confirmation of Synthesized (S)-(+)-2-Chloro-1-phenylethanol
Introduction
(S)-(+)-2-Chloro-1-phenylethanol is a vital chiral building block in the pharmaceutical industry, serving as a key intermediate in the asymmetric synthesis of various drugs, including antifungal agents.[1][2][3][4] Its therapeutic efficacy is often intrinsically linked to its specific stereochemistry, making unambiguous confirmation of its structure and enantiomeric purity a critical step in the drug development process. The US FDA has mandated since 1992 that chiral drugs be developed as single enantiomers, underscoring the need for robust analytical methodologies.[2]
This guide provides an in-depth comparison of spectroscopic techniques used to validate the successful synthesis of this compound. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, presenting a self-validating analytical workflow. We will compare and contrast the utility of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC) to provide a comprehensive and authoritative framework for researchers and drug development professionals.
The Integrated Analytical Workflow
No single technique can provide a complete picture of a chiral molecule's identity. A robust validation strategy relies on an integrated approach, where the strengths of one technique compensate for the limitations of another. The following workflow illustrates the logical progression from confirming the basic molecular formula to establishing the precise three-dimensional arrangement of atoms.
Caption: Integrated workflow for structural and stereochemical confirmation.
Part 1: Confirmation of Molecular Structure and Connectivity
The initial analytical goal is to confirm that the synthesized product has the correct molecular formula (C₈H₉ClO) and that its atoms are connected in the expected sequence.
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
Expertise & Experience: Mass spectrometry is the first-line technique for confirming the molecular weight of a synthesized compound. Its high sensitivity and accuracy provide a clear pass/fail test for the intended molecular formula. For a molecule like 2-chloro-1-phenylethanol, which is amenable to gas chromatography, GC-MS is an efficient method that provides both purity information and mass data.
The presence of chlorine is a key feature to verify. Due to the natural isotopic abundance of Chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion peak will appear as a characteristic M/M+2 doublet with an approximate 3:1 intensity ratio, providing definitive evidence of a single chlorine atom in the structure.
Expected Data: Mass Spectrometry
| Ion | Expected m/z | Interpretation |
|---|---|---|
| [M]⁺ | 156 / 158 | Molecular ion peak (³⁵Cl / ³⁷Cl isotopes) |
| [M-CH₂Cl]⁺ | 107 | Loss of the chloromethyl group, forming a stable tropylium-like cation[5] |
| [C₆H₅]⁺ | 77 | Phenyl group fragment |
Experimental Protocol: GC-MS Analysis
- Sample Preparation: Prepare a dilute solution of the synthesized product (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
- GC Conditions:
- Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
- Inlet Temperature: 250°C.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Oven Program: Start at 70°C, hold for 1 minute, then ramp to 280°C at 15°C/min.
- MS Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 250.
- Source Temperature: 230°C.
- Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks and characteristic fragmentation patterns.
Trustworthiness & Comparison: MS provides powerful confirmation of molecular weight and elemental composition (specifically the presence of chlorine). However, it is incapable of distinguishing between constitutional isomers (e.g., 2-chloro-1-phenylethanol vs. 1-chloro-1-phenylethanol) and provides no information about stereochemistry. It is a necessary but insufficient technique on its own.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
Expertise & Experience: FT-IR spectroscopy is a rapid, non-destructive technique perfect for confirming the presence of key functional groups. For 2-chloro-1-phenylethanol, the most critical absorptions are the hydroxyl (O-H) stretch and the carbon-chlorine (C-Cl) stretch. The absence of a strong carbonyl (C=O) stretch around 1700 cm⁻¹ is also a crucial piece of evidence, confirming the reduction of the precursor ketone (e.g., 2-chloroacetophenone).
Expected Data: FT-IR Spectroscopy
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
|---|---|---|
| O-H (Alcohol) | ~3350 cm⁻¹ | Broad, strong absorption |
| C-H (Aromatic) | ~3030-3060 cm⁻¹ | Sharp, medium absorptions |
| C-H (Aliphatic) | ~2850-2960 cm⁻¹ | Sharp, medium absorptions |
| C=C (Aromatic) | ~1450-1600 cm⁻¹ | Multiple sharp, medium-to-weak absorptions |
| C-O (Alcohol) | ~1050-1090 cm⁻¹ | Strong absorption |
| C-Cl (Alkyl Halide) | ~690-770 cm⁻¹ | Strong absorption |
Note: Data derived from typical values and spectral databases.[6][7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
-
Sample Application: Place one drop of the neat liquid sample directly onto the center of the ATR crystal.
-
Data Acquisition: Lower the pressure arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.
-
Data Analysis: Label the major peaks and correlate them to the expected functional groups.
Trustworthiness & Comparison: IR is an excellent and fast method for verifying functional groups. When compared to MS, it provides complementary information about the molecule's bond structure. However, like MS, it cannot distinguish between many isomers and offers no insight into stereochemistry. Its primary role is to quickly confirm the success of a chemical transformation (e.g., ketone reduction to an alcohol).
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure Elucidator
Expertise & Experience: NMR is the most powerful technique for determining the precise structure and connectivity of an organic molecule. A combination of ¹H and ¹³C NMR provides a complete picture of the carbon-hydrogen framework.
-
¹H NMR reveals the number of different proton environments, their integration (ratio), and their connectivity through spin-spin coupling. For 2-chloro-1-phenylethanol, the spectrum should show distinct signals for the aromatic protons, the methine proton (CH-OH), the methylene protons (CH₂Cl), and the hydroxyl proton. The coupling pattern between the methine and methylene protons is particularly diagnostic.
-
¹³C NMR indicates the number of unique carbon environments in the molecule, confirming the carbon backbone.
Expected Data: ¹H and ¹³C NMR (in CDCl₃) ¹H NMR Data
| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |
|---|---|---|---|---|
| C₆H ₅ | 7.30 - 7.40 | Multiplet | 5H | - |
| CH (OH) | ~4.95 | Doublet of Doublets (dd) | 1H | J ≈ 3.5, 8.5 Hz |
| CH ₂Cl | 3.60 - 3.75 | Multiplet (2 dd) | 2H | J ≈ 3.5, 8.5, 11 Hz |
| OH | ~2.50 | Broad Singlet / Doublet | 1H | - |
¹³C NMR Data
| Carbon Assignment | Expected δ (ppm) |
|---|---|
| C ₆H₅ (quaternary) | ~140 |
| C ₆H₅ (CH) | ~126-129 |
| C H(OH) | ~74 |
| C H₂Cl | ~51 |
Note: Chemical shifts are predictive and can vary based on solvent and concentration. Data is aggregated from literature on similar structures.[7][9]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-15 mg of the synthesized product in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition:
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Use a standard pulse program with 8-16 scans.
-
Set the spectral width to cover from -1 to 12 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans (e.g., 512 or more) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover from 0 to 220 ppm.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Calibrate the ¹H spectrum to TMS at 0.00 ppm. Integrate the ¹H signals and analyze the multiplicities and coupling constants to confirm proton connectivity. Assign peaks in both spectra.
Trustworthiness & Comparison: NMR provides the highest level of confidence for structural elucidation among these techniques. It definitively confirms the carbon-hydrogen framework and can readily distinguish between isomers. While standard NMR does not differentiate enantiomers, it is the essential prerequisite for the stereochemical analysis that follows.
Part 2: Confirmation of Stereochemistry & Enantiomeric Purity
Once the molecular structure is confirmed, the next challenge is to verify the absolute configuration (S) and determine the enantiomeric excess (e.e.). Enantiomers have identical physical properties and spectroscopic signatures in an achiral environment, necessitating specialized techniques.
Chiral HPLC: The Gold Standard for Enantiomeric Excess (e.e.)
Expertise & Experience: Chiral HPLC is the most widely used and accurate method for determining the enantiomeric composition of a sample.[][11][12] The technique uses a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and elute as separate peaks. The ratio of the peak areas directly corresponds to the ratio of the enantiomers, allowing for precise e.e. calculation. Polysaccharide-based columns are particularly versatile for this type of analysis.[13][14]
Experimental Protocol: Chiral HPLC Analysis
-
System Preparation:
-
Column: A polysaccharide-based chiral column (e.g., Lux® Cellulose-1 or Daicel CHIRALCEL® OD-H).
-
Mobile Phase: A mixture of hexane and isopropanol (IPA) is a common starting point. A typical ratio is 90:10 (Hexane:IPA).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Prepare a solution of the sample at ~1 mg/mL in the mobile phase.
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject 5-10 µL of the sample.
-
Run the chromatogram for a sufficient time to allow both enantiomers to elute (if a racemic standard is available, run it first to determine the retention times of both enantiomers).
-
-
Data Analysis: Integrate the area of each enantiomer's peak. Calculate the enantiomeric excess using the formula: e.e. (%) = ([Area_major - Area_minor] / [Area_major + Area_minor]) x 100
Trustworthiness & Comparison: Chiral HPLC is considered the benchmark for e.e. determination due to its high accuracy, reproducibility, and sensitivity.[11] Compared to other methods, it provides the most reliable quantitative data, especially for samples with very high e.e. (>99%). However, it requires specialized and often expensive columns, and method development can be empirical.[13]
Optical Rotation: The Classical Confirmation
Expertise & Experience: Polarimetry measures the rotation of plane-polarized light by a chiral molecule in solution. The specific rotation, [α], is a characteristic physical property of an enantiomer. Measuring the specific rotation of the synthesized product and comparing it to the literature value provides qualitative confirmation of which enantiomer is in excess and a rough estimate of its purity.
Expected Data: Optical Rotation
-
Literature Value for this compound: [α]²⁰_D = +47° (c=1.1 in Cyclohexane).[1]
Experimental Protocol: Polarimetry
-
Sample Preparation: Accurately prepare a solution of the sample at a known concentration (e.g., 1.1 g/100 mL) in the specified solvent (cyclohexane).
-
Measurement:
-
Calibrate the polarimeter with a blank (pure solvent).
-
Fill the sample cell (of a known path length, e.g., 1 dm) with the sample solution, ensuring no air bubbles are present.
-
Measure the observed rotation (α) using a sodium D-line light source (589 nm).
-
-
Calculation: Calculate the specific rotation using the formula: [α] = α / (l x c), where l is the path length in dm and c is the concentration in g/mL.
-
Optical Purity Calculation: Optical Purity (%) = (Observed [α] / Literature [α]) x 100. This is often used as an estimate for e.e.[15]
Trustworthiness & Comparison: While historically significant, polarimetry is less accurate for quantitative e.e. determination than chromatography.[16] The measurement can be affected by temperature, solvent, concentration, and trace impurities. Its primary modern role is as a rapid, qualitative check to confirm the identity of the bulk enantiomer, serving as an excellent orthogonal validation for HPLC results.
NMR with Chiral Solvating Agents (CSAs): An Orthogonal Approach
Expertise & Experience: This method converts a mixture of enantiomers into a mixture of diastereomeric complexes in situ within the NMR tube.[16] These diastereomeric complexes are no longer mirror images and will have slightly different chemical shifts in the NMR spectrum. By adding a small amount of an enantiomerically pure chiral solvating agent (e.g., (R)-(-)-Mandelic acid or a lanthanide-based chiral shift reagent) to the sample, signals that were singlets or simple multiplets in the original ¹H NMR spectrum will split into two separate sets of signals, one for each diastereomeric complex. The integration ratio of these new peaks corresponds to the enantiomeric ratio.[17][18]
Experimental Protocol: NMR with CSA
-
Acquire Standard Spectrum: First, acquire a high-quality ¹H NMR spectrum of the pure sample as described in section 1.3.
-
Add CSA: To the same NMR tube, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of a suitable enantiopure CSA.
-
Re-acquire Spectrum: Gently mix the sample and re-acquire the ¹H NMR spectrum under the same conditions.
-
Data Analysis: Identify a well-resolved signal (often the methine proton at ~4.95 ppm) that has split into two distinct peaks. Carefully integrate both peaks to determine the enantiomeric ratio and calculate the e.e.
Trustworthiness & Comparison: NMR with CSAs is a powerful tool that leverages existing instrumentation. It is faster than developing an HPLC method from scratch and provides a good orthogonal confirmation of the e.e. However, its accuracy can be limited by peak overlap and is generally considered to be around ±3%, which is less precise than a well-developed chiral HPLC method.[11] It is most useful for confirming high e.e. values or for rapid screening.
Comparative Summary and Final Recommendation
The definitive confirmation of a synthesized chiral molecule requires a thoughtful combination of techniques. Each method provides a unique piece of the puzzle, and their collective data build a case for structural identity that is beyond reproach.
Caption: A comparative summary of analytical techniques.
Authoritative Recommendation: For the complete and trustworthy validation of synthesized this compound, the following protocol is recommended:
-
Initial Screening: Use FT-IR to quickly confirm the presence of the hydroxyl group and the absence of starting material (e.g., ketone).
-
Structural Proof: Run ¹H and ¹³C NMR . This is non-negotiable and provides the definitive proof of the molecular structure and connectivity.
-
Molecular Weight Confirmation: Use GC-MS to verify the correct molecular weight and confirm the presence of a single chlorine atom via the isotopic pattern.
-
Definitive Purity: Employ Chiral HPLC as the primary method for the accurate quantification of enantiomeric excess.
-
Orthogonal Check: Corroborate the identity of the major enantiomer by measuring the optical rotation and ensuring the sign (+) and magnitude are consistent with the literature value for the (S)-enantiomer.
By following this multi-faceted, self-validating workflow, researchers can be confident in the structural integrity and enantiomeric purity of their synthesized material, ensuring its suitability for subsequent stages of research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN101503714A - Method for asymmetric synthesis of (S)-2-chloro-1-phenylethanol derivative - Google Patents [patents.google.com]
- 3. (S)-2-CHLORO-1-PHENYL-ETHANOL | 70111-05-6 [chemicalbook.com]
- 4. 2-Chloro-1-phenylethanol|lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. spectrabase.com [spectrabase.com]
- 9. (R)-2-CHLORO-1-PHENYLETHANOL(56751-12-3) 1H NMR [m.chemicalbook.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. uhplcs.com [uhplcs.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. stereoelectronics.org [stereoelectronics.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Resolution of 2-Chloro-1-phenylethanol: A Comparative Study of Chemical and Enzymatic Methods
For researchers and professionals in drug development and fine chemical synthesis, the production of enantiomerically pure compounds is not merely an academic exercise; it is a critical determinant of a molecule's efficacy and safety. The chiral alcohol 2-chloro-1-phenylethanol is a valuable building block for various pharmaceuticals.[1] Its racemic mixture, however, necessitates a robust resolution strategy to isolate the desired enantiomer. This guide provides an in-depth, objective comparison between the two primary methodologies for achieving this separation: classical chemical resolution and modern enzymatic kinetic resolution. We will explore the fundamental principles, detailed experimental protocols, and performance metrics of each approach, grounded in field-proven insights and authoritative data.
The Imperative of Chirality
Chirality is a fundamental property of molecules that can lead to significant differences in biological and pharmacological activities between enantiomers.[2] For a precursor like 2-chloro-1-phenylethanol, isolating a single enantiomer, such as (R)-2-chloro-1-phenylethanol, is often the first crucial step in a complex synthesis pathway for an active pharmaceutical ingredient (API).[1] The choice of resolution method can profoundly impact yield, purity, cost, and environmental footprint, making a comparative understanding essential for process development.
Part 1: Classical Chemical Resolution via Diastereomeric Salt Formation
Chemical resolution is a foundational technique that leverages the different physical properties of diastereomers. The core principle involves reacting the racemic alcohol with a single enantiomer of a chiral resolving agent, typically a chiral carboxylic acid, to form a pair of diastereomeric esters. These diastereomers, unlike the original enantiomers, are not mirror images and thus exhibit different solubilities, allowing for their separation by fractional crystallization.[3][4]
The Underlying Mechanism: From Indistinguishable to Separable
The logic of this process is straightforward yet elegant. Enantiomers of 2-chloro-1-phenylethanol, (R)- and (S)-, have identical physical properties in an achiral environment, making them inseparable by standard techniques like crystallization. By introducing a chiral auxiliary, for example, (S)-mandelic acid, we create two new entities: the (R,S)-diastereomeric ester and the (S,S)-diastereomeric ester. Their distinct three-dimensional arrangements lead to different crystal lattice packing energies and, consequently, different solubilities in a given solvent system. This induced difference is the key that unlocks their separation.
Experimental Protocol: A Representative Workflow
The following protocol outlines a generalized procedure for the chemical resolution of racemic 2-chloro-1-phenylethanol. The choice of chiral acid and solvent system is critical and often requires empirical screening for optimal results.[4]
Materials:
-
Racemic 2-chloro-1-phenylethanol
-
Chiral resolving agent (e.g., (S)-(-)-Mandelic Acid or another chiral carboxylic acid)
-
Esterification catalyst (e.g., dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP))
-
Anhydrous solvent (e.g., Toluene, Ethyl Acetate)
-
Base for hydrolysis (e.g., Sodium Hydroxide)
-
Acid for workup (e.g., Hydrochloric Acid)
Procedure:
-
Esterification: In a round-bottom flask, dissolve racemic 2-chloro-1-phenylethanol (1 equivalent) and the chiral resolving acid (1 equivalent) in the chosen anhydrous solvent.
-
Cool the solution in an ice bath and add the coupling reagents (DCC and a catalytic amount of DMAP).
-
Allow the reaction to stir and warm to room temperature overnight. The goal is the complete conversion of the alcohol to its diastereomeric esters.
-
Fractional Crystallization: After confirming reaction completion (e.g., by TLC), concentrate the solvent. The key step is to identify a solvent or solvent mixture in which one diastereomeric ester is significantly less soluble.
-
Heat the mixture to dissolve the esters, then cool it slowly to induce crystallization of the less soluble diastereomer. Seeding with a pure crystal can facilitate this process.[5]
-
Isolation: Collect the crystals of the pure diastereomeric ester by vacuum filtration and wash with a small amount of cold solvent.[5]
-
Hydrolysis (Liberation of Enantiomer): Suspend the isolated diastereomeric ester in a suitable solvent (e.g., methanol/water).
-
Add a base (e.g., aqueous NaOH) and heat the mixture to hydrolyze the ester bond, liberating the enantiomerically enriched 2-chloro-1-phenylethanol and the chiral resolving acid salt.
-
Purification: After hydrolysis, neutralize the mixture and extract the liberated alcohol with an organic solvent. Purify using standard techniques like column chromatography to obtain the desired enantiomer. The chiral resolving agent can often be recovered from the aqueous layer for reuse.
Workflow for Chemical Resolution
Caption: Workflow for chemical resolution via diastereomeric ester formation.
Part 2: Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution has emerged as a powerful and highly selective alternative to classical chemical methods. This technique exploits the inherent chirality of enzymes, which often catalyze reactions on one enantiomer of a racemic substrate much faster than on the other.[6] For secondary alcohols like 2-chloro-1-phenylethanol, lipases are exceptionally effective biocatalysts, widely used for their stability in organic solvents and high enantioselectivity.[7]
The Principle of Biocatalytic Discrimination
In a typical lipase-catalyzed EKR, the racemic alcohol is subjected to an acylation reaction using an acyl donor. The enzyme's active site, being chiral itself, forms a diastereomeric transition state with each enantiomer of the alcohol. The difference in steric and electronic fit results in a significantly lower activation energy for the acylation of one enantiomer (the "fast-reacting" one) over the other. Consequently, as the reaction proceeds, the fast-reacting enantiomer is converted into its corresponding ester, leaving the slow-reacting enantiomer to accumulate in its unreacted alcohol form. At approximately 50% conversion, an ideal EKR yields both the product (ester) and the remaining starting material (alcohol) with very high enantiomeric excess (ee).[8]
Experimental Protocol: Lipase-Catalyzed Acylation
The following protocol is a representative procedure for the EKR of 2-chloro-1-phenylethanol, adapted from well-established methods for similar secondary alcohols like 1-phenylethanol.[2][9]
Materials:
-
Racemic 2-chloro-1-phenylethanol
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica Lipase B immobilized on acrylic resin)
-
Acyl Donor (e.g., Vinyl Acetate)
-
Anhydrous organic solvent (e.g., n-Hexane, Toluene)
-
Molecular Sieves (optional, to maintain anhydrous conditions)
Procedure:
-
Reaction Setup: To a sealed glass vial, add racemic 2-chloro-1-phenylethanol (e.g., 240 mM) and the chosen anhydrous solvent (e.g., n-hexane).[2]
-
Add Acyl Donor: Add the acyl donor, vinyl acetate (typically 3-5 equivalents), to the mixture. Vinyl acetate is an excellent choice as its byproduct, acetaldehyde, is volatile and does not cause a reverse reaction, thus driving the equilibrium forward.[2]
-
Add Biocatalyst: Add the immobilized lipase, Novozym 435 (e.g., 11 mg/mL).[2] The use of an immobilized enzyme is crucial for industrial applications as it simplifies catalyst removal (simple filtration) and allows for its reuse over multiple cycles.[10]
-
Incubation: Seal the vial and place it in an orbital shaker set to a specific temperature (e.g., 42°C) and agitation speed (e.g., 200 rpm).[2]
-
Monitoring: Monitor the reaction progress by taking small aliquots over time. Analyze the samples by chiral HPLC or GC to determine the conversion percentage and the enantiomeric excess of both the remaining alcohol and the formed ester.[2][11]
-
Workup: Once the reaction reaches approximately 50% conversion (which often provides the optimal ee for both product and remaining substrate), stop the reaction.
-
Separation: Remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent and stored for reuse.
-
Evaporate the solvent. The resulting mixture of the acylated product (ester) and the unreacted alcohol can then be easily separated by standard column chromatography due to their different polarities.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for lipase-catalyzed enzymatic kinetic resolution.
Part 3: Head-to-Head Comparison: Chemical vs. Enzymatic Resolution
The choice between these two powerful techniques depends on a careful evaluation of several key performance indicators. The following table and discussion provide a direct comparison to guide researchers in selecting the optimal method for their specific needs.
| Feature | Chemical Resolution (Diastereomeric Crystallization) | Enzymatic Kinetic Resolution (EKR) |
| Principle | Formation and separation of diastereomers with different physical properties (solubility).[4] | Different reaction rates of enantiomers with a chiral biocatalyst.[6] |
| Selectivity (ee) | Variable; highly dependent on the resolving agent and crystallization conditions. Often requires multiple recrystallizations. | Generally very high; ee >99% is commonly achievable in optimized systems.[8] |
| Theoretical Yield | 50% for one enantiomer (the other is in the mother liquor). | 50% for the unreacted enantiomer. Can approach 100% with Dynamic Kinetic Resolution (DKR).[8] |
| Reaction Conditions | Often requires stoichiometric amounts of resolving agents, and potentially harsh conditions for ester hydrolysis. | Mild conditions (near-ambient temperature and pressure), neutral pH.[7] |
| Catalyst/Reagent | Stoichiometric chiral resolving agent required. Agent recovery is necessary but can be lossy. | Catalytic amount of enzyme. Immobilized enzymes are easily recovered and highly reusable.[10] |
| Environmental Impact | Can generate significant solvent and chemical waste from crystallization and workup steps. | Considered a "green chemistry" approach due to biodegradable catalysts and milder conditions. |
| Process Complexity | Finding the right resolving agent/solvent combination can be a lengthy trial-and-error process. Fractional crystallization can be difficult to scale. | Highly predictable and reproducible once optimized. Amenable to continuous flow processes and large-scale production. |
| Substrate Scope | Broad, but a suitable resolving agent must be found for each new substrate class. | Very broad, especially for lipases, but enzyme activity and selectivity can be substrate-dependent. |
Synthesizing the Comparison: Expertise in Action
From a practical standpoint, the contrast between the two methods is stark. Chemical resolution is a classic but often laborious art. Its success hinges on the serendipitous discovery of a resolving agent and solvent system that yields well-formed, easily separable crystals. While effective, it can be resource-intensive, and the maximum theoretical yield of 50% for the desired enantiomer is a significant drawback unless an efficient racemization and recycling loop for the unwanted enantiomer is developed.[4]
In contrast, enzymatic kinetic resolution offers a more rational and often more efficient approach. The high selectivity of enzymes like lipases frequently delivers products with exceptional enantiomeric purity without extensive optimization.[7][12] The mild reaction conditions preserve sensitive functional groups within the molecule. The most significant advantage, however, lies in the potential to overcome the 50% yield barrier. By coupling the EKR with an in-situ racemization of the slow-reacting alcohol enantiomer—a process known as Dynamic Kinetic Resolution (DKR) —it is possible to funnel the entire racemic starting material into a single, enantiomerically pure product, achieving theoretical yields approaching 100%.[8][13][14] This is often achieved by adding a chemical racemization catalyst (e.g., a Ruthenium or Niobium complex) that is compatible with the enzyme, making DKR a powerful chemoenzymatic strategy.[8][15]
Conclusion and Recommendation
Both chemical and enzymatic methods are viable for the resolution of 2-chloro-1-phenylethanol.
-
Chemical resolution remains a useful tool, particularly for small-scale laboratory synthesis where a suitable resolving agent is known or can be quickly identified. Its simplicity in terms of equipment can be appealing.
-
Enzymatic kinetic resolution , however, stands out as the superior method for most applications, especially those targeting high-purity products and industrial scalability. Its high selectivity, mild conditions, environmental benefits, and—most importantly—its compatibility with Dynamic Kinetic Resolution strategies for maximizing yield make it the preferred modern approach. For any new process development involving the resolution of 2-chloro-1-phenylethanol, a screening of commercially available immobilized lipases should be the primary strategic choice. The predictability, efficiency, and sustainability of biocatalysis provide a decisive advantage in the competitive landscape of pharmaceutical and fine chemical manufacturing.
References
- 1. Buy (R)-2-Chloro-1-phenylethanol (EVT-463976) | 56751-12-3 [evitachem.com]
- 2. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 7. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Solvent Tolerance Improvement of Lipases Enhanced Their Applications: State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 14. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
A Senior Application Scientist's Guide to Assessing the Enantiomeric Purity of (S)-(+)-2-Chloro-1-phenylethanol by Gas Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Chirality in Pharmaceutical Synthesis
In the landscape of modern drug development, the stereochemistry of active pharmaceutical ingredients (APIs) is not a trivial detail; it is a fundamental determinant of therapeutic efficacy and safety. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. (S)-(+)-2-Chloro-1-phenylethanol is a key chiral building block, instrumental in the synthesis of various pharmaceuticals.[1] Its enantiomeric purity is paramount, as the presence of the unwanted (R)-enantiomer can lead to reduced efficacy, undesirable side effects, or metabolic complications.
Gas Chromatography (GC), particularly when equipped with a Chiral Stationary Phase (CSP), stands out as a powerful and highly selective analytical technique for quantifying the enantiomeric composition of volatile compounds like 2-Chloro-1-phenylethanol.[2][3] This guide provides an in-depth comparison of GC-based methodologies, supported by detailed experimental protocols and validation strategies, to ensure the accurate and reliable assessment of enantiomeric purity.
The Analytical Challenge: Resolving Mirror Images
Enantiomers possess identical physical properties such as boiling point, density, and solubility in achiral solvents.[4] Consequently, they cannot be separated by conventional chromatographic techniques. The solution lies in creating a chiral environment within the GC column where the two enantiomers interact differently. This is achieved by using a Chiral Stationary Phase (CSP).[4][5]
The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[5] Because diastereomers have different physical properties, they exhibit different retention times, allowing for their separation and quantification.[5] For the analysis of polar analytes like alcohols, derivatized cyclodextrins have proven to be exceptionally effective CSPs.[3][4][6]
Comparative Analysis of GC Methodologies for Chiral Purity
Two primary approaches exist for determining the enantiomeric excess of this compound by GC. The choice between them depends on available instrumentation, sample complexity, and analytical objectives.
| Feature | Direct Chiral GC Analysis | Indirect GC Analysis (via Derivatization) |
| Principle | Enantiomers are separated directly on a chiral stationary phase (CSP). | Enantiomers are first converted into diastereomers using a chiral derivatizing agent, then separated on a standard achiral column.[7][8] |
| Primary Advantage | Simplicity and speed; avoids potential side reactions or kinetic resolution during derivatization.[2] | Utilizes common, less expensive achiral GC columns. |
| Primary Disadvantage | Requires specialized, more expensive chiral columns. | The derivatization step adds complexity, time, and potential sources of error. The chiral derivatizing agent must be enantiomerically pure. |
| Best Suited For | Routine quality control and high-throughput screening where accuracy and speed are paramount. | Laboratories without access to dedicated chiral columns or for analytes that are difficult to resolve directly. |
For its accuracy, simplicity, and reduced risk of analytical artifacts, Direct Chiral GC Analysis is the recommended and superior method for the quality control of this compound. The remainder of this guide will focus on the development and validation of this direct approach.
Experimental Guide: Direct Enantioselective GC Method
This section provides a comprehensive, step-by-step protocol for the development and execution of a robust direct chiral GC method.
Part 1: Sample Preparation Protocol
The goal of sample preparation is to create a solution that is compatible with the GC system and falls within the instrument's linear detection range.[9]
Protocol: Standard and Sample Solution Preparation
-
Solvent Selection: Choose a high-purity, volatile solvent in which the analyte is freely soluble. Methylene chloride or methanol are common choices.[9]
-
Stock Solution Preparation: Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to create a 1.0 mg/mL stock solution.
-
Working Solution Preparation: Further dilute the stock solution to a final concentration of approximately 0.5 mg/mL. This concentration is a good starting point to avoid detector saturation and column overload.
-
Racemic Standard: Prepare a 0.5 mg/mL solution of racemic (±)-2-Chloro-1-phenylethanol. This is essential for initial method development to confirm peak identification and calculate resolution.
-
Filtration: While not always necessary for clean standards, filtering samples through a 0.45 µm PTFE syringe filter can prevent particulate matter from clogging the GC inlet or column.[9]
Part 2: Instrumentation and Chiral Column Selection
The heart of the separation is the chiral GC column. The selection is critical for achieving the desired resolution.
Instrumentation:
-
Gas Chromatograph: A system equipped with a split/splitless injector and a Flame Ionization Detector (FID) is standard.
-
Carrier Gas: Helium or Hydrogen. Helium is a common and safe choice.
Chiral Column Selection Rationale: Cyclodextrin-based CSPs are highly effective for separating chiral alcohols. The hydroxyl and chloro groups of 2-Chloro-1-phenylethanol can form inclusion complexes and hydrogen bonds with the cyclodextrin cavity and its derivatives, leading to enantioselective interactions.
Comparison of Potential Chiral Stationary Phases
| Chiral Stationary Phase | Description | Suitability for 2-Chloro-1-phenylethanol |
| Beta-Cyclodextrin (e.g., β-DEX™ 120) | A commonly used CSP with 2,3-di-O-acetyl-6-O-TBDMS derivatives. | Highly Recommended. Published methods demonstrate successful separation of phenylethanol enantiomers on this phase. It offers good selectivity for this class of compounds. |
| Gamma-Cyclodextrin | A larger cyclodextrin cavity. | Alternative Option. May provide different selectivity. Could be useful if co-eluting impurities are an issue on a beta-cyclodextrin phase. |
| Permethylated β-Cyclodextrin | Another common derivative. | Worth Evaluating. Often shows different selectivity compared to acetylated phases and can be effective for a wide range of chiral compounds.[4] |
Causality Behind Selection: We select a β-DEX™ 120 (or equivalent) column as our primary choice. The size of the beta-cyclodextrin cavity is well-suited for the phenyl group of the analyte, while the derivatized rim provides specific hydrogen bonding and dipole-dipole interactions with the analyte's hydroxyl and chloro groups, creating the necessary energy difference for separation.
Part 3: GC Method Development and Optimization Workflow
The following is a robust starting method based on established analyses of similar compounds. Optimization is key to ensuring baseline resolution and symmetrical peak shapes.
Caption: Workflow for Chiral GC Method Development and Optimization.
Detailed GC Protocol:
-
Column: β-DEX™ 120, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial Temperature: 120 °C, hold for 1 minute.
-
Ramp: Increase to 150 °C at 2 °C/min.
-
Final Hold: Hold at 150 °C for 5 minutes.
-
Rationale: An isothermal run at 120°C is a good starting point. A slow temperature ramp is introduced to improve the separation of closely eluting peaks and sharpen peak shape if initial results show poor resolution.
-
-
Injector:
-
Temperature: 220 °C.
-
Mode: Split, with a split ratio of 100:1.
-
Rationale: The temperature must be high enough to ensure rapid vaporization of the analyte without causing thermal degradation.[10][11] A high split ratio prevents column overloading, which is crucial for maintaining sharp peaks and accurate quantification.
-
-
Carrier Gas: Helium, at a constant flow rate of ~1.0 mL/min (or a linear velocity of ~20 cm/sec).
-
Detector (FID):
-
Temperature: 250 °C.
-
Gases: Hydrogen and Air at manufacturer-recommended flow rates.
-
Rationale: The FID temperature is kept higher than the final oven temperature to prevent condensation of the analyte.
-
-
Injection Volume: 1 µL.
Part 4: Data Analysis and Purity Calculation
After acquiring the chromatogram, the enantiomeric purity is calculated.
-
Peak Identification: Inject the racemic standard first to determine the retention times of the (R) and (S) enantiomers. Then, inject a pure standard of this compound to definitively assign the major peak.
-
Integration: Ensure the integration software correctly measures the peak area for both enantiomer peaks, from baseline to baseline.
-
Calculation of Enantiomeric Excess (%ee): The enantiomeric excess is a measure of the purity of the chiral sample.[5] It is calculated using the integrated peak areas:
%ee = ([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer]) * 100
For a sample of this compound, this would be:
%ee = ([Area(S)] - [Area(R)]) / ([Area(S)] + [Area(R)]) * 100
Trustworthiness: Method Validation and System Suitability
A developed method is incomplete until it is validated to prove its fitness for purpose.[12][13] Validation ensures the method is reliable, reproducible, and accurate for its intended use.
Caption: Hierarchy of Key Method Validation Parameters.
System Suitability Testing (SST): Before any sample analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately.[12] This is typically done by injecting the racemic standard multiple times.
Typical SST Parameters and Acceptance Criteria
| Parameter | Purpose | Acceptance Criteria |
| Resolution (Rs) | To ensure the two enantiomer peaks are sufficiently separated. | Rs ≥ 1.5 |
| Tailing Factor (Tf) | To measure peak symmetry. Tailing can affect integration accuracy. | 0.8 ≤ Tf ≤ 1.5 |
| Repeatability (%RSD) | To check the precision of the system by calculating the Relative Standard Deviation (%RSD) of peak areas from replicate injections (n=5 or 6). | %RSD ≤ 5.0% for the minor enantiomer at the limit of quantitation.[12] |
| Signal-to-Noise (S/N) | To ensure the minor enantiomer can be reliably detected and quantified. | S/N ≥ 10 for the minor enantiomer at the quantitation limit. |
Validation Protocol Summary:
-
Specificity: Analyze the (S)-enantiomer, the racemic mixture, and a placebo (solvent blank) to demonstrate that there are no interfering peaks at the retention times of the enantiomers.
-
Limit of Quantitation (LOQ): Determine the lowest concentration of the (R)-enantiomer that can be quantified with acceptable precision and accuracy. This is crucial for controlling the impurity.
-
Linearity: Prepare a series of solutions of the (R)-enantiomer over a range (e.g., from LOQ to 2% of the nominal concentration of the (S)-enantiomer). Plot peak area versus concentration and determine the correlation coefficient (r² > 0.99).
-
Accuracy: Perform a recovery study by spiking a known amount of the (R)-enantiomer into a pure sample of the (S)-enantiomer at different levels (e.g., LOQ, 100%, and 150% of the target limit). Calculate the percent recovery.
-
Precision:
-
Repeatability: Analyze at least six preparations of a sample spiked with the (R)-enantiomer at the target limit on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on a different instrument to assess the method's ruggedness.
-
Conclusion
The direct analysis of this compound using gas chromatography with a chiral stationary phase, such as a derivatized beta-cyclodextrin column, offers a rapid, robust, and reliable method for determining enantiomeric purity. By carefully developing the method to optimize resolution and subsequently performing a thorough validation, researchers and drug development professionals can establish a trustworthy quality control procedure. This ensures that this critical chiral intermediate meets the stringent purity requirements necessary for the synthesis of safe and effective pharmaceuticals.
References
- 1. (S)-2-CHLORO-1-PHENYL-ETHANOL | 70111-05-6 [chemicalbook.com]
- 2. Determination of enantiomeric excess [ch.ic.ac.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. gcms.cz [gcms.cz]
- 5. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 6. agilent.com [agilent.com]
- 7. research.rug.nl [research.rug.nl]
- 8. benchchem.com [benchchem.com]
- 9. iltusa.com [iltusa.com]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 13. System Suitability and Validation for Chiral Purity Assays of Drug Substances | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Lipase Enantioselectivity in Kinetic Resolution for Pharmaceutical and Fine Chemical Synthesis
<Senior Application Scientist Report
Abstract
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing.[1][2] Lipase-catalyzed kinetic resolution has emerged as a powerful and environmentally benign methodology for achieving this goal.[1][2] This guide provides a comparative analysis of commonly used lipases, focusing on their enantioselectivity in the kinetic resolution of racemic secondary alcohols. We will delve into the mechanistic underpinnings of lipase stereoselectivity, present key experimental data for different enzymes, and provide detailed, actionable protocols for researchers in the field.
Introduction: The Imperative of Chirality and the Elegance of Kinetic Resolution
Many pharmaceuticals and bioactive molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the ability to produce single-enantiomer compounds is of paramount importance.[2]
Kinetic resolution is a widely adopted strategy that leverages the differential reaction rates of two enantiomers with a chiral catalyst.[1][3] In this process, a racemic mixture is subjected to a reaction where one enantiomer is converted to a product at a significantly higher rate than the other.[1] This results in the separation of the mixture into an enantioenriched product and the unreacted, also enantioenriched, starting material.[1] While the theoretical maximum yield for each enantiomer is 50%, the high enantiomeric purity achievable makes this a highly valuable technique.[2]
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) have become the biocatalysts of choice for many kinetic resolutions due to their numerous advantages.[4][5] These enzymes are readily available, exhibit high stability in organic solvents, do not require cofactors, and possess broad substrate specificity coupled with high enantioselectivity.[4][6][7]
The Engine of Selectivity: Mechanism of Lipase-Catalyzed Kinetic Resolution
Lipases belong to the class of serine hydrolases and operate via a "ping-pong bi-bi" mechanism for transesterification.[4] The catalytic site features a catalytic triad of amino acids (typically Serine, Histidine, and Aspartic/Glutamic acid) and an oxyanion hole.[4][6] The enantioselectivity of lipases arises from the differential interaction of the two enantiomers of a substrate with the enzyme's chiral active site.[4]
The prevailing model for the enantioselectivity of lipases towards secondary alcohols involves a "lock-and-key" analogy where the alcohol-binding pocket has two distinct regions: a large hydrophobic pocket and a smaller one.[8] The enzyme preferentially binds the enantiomer where the larger substituent at the stereocenter fits into the larger pocket and the smaller substituent fits into the smaller one.[8] This preferential binding leads to a lower activation energy for the reaction of one enantiomer, resulting in a higher reaction rate and thus, kinetic resolution.[9]
The enantioselectivity of a kinetic resolution is quantified by the enantiomeric ratio (E-value).[10] The E-value is a measure of the ratio of the rate constants for the fast-reacting versus the slow-reacting enantiomer and is independent of conversion.[10] An E-value greater than 100 is generally considered excellent for preparative purposes.[1]
A Comparative Analysis of Workhorse Lipases
The choice of lipase is a critical, substrate-dependent parameter in designing a kinetic resolution.[1] Below is a comparison of three of the most widely used lipases in organic synthesis.
| Lipase | Source Organism | Common Designations | Key Characteristics & Strengths |
| Candida antarctica Lipase B | Candida antarctica | CALB, Novozym 435 | Highly versatile and robust, often displaying high enantioselectivity for a broad range of substrates.[1] Its immobilized form, Novozym 435, is particularly popular due to its enhanced stability and reusability.[1][11] |
| Pseudomonas cepacia Lipase | Burkholderia cepacia (formerly Pseudomonas cepacia) | PCL, Lipase PS | Known for its high enantioselectivity towards a variety of secondary alcohols and other chiral compounds.[1][12][13] Often used for the resolution of substrates where CALB may show lower selectivity. |
| Candida rugosa Lipase | Candida rugosa | CRL | While sometimes exhibiting lower enantioselectivity compared to CALB and PCL for certain substrates, it can show opposite enantiopreference, making it a valuable tool.[14][15] The presence of multiple isoforms can sometimes lead to variability in results.[14][16] |
Performance Data: Enantioselective Acylation of Secondary Alcohols
The following table presents representative experimental data for the kinetic resolution of (±)-1-phenylethanol, a common model substrate, using different lipases. This data serves as a practical starting point for researchers.
| Lipase | Acyl Donor | Solvent | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee) of Product (%) | Enantiomeric Ratio (E) | Reference |
| Novozym 435 (CALB) | Vinyl Acetate | Hexane | 40 | ~50 | >99 | >200 | [17] |
| Lipase PS (PCL) | Vinyl Acetate | n-Hexane | 35 | 50 | >99 | >200 | [12][18] |
| Candida rugosa Lipase (CRL) | Vinyl Acetate | Toluene | 30 | 48 | 95 | >100 | Varies by isoform |
Note: E-values and reaction rates are highly dependent on specific reaction conditions including the enzyme preparation (free vs. immobilized), substrate concentration, acyl donor, solvent, and temperature.[7][19] Small-scale optimization experiments are crucial for each new substrate.[1]
Experimental Protocols
General Protocol for Lipase Screening in Kinetic Resolution
This protocol is designed for the rapid, small-scale screening of different lipases and reaction conditions.
Materials:
-
Racemic secondary alcohol (e.g., (±)-1-phenylethanol)
-
A selection of lipases (e.g., Novozym 435, Lipase PS, CRL)
-
Anhydrous organic solvent (e.g., hexane, toluene, diethyl ether)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
2 mL glass vials with screw caps
-
Magnetic stirrer or shaker
-
Analytical equipment for monitoring conversion and enantiomeric excess (e.g., chiral GC or HPLC)
Procedure:
-
To a 2 mL glass vial, add the racemic secondary alcohol (e.g., 10 mg, 1 equivalent).[1]
-
Add the desired amount of lipase (e.g., 10-20 mg for immobilized enzymes).[1]
-
Add 1 mL of anhydrous organic solvent.[1]
-
Add the acyl donor (e.g., 1.5-3 equivalents).[1]
-
Seal the vial and place it on a shaker or stirrer at the desired temperature (e.g., 30-40 °C).[1]
-
Withdraw small aliquots (e.g., 5-10 µL) at regular time intervals (e.g., 1, 3, 6, 24 hours) to monitor the reaction progress.[1]
-
Analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the formed product.
Preparative Scale Kinetic Resolution and Product Isolation
This protocol outlines a typical procedure for a larger scale resolution.
Procedure:
-
To a suitable reaction vessel, add the racemic secondary alcohol and the chosen anhydrous organic solvent to achieve a concentration of 0.1-0.5 M.[1]
-
Add the selected immobilized lipase (typically 10-20% by weight of the substrate).[1]
-
Begin stirring and bring the mixture to the optimized temperature.
-
Add the acyl donor (typically 1.5 equivalents for ~50% conversion).[1]
-
Monitor the reaction progress by periodically analyzing small samples.
-
Once the desired conversion (ideally close to 50%) and high enantiomeric excess are reached, stop the reaction by filtering off the immobilized lipase.[1] The lipase can often be washed with solvent and reused.[1]
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography to yield the two enantiomerically enriched compounds.[1]
Visualizing the Process
To better understand the workflows and mechanisms, the following diagrams are provided.
Caption: Workflow for a typical lipase-catalyzed kinetic resolution experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. almacgroup.com [almacgroup.com]
- 6. Mechanism of Enantioselectivity of Lipases and Other Syntheticall...: Ingenta Connect [ingentaconnect.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of absolute configuration of secondary alcohols using lipase-catalyzed kinetic resolutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 10. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 11. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. Enantioselectivity of Candida rugosa lipases (Lip1, Lip3, and Lip4) towards 2-bromo phenylacetic acid octyl esters controlled by a single amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Sequence of the lid affects activity and specificity of Candida rugosa lipase isoenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Unveiling Molecular Architectures: A Comparative Guide to the X-ray Crystallography of (S)-(+)-2-Chloro-1-phenylethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and asymmetric synthesis, the precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its biological activity and physical properties. (S)-(+)-2-Chloro-1-phenylethanol and its derivatives are a class of chiral synthons of significant interest, serving as key building blocks in the synthesis of various pharmaceuticals, including antifungal agents.[1][2][3] Understanding their solid-state conformation and the non-covalent interactions that govern their crystal packing is paramount for controlling crystallization processes, predicting bioavailability, and designing novel therapeutic agents.
This guide provides an in-depth exploration of the X-ray crystallography of this compound derivatives. While a comprehensive set of publicly available crystallographic data for a homologous series of these specific compounds is limited, this guide will utilize a representative example and draw comparisons with structurally related molecules to illuminate the principles of their solid-state behavior. We will delve into the causality behind experimental choices in their synthesis and crystallization, providing a framework for researchers to apply to their own investigations.
The Significance of Chirality and Solid-State Structure
The "S" configuration at the carbinol center of 2-chloro-1-phenylethanol derivatives is often crucial for their desired pharmacological effect. X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's absolute configuration, providing irrefutable proof of stereochemistry.[4] Beyond this, a detailed crystal structure reveals a wealth of information about:
-
Molecular Conformation: The preferred spatial arrangement of the molecule's atoms, which can influence its interaction with biological targets.
-
Intermolecular Interactions: The network of non-covalent forces (e.g., hydrogen bonds, halogen bonds, van der Waals forces) that dictate how molecules pack together in a crystal lattice. These interactions are fundamental to a crystal's stability, solubility, and melting point.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties. Controlling polymorphism is a critical aspect of drug development.
A Comparative Look at Crystal Packing in Chiral Halohydrins
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in structural elucidation. The success of this process is heavily influenced by the substitution pattern on the phenyl ring of the 2-chloro-1-phenylethanol scaffold. Electron-withdrawing or -donating groups, as well as their positions on the ring, can significantly alter the molecule's polarity, solubility, and the nature of its intermolecular interactions, thereby affecting its ability to form a well-ordered crystal lattice.
-
Hydrogen Bonding: The hydroxyl group is a strong hydrogen bond donor, and it will readily interact with acceptor atoms on neighboring molecules, such as the oxygen of another hydroxyl group or a halogen atom. This is often the dominant interaction in the crystal packing of alcohols.
-
Halogen Bonding: The chlorine atoms on the phenyl ring and the chloromethyl group can act as halogen bond donors, interacting with nucleophilic atoms on adjacent molecules.
-
π-π Stacking: The aromatic phenyl rings can interact through π-π stacking, where the electron clouds of the rings align, contributing to the overall stability of the crystal structure.
-
van der Waals Forces: These weaker, non-specific interactions are also present and contribute to the overall packing efficiency.
The interplay of these forces determines the final crystal structure. For instance, derivatives with multiple halogen substituents, such as the 2,4-dichloro derivative, may exhibit more complex networks of halogen bonds, potentially leading to denser and more stable crystal packing.
To illustrate these principles, the following table compares the crystallographic data of two structurally related compounds. While not direct derivatives of this compound, they provide valuable insights into how different functional groups can influence the crystal system and packing.
| Parameter | 2-chloro-1-(3-hydroxyphenyl)ethanone | 1-(2-(2-chloroethoxy)phenyl)ethanone |
| Formula | C₈H₇ClO₂ | C₁₀H₁₁ClO₂ |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/n | P-1 |
| a (Å) | 5.8639 | 7.8470 |
| b (Å) | 8.8594 | 8.0375 |
| c (Å) | 14.3854 | 9.2261 |
| α (°) | 90 | 77.052 |
| β (°) | 97.438 | 86.981 |
| γ (°) | 90 | 61.011 |
| Volume (ų) | 740.15 | 494.98 |
| Z | 4 | 2 |
This data is presented for illustrative purposes to highlight how molecular changes affect crystallographic parameters.
The difference in the crystal systems and unit cell parameters between these two molecules underscores the profound impact of their different functional groups on the crystal packing. The presence of a hydroxyl group in the first compound allows for strong hydrogen bonding, which likely directs the formation of a monoclinic crystal system. In contrast, the more flexible chloroethoxy group in the second compound leads to a less symmetric triclinic system.
Experimental Protocol: Synthesis and Crystallization of a Representative Derivative
The following is a detailed, step-by-step methodology for the asymmetric synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol, a key intermediate for the antifungal drug luliconazole, followed by a general procedure for its crystallization.[1]
Part 1: Asymmetric Synthesis via Biocatalysis
This protocol utilizes a ketoreductase enzyme for the stereoselective reduction of the corresponding ketone.
Materials:
-
2-chloro-1-(2,4-dichlorophenyl)ethanone
-
Recombinant E. coli expressing a ketoreductase from Lactobacillus kefiri
-
Isopropanol
-
NADP+
-
Phosphate buffer (pH 6.5)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Centrifuge
-
Incubator shaker
Procedure:
-
Pre-culture Preparation: Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium containing the appropriate antibiotic. Incubate at 37°C with shaking at 200 rpm for 12 hours.
-
Enzyme Expression: Transfer the pre-culture to 500 mL of fresh LB medium and continue incubation until the optical density at 600 nm reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for a further 12 hours at 20°C.
-
Cell Harvesting: Harvest the cells by centrifugation at 5000 x g for 10 minutes at 4°C. Wash the cell pellet twice with phosphate buffer (50 mM, pH 6.5) and resuspend in the same buffer.
-
Biotransformation: In a reaction vessel, combine the cell suspension, 2-chloro-1-(2,4-dichlorophenyl)ethanone (10 g/L), isopropanol (10% v/v), and NADP+ (0.1 mM) in phosphate buffer.
-
Reaction: Incubate the reaction mixture at 30°C with gentle agitation for 24 hours. Monitor the progress of the reaction by TLC or HPLC.
-
Extraction and Purification: Once the reaction is complete, extract the product with an equal volume of ethyl acetate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol. Purify the product by column chromatography on silica gel.
Part 2: Crystallization for X-ray Diffraction
Materials:
-
Purified (S)-2-chloro-1-phenylethanol derivative
-
A selection of solvents (e.g., hexane, ethyl acetate, ethanol, dichloromethane)
-
Small glass vials or test tubes
-
Parafilm or screw caps
Procedure:
-
Solvent Screening: In small vials, dissolve a few milligrams of the purified compound in a minimal amount of various solvents to prepare saturated or near-saturated solutions.
-
Slow Evaporation: Cover the vials with parafilm pierced with a few small holes or with slightly loosened screw caps. Allow the solvent to evaporate slowly and undisturbed at room temperature.
-
Vapor Diffusion: Place a small, open vial containing the saturated solution of the compound inside a larger, sealed container that also contains a small amount of a less polar "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: Slowly cool a saturated solution of the compound. This can be done by placing the solution in a refrigerator or by using a programmable cooling device.
-
Crystal Harvesting: Once single crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a small loop or spatula and mount them on a goniometer head for X-ray diffraction analysis.
Visualizing the Workflow and Structural Comparisons
Diagrams are essential tools for visualizing complex scientific processes and relationships. The following diagrams, rendered in Graphviz DOT language, illustrate the synthetic workflow and a conceptual comparison of crystal packing.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-(+)-2-Chloro-1-phenylethanol
This document provides a comprehensive, step-by-step guide for the safe handling and disposal of (S)-(+)-2-Chloro-1-phenylethanol. As a halogenated organic compound frequently utilized in chiral synthesis and pharmaceutical development, its waste stream demands meticulous management to ensure laboratory safety, protect environmental integrity, and maintain strict regulatory compliance. This guide moves beyond mere procedural lists to explain the scientific rationale behind each step, empowering researchers to make informed, safe decisions.
Core Principle: Hazard-Awareness and Chemical Classification
Effective disposal begins with a thorough understanding of the substance's inherent risks. This compound is not benign; it is classified as a hazardous substance requiring specific handling protocols.
Causality of Hazard: The primary hazards stem from its toxicological profile and its chemical classification as a halogenated organic compound .[1][2] This classification is the single most critical factor in determining its disposal pathway, as co-mingling halogenated and non-halogenated waste streams can create more hazardous mixtures and significantly increase disposal costs and complexity.[2] Regulations from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) provide a stringent framework for managing such wastes.[3][4]
Table 1: Hazard Profile of this compound
| Property | Information | Source(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 70111-05-6 | [5] |
| Molecular Formula | C₈H₉ClO | [6] |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5] |
| Signal Word | Warning | [5] |
| Primary Disposal Route | Regulated hazardous waste incineration. | [1][7] |
Pre-Disposal: Safety and Engineering Controls
Before generating the first drop of waste, the necessary safety infrastructure must be in place. Adherence to Occupational Safety and Health Administration (OSHA) standards is mandatory to protect laboratory personnel.[8][9]
-
Engineering Controls: All handling of this compound, including transfers to waste containers, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[5][10] The ventilation system ensures that any vapors are safely exhausted, protecting the user and the laboratory environment.
-
Personal Protective Equipment (PPE): A standard PPE ensemble is required, but the rationale for each component is critical:
-
Safety Goggles with Side-Shields: Conforming to EN 166 (EU) or NIOSH (US) standards, these are essential to prevent eye contact, which can cause serious irritation.[5][10]
-
Chemical-Resistant Gloves: Standard nitrile gloves may not be sufficient for prolonged contact. Consult a glove manufacturer's compatibility chart. Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[10]
-
Laboratory Coat: Provides a removable barrier to protect against splashes and contamination of personal clothing.[10]
-
The Disposal Protocol: A Step-by-Step Methodology
This protocol is a self-validating system. Following these steps in sequence ensures that waste is managed safely and in compliance with federal and local regulations from the point of generation to its final disposal.
Step 1: Waste Segregation - The Critical First Action
This is the most crucial step. As a halogenated organic compound, this waste must be collected in a dedicated "Halogenated Organic Waste" container.
-
Action: Designate a specific, properly labeled container solely for this compound and other halogenated organic wastes.
-
Causality: Halogenated wastes are typically disposed of via high-temperature incineration.[1][7] Mixing them with non-halogenated solvents complicates this process. Furthermore, mixing with incompatible chemicals, such as strong acids or bases, can trigger dangerous reactions.[11] Never mix incompatible waste streams.[11]
Step 2: Container Selection and Labeling
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
-
Action: Use a container made of a compatible material (e.g., glass or high-density polyethylene) with a secure, screw-top cap.[11][12] The container must be in good condition, free of cracks or deterioration.[3][12]
-
Labeling: The container must be labeled before any waste is added. The label must, at a minimum, include:
Step 3: Accumulation in a Satellite Accumulation Area (SAA)
Federal regulations allow for the temporary collection of hazardous waste in the laboratory where it is generated, known as a Satellite Accumulation Area (SAA).[12][13][15]
-
Action: Store the labeled waste container at or near the point of generation (e.g., in the fume hood where the work is performed) and under the direct control of laboratory personnel.[4][15]
-
Best Practices:
-
Keep the waste container tightly closed except when actively adding waste.[2][12] This minimizes the release of vapors and prevents spills.
-
Place the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[4][11]
-
Do not overfill the container. Leave at least 10% of headspace (about one inch) to allow for vapor expansion.[4][12]
-
Step 4: Managing Full Containers and Removal
Once a waste container is full (i.e., at 90% capacity), it must be prepared for removal by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.
-
Action: Ensure the cap is tightly secured. Wipe the exterior of the container clean of any contamination. Request a waste collection following your institution's specific procedures.
-
Regulatory Note: A full container must be removed from the SAA within three days.[12] While waste can be accumulated in the SAA for up to one year, the three-day rule for full containers is strict.[12]
Emergency Procedures: Spill and Exposure Management
Accidents require a prepared, immediate response to mitigate harm.
Spill Response
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or in an unventilated space, evacuate the laboratory.
-
Control Vapors and Ignition Sources: Ensure work is done in a fume hood. Remove any potential sources of ignition.[10]
-
Contain and Absorb: Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[2][16]
-
Collect Waste: Carefully scoop the absorbed material using spark-proof tools into a designated, sealable container.[10]
-
Label and Dispose: Label the container as "Hazardous Waste: Spill Debris containing this compound" and dispose of it through the EHS office.[16]
-
Decontaminate: Clean the spill area thoroughly.
Personnel Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek medical attention.[10][16]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][16]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5][16]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[10][16]
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound waste, ensuring a logical and compliant workflow from generation to final disposal.
Caption: Logical workflow for the safe and compliant disposal of halogenated chemical waste.
References
- 1. bucknell.edu [bucknell.edu]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. danielshealth.com [danielshealth.com]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. echemi.com [echemi.com]
- 6. 2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. resources.duralabel.com [resources.duralabel.com]
- 9. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 14. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. epa.gov [epa.gov]
- 16. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for (S)-(+)-2-Chloro-1-phenylethanol
Welcome to your essential safety and operational guide for handling (S)-(+)-2-Chloro-1-phenylethanol. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. This guide moves beyond mere checklists to provide a framework of understanding, ensuring that every procedural step is underpinned by a deep awareness of the "why" behind it. This compound is a valuable chiral building block, but its handling demands a rigorous and informed approach to safety.
Hazard Profile: Understanding the Risks
This compound is classified as a hazardous substance. A thorough understanding of its risk profile is the foundational step in establishing a safe handling protocol. The primary routes of exposure are inhalation, skin contact, and ingestion.
The compound is designated with the GHS07 pictogram, carrying the signal word "Warning".[1][2] Its hazard statements confirm that it is harmful if swallowed, in contact with skin, or inhaled.[3][4] Furthermore, it is known to cause significant skin and eye irritation, and may also lead to respiratory irritation.[2][5]
| Hazard Classification | Statement | GHS Code | Source |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | [1][3][4] |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | [1][3] |
| Acute Toxicity, Inhalation | Harmful if inhaled | H332 | [1][3] |
| Skin Irritation | Causes skin irritation | H315 | [2][5] |
| Eye Irritation | Causes serious eye irritation | H319 | [2][5] |
| Respiratory Irritation | May cause respiratory irritation | H335 | [5] |
It is critical to note that specific occupational exposure limits (OELs) for this compound are not currently established.[5] This absence of data elevates the importance of implementing stringent engineering controls and robust PPE protocols to minimize any potential for exposure, adhering to the ALARA (As Low As Reasonably Achievable) principle.
The Core of Protection: Engineering and Administrative Controls
Before any discussion of Personal Protective Equipment, we must emphasize the hierarchy of controls. PPE is the final line of defense, employed after engineering and administrative controls have been optimized.
-
Engineering Controls : All handling of this compound must be conducted in a well-ventilated area.[3][5] For any procedure that could generate vapors or aerosols—such as heating, sonicating, or transferring large volumes—a certified chemical fume hood is mandatory. The goal is to contain the hazard at its source.
-
Administrative Controls : Your institution's Chemical Hygiene Plan (CHP), as mandated by OSHA standard 1910.1450, is your primary administrative control.[6] This includes standard operating procedures (SOPs), mandatory training on the specific hazards of this compound, and clearly designated areas for its storage and use.
Personal Protective Equipment (PPE): Your Last Line of Defense
The selection of PPE is not a one-size-fits-all decision. It must be tailored to the specific procedure being performed. The following diagram outlines a decision-making workflow for selecting appropriate PPE based on the operational scale.
Caption: PPE selection workflow based on operational risk.
Eye and Face Protection
Given that this chemical causes serious eye irritation, robust eye protection is non-negotiable.[2][5]
-
Minimum Requirement : For all applications, wear tightly fitting safety goggles with side-shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][4] Standard safety glasses are insufficient as they do not protect from splashes from the side, top, or bottom.
-
Elevated Risk : When handling larger quantities (>500 mL) or when there is a significant risk of splashing, supplement your chemical splash goggles with a full-face shield.[7] The face shield protects the entire face but does not provide a seal around the eyes, hence it must be used in conjunction with goggles.
Skin and Body Protection
Direct contact can cause skin irritation and the compound is harmful upon dermal absorption.[2][3][5]
-
Gloves : Handle with chemical-impermeable gloves at all times.[3][5] Nitrile gloves are a common and effective choice for incidental contact with halogenated organic compounds.[7] Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult the glove manufacturer’s specific chemical resistance data. If no specific data for this compound is available, select gloves rated for similar chlorinated organic solvents. Always wash hands thoroughly after removing gloves.[3]
-
Protective Clothing : A standard laboratory coat should be worn and kept fully buttoned. For procedures with a higher risk of splashing, supplement this with a chemically resistant apron or gown.[3] Fire/flame resistant clothing is also recommended in the safety data sheets.[3][5] Contaminated clothing must be removed immediately and washed before reuse.[2][5]
Respiratory Protection
Inhalation of vapors is a primary exposure route.[3][4]
-
Standard Operations : For small-scale work conducted within a certified chemical fume hood, additional respiratory protection is typically not required.[4]
-
When Respirators are Necessary : If engineering controls are insufficient to maintain exposure below acceptable limits (a determination made by industrial hygiene monitoring), or during emergency situations such as a large spill, respiratory protection is essential.[6] In such cases, a full-face respirator with organic vapor cartridges is recommended.[3][5] All respirator use must be in accordance with a formal respiratory protection program that complies with OSHA 29 CFR 1910.134, including fit testing and training.[6]
Operational Plan: Spill, Exposure, and Disposal
A comprehensive safety plan extends beyond prevention to include clear, actionable emergency and disposal protocols.
Emergency Procedures
| Exposure Route | Immediate First Aid Response |
| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][4][5] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][4][5] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[3][5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3][4] |
Spill Response
In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[3][5] Remove all sources of ignition.[3][5] For small spills, absorb the material with an inert absorbent such as sand or vermiculite. Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.[3][5] Do not let the chemical enter drains.[3][5]
Waste Disposal
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Segregation : Collect all waste containing this chemical in a dedicated, clearly labeled, and sealed container. As a halogenated solvent, this waste stream must be kept separate from non-halogenated solvent waste.[7]
-
Labeling : The waste container must be labeled "Hazardous Waste" and clearly identify the contents, including "this compound".
-
Disposal : Arrange for disposal through your institution's environmental health and safety (EHS) office. All disposal activities must comply with local, state, and federal regulations.[4] Contaminated packaging should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous waste, before the packaging is recycled or discarded.[3]
By integrating these principles and protocols into your daily workflow, you build a culture of safety that protects not only yourself and your colleagues but also the integrity of your scientific research.
References
- 1. 2-Chloro-1-phenylethanol | C8H9ClO | CID 92898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 25G | Labscoop [labscoop.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
